molecular formula C25H52O12S B2839523 m-PEG12-Thiol CAS No. 134874-49-0

m-PEG12-Thiol

Cat. No.: B2839523
CAS No.: 134874-49-0
M. Wt: 576.7 g/mol
InChI Key: MXDXXEVQFMVAIA-UHFFFAOYSA-N
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Description

M-PEG12-Thiol is a useful research compound. Its molecular formula is C25H52O12S and its molecular weight is 576.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXXEVQFMVAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134874-49-0
Record name m-PEG12-Thiol
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Foundational & Exploratory

Technical Overview: Physicochemical Properties of m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a concise summary of the key physicochemical properties of m-PEG12-Thiol, a monodisperse polyethylene glycol (PEG) derivative. This information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Physicochemical Data

The fundamental properties of this compound are detailed below. This compound is a linear monofunctional PEG, featuring a methoxy group at one terminus and a reactive thiol group at the other, making it suitable for various bioconjugation applications, particularly for modifying gold or silver surfaces.[1][2]

A comprehensive summary of its molecular characteristics is presented in the following table:

PropertyValueSource
Molecular Formula C25H52O12S[1][3][4]
Molecular Weight 576.74 g/mol
IUPAC Name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacont-1-yl hydrosulfide
Appearance Colorless to light yellow liquid

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property derived from its molecular formula. The value presented is calculated based on the atomic masses of its constituent elements.

Experimental Protocol:

The determination of the molecular weight for this compound is a computational process based on its verified molecular formula (C25H52O12S). The protocol is as follows:

  • Elemental Identification: The elements present in the molecule are Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S).

  • Atom Count: The number of atoms for each element is determined from the molecular formula:

    • Carbon: 25

    • Hydrogen: 52

    • Oxygen: 12

    • Sulfur: 1

  • Atomic Weight Summation: The molecular weight is calculated by summing the products of the atom count and the standard atomic weight of each element.

    • Atomic Weight of C ≈ 12.011 u

    • Atomic Weight of H ≈ 1.008 u

    • Atomic Weight of O ≈ 15.999 u

    • Atomic Weight of S ≈ 32.06 u

  • Calculation:

    • (25 * 12.011) + (52 * 1.008) + (12 * 15.999) + (1 * 32.06) = 576.74 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its formula.

Workflow for Molecular Weight Calculation A Identify Chemical (this compound) B Determine Molecular Formula (C25H52O12S) A->B C Count Atoms (C:25, H:52, O:12, S:1) B->C E Calculate Total Mass (Sum of Atomic Masses) C->E D Obtain Standard Atomic Weights D->E F Final Molecular Weight (576.74 g/mol) E->F

Caption: Calculation of Molecular Weight.

References

An In-depth Technical Guide to the Solubility of m-PEG12-Thiol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG12-Thiol (methoxy-polyethylene glycol with 12 ethylene glycol units and a terminal thiol group). Understanding the solubility of this versatile linker is critical for its effective application in various research and development areas, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental and logical workflows.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the concentration at which a solute can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For this compound, its amphiphilic nature, possessing both a hydrophilic PEG chain and a reactive thiol group, results in a broad solubility profile across a range of aqueous and organic solvents. The polyethylene glycol chain enhances solubility in aqueous media, a desirable trait for many biological applications.

Quantitative Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and similar PEG-thiol compounds. It is important to note that solubility can be influenced by factors such as the purity of the compound, temperature, and the presence of co-solvents.

SolventCompoundSolubilityConcentration (mM)Notes
Aqueous Solvents
WatermPEG-SH (general)10 mg/mL[1]~17.3 mMClear solution.[1]
m-dPEG®₁₂-thiolSolubleNot specified
m-PEG12-acidSolubleNot specifiedA closely related compound.
Saline (with co-solvents)This compound≥ 2.5 mg/mL[2][3]≥ 4.33 mM[2]In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Saline with SBE-β-CDThis compound≥ 2.5 mg/mL≥ 4.33 mMIn a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline).
Organic Solvents
Dimethyl Sulfoxide (DMSO)This compound100 mg/mL173.39 mMUltrasonic assistance may be needed.
mPEG-SH (general)10 mg/mL~17.3 mMClear solution.
m-PEG12-acidSolubleNot specifiedA closely related compound.
EthanolmPEG-SH (general)10 mg/mL~17.3 mMClear solution.
Dichloromethane (DCM)m-dPEG®₁₂-thiolSolubleNot specified
m-PEG12-acidSolubleNot specifiedA closely related compound.
ChloroformmPEG-SH (general)10 mg/mL~17.3 mMClear solution.
Dimethylformamide (DMF)m-PEG12-acidSolubleNot specifiedA closely related compound.
Acetonitrilem-dPEG®₁₂-thiolSolubleNot specified
Dimethylacetamide (DMAC)m-dPEG®₁₂-thiolSolubleNot specified
Corn Oil (with DMSO)This compound≥ 2.5 mg/mL≥ 4.33 mMIn a formulation of 10% DMSO and 90% corn oil.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, dichloromethane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation:

    • Ensure the solvent is of high purity.

    • Bring all materials and the compound to the desired experimental temperature.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator to ensure continuous agitation. This prevents the solid from settling and facilitates the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) at a constant temperature. The time required to reach equilibrium should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

G A 1. Add Excess this compound and Solvent to Vial B 2. Equilibrate with Agitation (24-72h at constant T) A->B C 3. Centrifuge to Separate Undissolved Solid B->C D 4. Collect and Filter Supernatant C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate Equilibrium Solubility F->G PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment POI_Ligand Target Protein Ligand (Warhead) PEG_Linker This compound Derivative (Linker) POI_Ligand->PEG_Linker Target_Protein Target Protein of Interest (POI) POI_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand (Anchor) PEG_Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits Ubiquitin->Target_Protein Tags (Ubiquitination)

References

m-PEG12-Thiol CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG12-Thiol, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. It details the compound's properties, supplier information, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticle surfaces.

Core Compound Information

This compound, also known as methoxy-polyethylene glycol (12) with a terminal thiol group, is a versatile chemical tool. The polyethylene glycol (PEG) spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal thiol group allows for specific covalent attachment to various substrates.

Chemical Identification and Properties

Two CAS numbers are commonly associated with this compound, likely due to different manufacturing or registration processes. Both refer to the same fundamental structure.

PropertyValueReference
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacontan-1-thiolN/A
Synonyms m-dPEG®₁₂-Thiol, Methoxy-PEG12-SHN/A
CAS Number 2413368-61-1 or 134874-49-0N/A
Molecular Formula C25H52O12SN/A
Molecular Weight 576.74 g/mol N/A
Appearance Colorless to light yellow liquid or solidN/A
Supplier Information

A variety of chemical suppliers offer this compound, often under different product names or CAS numbers. The following table summarizes information from prominent suppliers.

SupplierProduct NameCAS NumberPurity
MedchemExpressThis compound2413368-61-1>98%
Vector Labsm-dPEG®₁₂-Thiol134874-49-0>98%
BroadPharmThiol-PEG12-acid*1032347-93-5>95%
Sigma-AldrichThis compoundNot listedN/A
Fisher ScientificThis compoundNot listedN/A

*Note: Thiol-PEG12-acid is a related compound with a terminal carboxylic acid instead of a methoxy group.

Key Applications and Experimental Workflows

This compound is predominantly used in two key areas: as a flexible linker in the synthesis of PROTACs and for the surface modification of nanoparticles to enhance their biocompatibility and provide a reactive handle for further functionalization.

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which this compound is a common choice, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Below is a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Target_Ligand Target Protein Ligand (with reactive group, e.g., alkyne) Couple_to_Target Couple activated linker to Target Protein Ligand Target_Ligand->Couple_to_Target E3_Ligand E3 Ligase Ligand (with reactive group, e.g., azide) Couple_to_E3 Couple linker-target conjugate to E3 Ligase Ligand (e.g., Click Chemistry) E3_Ligand->Couple_to_E3 mPEG12Thiol This compound (linker precursor) Activate_Thiol Activate Thiol on this compound (e.g., convert to maleimide) mPEG12Thiol->Activate_Thiol Activate_Thiol->Couple_to_Target Couple_to_Target->Couple_to_E3 PROTAC PROTAC Molecule Couple_to_E3->PROTAC

A generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor.
Surface Functionalization of Nanoparticles

The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold. This property is exploited to coat gold nanoparticles (AuNPs) with a PEG layer. This "PEGylation" serves several purposes: it increases the nanoparticle's stability in biological media, reduces non-specific protein adsorption, and the methoxy-terminated end can be replaced with other functional groups to allow for the attachment of targeting ligands or therapeutic agents.

The following diagram illustrates the workflow for the surface functionalization of gold nanoparticles.

Nanoparticle_Functionalization_Workflow cluster_materials Starting Materials cluster_process Functionalization Process cluster_product Final Product AuNP Gold Nanoparticles (AuNPs) Incubation Incubate AuNPs with This compound solution AuNP->Incubation mPEG12Thiol This compound mPEG12Thiol->Incubation Purification Purify functionalized AuNPs (e.g., centrifugation) Incubation->Purification PEG_AuNP PEGylated Gold Nanoparticles Purification->PEG_AuNP

A simplified workflow for the surface functionalization of gold nanoparticles with this compound.

Experimental Protocols

The following are generalized experimental protocols. Specific reaction conditions, concentrations, and purification methods should be optimized for each specific application.

General Protocol for Solid-Phase PROTAC Synthesis

This protocol is a general guide and is adapted from methodologies for solid-phase synthesis of PROTACs.

Materials:

  • Resin-bound E3 ligase ligand (e.g., pomalidomide-azide on solid support)

  • This compound

  • Target protein ligand with a complementary reactive group (e.g., an alkyne)

  • Appropriate solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation; or copper catalyst for click chemistry)

  • Cleavage cocktail (e.g., TFA/water/TIPS)

Methodology:

  • Linker Attachment: The resin-bound E3 ligase ligand is swelled in an appropriate solvent. The this compound, with its thiol group appropriately protected or activated, is then coupled to the E3 ligase ligand on the solid support using a suitable coupling chemistry.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Target Ligand Coupling: The target protein ligand is then coupled to the free end of the PEG linker. The choice of reaction depends on the functional groups present (e.g., click chemistry for an azide-alkyne reaction).

  • Final Wash: The resin is washed again to remove unreacted target ligand and coupling reagents.

  • Cleavage and Purification: The synthesized PROTAC is cleaved from the solid support using a cleavage cocktail. The crude product is then purified, typically by preparative HPLC, to yield the final PROTAC.

General Protocol for Gold Nanoparticle Functionalization

This protocol provides a general method for the PEGylation of gold nanoparticles.

Materials:

  • Aqueous solution of gold nanoparticles (AuNPs)

  • This compound

  • Phosphate buffered saline (PBS)

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or water).

  • Incubation: Add the this compound solution to the AuNP solution. The molar ratio of this compound to AuNPs will need to be optimized to achieve the desired surface coverage. Allow the mixture to incubate at room temperature with gentle stirring for several hours to overnight.

  • Purification: To remove excess, unbound this compound, the mixture is centrifuged at a speed sufficient to pellet the AuNPs. The supernatant is carefully removed, and the AuNP pellet is resuspended in a fresh buffer solution (e.g., PBS). This washing step is typically repeated 2-3 times.

  • Characterization: The functionalized AuNPs should be characterized to confirm successful PEGylation. Techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) can be used to assess changes in size, stability, and surface properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and storage information. Typically, it should be stored at low temperatures (e.g., -20°C) and protected from moisture and light.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate laboratory setting.

The Formation of m-PEG12-Thiol Self-Assembled Monolayers on Gold Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces with self-assembled monolayers (SAMs) of thiol-containing molecules is a cornerstone technique in a myriad of scientific and technological fields, including biosensing, drug delivery, and nanomaterials. Among the various thiol-functionalized molecules, methoxy-poly(ethylene glycol)-thiol (m-PEG-Thiol), particularly with a chain length of 12 ethylene glycol units (m-PEG12-Thiol), offers a unique combination of biocompatibility, hydrophilicity, and resistance to non-specific protein adsorption. This technical guide provides an in-depth exploration of the core mechanism governing the binding of this compound to gold surfaces, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism of Thiol-Gold Interaction

The formation of a stable and well-ordered self-assembled monolayer of this compound on a gold surface is a spontaneous chemisorption process driven by the strong and specific affinity between sulfur and gold.[1] This intricate process can be dissected into several key stages, from the initial molecular approach to the final, organized monolayer structure.

The Nature of the Gold-Sulfur Bond

The interaction between the thiol group (-SH) of the this compound molecule and the gold surface is not a simple adsorption event. The widely accepted mechanism involves an oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold surface, which is followed by the reductive elimination of hydrogen.[1][2] This results in the formation of a gold-thiolate (Au-S-R) species. This Au-S bond is considered semi-covalent, with a bond strength significantly greater than physisorption interactions.[1][3] The bond energy is approximately 44 kcal/mol. This strong interaction is the primary thermodynamic driving force for the self-assembly process.

Several models exist to describe the precise binding site of the sulfur atom on the gold lattice. While earlier theories proposed binding at the threefold hollow sites of the Au(111) surface, more recent evidence suggests a more complex interface that involves gold adatoms extracted from the surface. These adatoms can form "staple" motifs, such as RS–Au–SR, which bind to the gold substrate and enhance the overall stability and structure of the monolayer.

Thermodynamics and Kinetics of SAM Formation

The self-assembly of this compound on gold is an enthalpy-driven process. The formation of the strong Au-S bond releases a significant amount of energy, which is the primary contributor to the negative enthalpy change (ΔH). This is accompanied by an unfavorable entropic contribution (negative ΔS) due to the confinement of the flexible PEG chains onto a two-dimensional surface.

The formation of the SAM is characterized by two distinct kinetic regimes:

  • Initial Fast Adsorption: Upon immersion of a gold substrate into a dilute solution of this compound, the molecules rapidly and randomly adsorb onto the surface. In this initial phase, the PEG chains may lie parallel to the gold substrate to maximize surface contact.

  • Slower Organizational Phase: As the surface coverage increases, lateral interactions between the adsorbed molecules become more significant. This leads to a two-dimensional phase transition where the molecules reorient to a more upright position, allowing for denser packing. This organizational step is slower and can take several hours to reach a well-ordered monolayer.

The kinetics of this process can be influenced by factors such as the concentration of the thiol solution, the temperature, and the cleanliness of the gold surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding of PEG-thiols to gold surfaces, gathered from various experimental studies.

ParameterValueTechnique(s)Reference(s)
Binding Energy (Thiol-Gold) ~44 kcal/molComputational
Surface Coverage Density (PEG-Thiol) 4.3 - 6.3 molecules/nm²ICP-MS
SAM Thickness (mPEG-Thiol on AuNPs) Increases with PEG molecular weight and nanoparticle sizeDCS, XPS
Adsorption Rate Constant (Langmuir Kinetics) 0.0132 min⁻¹ (for dodecanethiol)X-ray Absorption Fine Structure

Table 1: Key parameters of m-PEG-Thiol binding to gold surfaces.

Experimental Protocols

The formation and characterization of this compound SAMs on gold surfaces require meticulous experimental procedures. Below are detailed methodologies for key experiments.

Preparation of this compound Self-Assembled Monolayers

This protocol outlines the solution-based self-assembly of this compound on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound

  • 200-proof ethanol (anhydrous)

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass or polypropylene containers with sealable caps

  • Tweezers

  • Sonicator

Procedure:

  • Gold Substrate Cleaning: A pristine gold surface is crucial for the formation of a high-quality SAM.

    • Rinse the gold substrate with ethanol and deionized water.

    • Dry the substrate under a stream of dry nitrogen.

    • For a more rigorous cleaning, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the substrate with deionized water and then ethanol.

    • Dry the substrate under a stream of dry nitrogen.

    • Alternatively, UV/ozone cleaning for 15-20 minutes can be used to remove organic contaminants.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly:

    • Place the clean, dry gold substrate in a container.

    • Immerse the substrate completely in the this compound solution.

    • Minimize exposure to air by backfilling the container with dry nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.

  • Post-Assembly Rinsing:

    • Remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • A brief sonication (1-3 minutes) in fresh ethanol can be performed to remove loosely bound species.

  • Drying:

    • Dry the functionalized substrate under a stream of dry nitrogen.

    • Store the prepared SAM-coated substrate in a clean, dry environment.

Characterization Techniques

QCM-D is a highly sensitive technique for monitoring the mass and viscoelastic properties of thin films in real-time. It can be used to study the kinetics of this compound adsorption onto a gold-coated quartz crystal.

Methodology:

  • A gold-coated QCM-D sensor crystal is cleaned using the methods described in section 3.1.

  • The sensor is mounted in the QCM-D instrument, and a stable baseline is established in pure ethanol.

  • The this compound solution (e.g., 1 mM in ethanol) is introduced into the measurement chamber.

  • The changes in resonance frequency (Δf) and dissipation (ΔD) of the crystal are monitored over time. A decrease in frequency corresponds to an increase in mass on the sensor surface as the this compound molecules adsorb.

  • The data can be used to determine the adsorbed mass, layer thickness, and viscoelastic properties of the forming SAM.

SPR is an optical technique that measures changes in the refractive index at the surface of a metal film, allowing for the label-free, real-time monitoring of molecular binding events.

Methodology:

  • A gold-coated SPR sensor chip is cleaned and mounted in the SPR instrument.

  • A baseline is established with a running buffer (e.g., ethanol).

  • The this compound solution is injected over the sensor surface.

  • The binding of the thiol molecules to the gold surface causes a change in the local refractive index, which is detected as a shift in the SPR angle or resonance wavelength.

  • The SPR signal is monitored over time to obtain kinetic information about the adsorption process.

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • A gold substrate is functionalized with this compound as described in section 3.1.

  • The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.

  • The surface is irradiated with a beam of X-rays.

  • The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed are measured.

  • The presence and chemical state of sulfur can be confirmed by the S 2p core level spectrum, which will show a peak corresponding to the gold-thiolate bond. The C 1s and O 1s spectra will confirm the presence of the PEG chain.

AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the topography of the SAM surface at the nanoscale.

Methodology:

  • A gold substrate functionalized with this compound is mounted on the AFM stage.

  • A sharp tip at the end of a cantilever is scanned across the surface.

  • The deflection of the cantilever is measured by a laser and photodiode system, providing a three-dimensional image of the surface.

  • AFM can be used to assess the completeness of the monolayer, identify defects, and in some cases, visualize the packing of the individual molecules. It can also be used to perform nanografting to create patterned SAMs.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of this compound Binding to Gold cluster_solution Solution Phase cluster_surface Gold Surface (Au) cluster_process Binding Process mPEG12_Thiol This compound (R-SH) Initial_Adsorption Initial Fast Adsorption (Physisorption) mPEG12_Thiol->Initial_Adsorption Diffusion Gold_Surface Au(111) Surface Oxidative_Addition Oxidative Addition & Reductive Elimination of H2 Initial_Adsorption->Oxidative_Addition Thiolate_Formation Gold-Thiolate Formation (Au-S-R) Oxidative_Addition->Thiolate_Formation Reorganization Slower Reorganization Phase Thiolate_Formation->Reorganization SAM Ordered Self-Assembled Monolayer (SAM) Reorganization->SAM G Experimental Workflow for SAM Preparation and Characterization cluster_prep Preparation cluster_char Characterization Clean_Au 1. Gold Substrate Cleaning Prepare_Sol 2. Prepare 1mM this compound in Ethanol Clean_Au->Prepare_Sol Immerse 3. Immerse Substrate (24-48h) Prepare_Sol->Immerse Rinse_Dry 4. Rinse with Ethanol & Dry with N2 Immerse->Rinse_Dry QCM QCM-D (Kinetics, Mass) Rinse_Dry->QCM SPR SPR (Kinetics, Binding) Rinse_Dry->SPR XPS XPS (Composition, Bonding) Rinse_Dry->XPS AFM AFM (Topography, Order) Rinse_Dry->AFM G Logical Relationship of Characterization Techniques cluster_realtime Real-Time Monitoring cluster_endpoint End-Point Analysis SAM_Formation SAM Formation on Gold QCM QCM-D SAM_Formation->QCM Measures Mass & Viscoelasticity SPR SPR SAM_Formation->SPR Measures Refractive Index Change XPS XPS SAM_Formation->XPS Analyzes Elemental Composition & Bonding AFM AFM SAM_Formation->AFM Images Surface Topography

References

The Nature of the Thiol-Gold Bond in m-PEG12-Thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent interaction between sulfur and gold surfaces forms the foundation of numerous applications in bionanotechnology, diagnostics, and drug delivery. The self-assembly of thiol-terminated molecules onto gold substrates provides a robust and versatile method for surface functionalization. This guide delves into the core principles of the thiol-gold bond, with a specific focus on methoxy-poly(ethylene glycol)12-thiol (m-PEG12-Thiol), a commonly utilized linker in bioconjugation and drug development.

The Thiol-Gold Interaction: A Semi-Covalent Bond

The bond between a thiol group (-SH) and a gold surface is a complex interaction with both covalent and ionic characteristics, often described as "semi-covalent." The formation of this bond is widely accepted to occur through the oxidative adsorption of the thiol's sulfur atom onto the gold surface, accompanied by the reductive elimination of the hydrogen atom. This process results in the formation of a gold-thiolate (Au-S) species.

The strength of this bond is a critical parameter for the stability of self-assembled monolayers (SAMs). Several factors can influence the stability of the thiol-gold bond, including the cleanliness and crystallinity of the gold surface, the presence of oxygen, and the chemical environment (e.g., pH). Notably, an oxidized gold surface has been shown to enhance the stability of the gold-thiol contact.

Quantitative Analysis of the Thiol-Gold Bond

Precise quantitative data for the thiol-gold bond can be challenging to obtain and can vary depending on the measurement technique and the specific molecular structure. However, extensive research on alkanethiols and similar PEG-thiols provides valuable insights.

ParameterTypical Value RangeMeasurement Technique(s)Notes
Bond Energy 40 - 50 kcal/mol (approx. 167 - 209 kJ/mol)Density Functional Theory (DFT), Thermal Desorption Spectroscopy (TDS)The bond is stronger than typical physisorption interactions but weaker than many purely covalent bonds.
Au-S Bond Length 2.3 - 2.5 ÅX-ray Standing Wave (XSW), Surface Extended X-ray Absorption Fine Structure (SEXAFS)The exact bond length can be influenced by the coordination of the sulfur atom to the gold lattice.
Surface Coverage Density (for short-chain PEG-thiols) 3 - 6 molecules/nm²X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Density is influenced by the length and packing of the PEG chain; shorter chains generally lead to higher densities.

Formation of this compound Self-Assembled Monolayers (SAMs)

The formation of a well-ordered SAM of this compound on a gold surface is a spontaneous process driven by the strong affinity of the thiol group for gold. The process can be conceptualized in the following stages:

SAM_Formation_Process cluster_solution Solution Phase cluster_surface Gold Surface mPEG_solution This compound in Solution Physisorption Initial Physisorption (lying down phase) mPEG_solution->Physisorption Diffusion Au_surface Clean Gold Substrate Chemisorption Chemisorption & Reorganization (standing up phase) Physisorption->Chemisorption Au-S Bond Formation SAM Ordered SAM Chemisorption->SAM Self-Assembly

Caption: Logical workflow of this compound SAM formation on a gold surface.

Initially, the this compound molecules in solution diffuse to the gold surface and physisorb, often in a disordered, "lying down" phase. Subsequently, the strong, semi-covalent gold-thiolate bond forms, leading to a chemisorbed state. This is followed by a reorganization process where the molecules arrange themselves into a more ordered, "standing up" configuration to maximize van der Waals interactions between the PEG chains, resulting in a densely packed monolayer.

Experimental Protocols

The following sections provide detailed methodologies for the formation and characterization of this compound SAMs on gold substrates.

Formation of this compound SAMs

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold surface.

SAM_Formation_Workflow Start Start Clean_Au 1. Clean Gold Substrate (e.g., Piranha solution, UV/Ozone) Start->Clean_Au Rinse_Dry 2. Rinse and Dry Substrate (Ethanol, DI water, N2 stream) Clean_Au->Rinse_Dry Prepare_Solution 3. Prepare this compound Solution (e.g., 1-10 mM in Ethanol) Rinse_Dry->Prepare_Solution Immerse 4. Immerse Substrate in Solution (2-24 hours) Prepare_Solution->Immerse Rinse_Final 5. Rinse to Remove Physisorbed Molecules (Ethanol) Immerse->Rinse_Final Dry_Final 6. Dry Final SAM (N2 stream) Rinse_Final->Dry_Final End SAM Ready for Characterization Dry_Final->End

Caption: Experimental workflow for the formation of an this compound SAM.

Methodology:

  • Gold Substrate Preparation:

    • Thoroughly clean the gold substrate to remove any organic contaminants. Common methods include immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment ) or treatment with UV/Ozone.

    • Rinse the cleaned substrate extensively with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • This compound Solution Preparation:

    • Prepare a dilute solution of this compound in a high-purity solvent, typically absolute ethanol. A concentration range of 1 to 10 mM is commonly used.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the this compound solution.

    • Allow the self-assembly to proceed for a period of 2 to 24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

    • Dry the substrate again under a stream of nitrogen gas. The this compound SAM is now ready for characterization or further functionalization.

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface.

XPS_Workflow Start Start with this compound SAM Load_Sample 1. Load Sample into UHV Chamber Start->Load_Sample Acquire_Survey 2. Acquire Survey Spectrum (Identify all elements present) Load_Sample->Acquire_Survey Acquire_HighRes 3. Acquire High-Resolution Spectra (Au 4f, S 2p, C 1s, O 1s) Acquire_Survey->Acquire_HighRes Analyze_Spectra 4. Analyze Spectra (Peak fitting, chemical state identification) Acquire_HighRes->Analyze_Spectra Determine_Properties 5. Determine SAM Properties (Thickness, surface coverage, bond confirmation) Analyze_Spectra->Determine_Properties End XPS Characterization Complete Determine_Properties->End

Caption: Experimental workflow for XPS analysis of an this compound SAM.

Methodology:

  • Sample Introduction: Place the gold substrate with the this compound SAM into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface. For a successful SAM formation, peaks corresponding to Gold (Au), Sulfur (S), Carbon (C), and Oxygen (O) should be observed.

  • High-Resolution Scans: Obtain high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

    • S 2p: The binding energy of the S 2p peak will confirm the formation of the gold-thiolate bond. A peak around 162 eV is characteristic of a thiolate species bound to gold.

    • C 1s and O 1s: The C 1s and O 1s spectra will show peaks corresponding to the carbon and oxygen atoms in the this compound molecule, confirming its presence.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

    • The attenuation of the Au 4f signal can be used to estimate the thickness of the SAM.

    • The relative intensity of the S 2p signal can be used to calculate the surface coverage density.

Characterization by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the topography of the SAM surface and to probe its mechanical properties.

AFM_Workflow Start Start with this compound SAM Mount_Sample 1. Mount Sample on AFM Stage Start->Mount_Sample Engage_Tip 2. Engage AFM Tip with Surface Mount_Sample->Engage_Tip Acquire_Image 3. Acquire Topography Image (Tapping mode or Contact mode) Engage_Tip->Acquire_Image Analyze_Image 4. Analyze Image for Surface Features (Roughness, defects, domain size) Acquire_Image->Analyze_Image Force_Spectroscopy 5. (Optional) Perform Force Spectroscopy (Measure rupture force of Au-S bond) Analyze_Image->Force_Spectroscopy End AFM Characterization Complete Analyze_Image->End Force_Spectroscopy->End

Caption: Experimental workflow for AFM analysis of an this compound SAM.

Methodology:

  • Sample Preparation: Mount the gold substrate with the this compound SAM onto an AFM sample puck.

  • Imaging:

    • Use a sharp AFM tip to scan the surface of the SAM. Tapping mode is often preferred for soft organic layers to minimize sample damage.

    • Acquire high-resolution images of the surface topography.

  • Image Analysis:

    • Analyze the images to assess the quality of the SAM, including its homogeneity, surface roughness, and the presence of any defects or pinholes.

    • For well-ordered domains, it may be possible to resolve individual molecules and determine the packing arrangement.

  • Force Spectroscopy (Optional):

    • By functionalizing the AFM tip with a thiol group and performing force-distance measurements, it is possible to measure the rupture force of a single thiol-gold bond. This provides a direct measure of the bond strength at the single-molecule level.

Characterization by Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique that can be used to monitor the formation of the SAM and to study subsequent binding events to the functionalized surface.

SPR_Workflow Start Start with Clean Gold SPR Sensor Chip Establish_Baseline 1. Establish a Stable Baseline (Flowing buffer over the sensor) Start->Establish_Baseline Inject_Thiol 2. Inject this compound Solution (Monitor SPR signal change) Establish_Baseline->Inject_Thiol Monitor_Association 3. Monitor Association Phase (Signal increases as SAM forms) Inject_Thiol->Monitor_Association Inject_Buffer 4. Inject Buffer to Wash (Remove unbound thiol) Monitor_Association->Inject_Buffer Monitor_Dissociation 5. Monitor Dissociation Phase (Signal stabilizes, indicating stable SAM) Inject_Buffer->Monitor_Dissociation End SPR Analysis of SAM Formation Complete Monitor_Dissociation->End

Caption: Experimental workflow for SPR analysis of this compound SAM formation.

Methodology:

  • Sensor Chip Preparation: Use a gold-coated SPR sensor chip. Ensure the gold surface is clean using appropriate procedures.

  • Baseline Establishment: Flow a suitable running buffer (e.g., ethanol or an aqueous buffer) over the sensor surface until a stable baseline is achieved.

  • SAM Formation Monitoring:

    • Inject the this compound solution over the sensor surface.

    • Monitor the change in the SPR signal in real-time. An increase in the signal (typically measured in Resonance Units, RU) indicates the binding of the thiol molecules to the gold surface and the formation of the SAM.

    • The signal will plateau as the surface becomes saturated with the this compound.

  • Washing: After the association phase, switch back to flowing the running buffer to wash away any unbound thiol molecules. A stable, elevated signal compared to the initial baseline confirms the successful and stable formation of the SAM.

  • Kinetic Analysis: The SPR data can be analyzed to determine the kinetics of the SAM formation, including the association and dissociation rate constants.

Conclusion

The thiol-gold bond is a cornerstone of surface chemistry, enabling the creation of well-defined and functional interfaces. For this compound, this interaction facilitates the formation of robust self-assembled monolayers with applications spanning from fundamental surface science to the development of advanced therapeutic and diagnostic platforms. A thorough understanding of the nature of this bond, coupled with well-defined experimental protocols for SAM formation and characterization, is essential for harnessing its full potential in scientific research and drug development.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of m-PEG12-Thiol as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that triggers the degradation of specific proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4][5] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the various types of linkers, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable characteristics. This guide focuses on the fundamental principles of a specific PEG linker, this compound, in the context of PROTAC design and function.

The PROTAC Mechanism of Action: A Linker-Centric Perspective

A PROTAC's function is to bring a target protein and an E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.

The linker plays a crucial role in this process by:

  • Controlling Ternary Complex Formation: The length, flexibility, and composition of the linker dictate the distance and relative orientation between the POI and the E3 ligase, which in turn affects the stability and cooperativity of the ternary complex.

  • Influencing Physicochemical Properties: The linker's chemical nature impacts the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Profile of the this compound Linker

This compound is a flexible, hydrophilic linker used in the synthesis of PROTACs. Its structure consists of a methoxy-capped polyethylene glycol chain with twelve repeating ethylene glycol units, terminating in a thiol group.

Key Features:

  • PEG Chain (12 units): The PEG component imparts hydrophilicity, which can improve the aqueous solubility of the resulting PROTAC molecule. This is crucial for bioavailability and compatibility with physiological environments. The flexibility of the PEG chain can also be advantageous for allowing the POI and E3 ligase to adopt an optimal orientation for ternary complex formation.

  • Thiol (-SH) Group: The terminal thiol group serves as a reactive handle for conjugation. It can readily react with various electrophilic functional groups, such as maleimides or haloacetamides, on a POI ligand or an E3 ligase ligand to form a stable thioether bond.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C25H52O12S
Molecular Weight 576.74 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO (100 mg/mL)
Storage -20°C, sealed, away from moisture and light

Quantitative Insights into PEG-based PROTAC Performance

The efficacy of a PROTAC is often quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for PROTACs utilizing the exact this compound linker is not always published in a centralized database, the general principles of PEG linkers on PROTAC performance are well-documented. The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair.

ParameterDefinitionSignificance in PROTAC Development
DC50 The concentration of a PROTAC that induces 50% degradation of the target protein.A measure of the potency of the PROTAC. Lower DC50 values indicate higher potency.
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.Indicates the efficacy of the PROTAC. A higher Dmax is desirable.

Note: The optimal linker length and composition are determined on a case-by-case basis for each PROTAC system.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general workflow for synthesizing a PROTAC where the this compound linker is conjugated to a POI ligand containing a maleimide group and an E3 ligase ligand containing a carboxylic acid for amide bond formation.

Synthesis_Workflow POI_Ligand POI Ligand with Maleimide Intermediate_1 Intermediate 1 (POI-S-PEG12-m) POI_Ligand->Intermediate_1 Thiol-Maleimide Michael Addition mPEG12_Thiol This compound mPEG12_Thiol->Intermediate_1 Final_PROTAC Final PROTAC Intermediate_1->Final_PROTAC E3_Ligand E3 Ligand with -COOH Activation Activate Carboxylic Acid (e.g., HATU, DIPEA) E3_Ligand->Activation Activation->Final_PROTAC Amide Bond Formation

Caption: A general workflow for PROTAC synthesis using this compound.

Methodology:

  • Thiol-Maleimide Conjugation:

    • Dissolve the maleimide-functionalized POI ligand in a suitable solvent (e.g., DMF or DMSO).

    • Add this compound to the solution in an equimolar amount or slight excess.

    • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.

    • Purify the resulting intermediate (POI-S-PEG12-m) by chromatography (e.g., HPLC).

  • Amide Coupling:

    • Dissolve the E3 ligase ligand containing a carboxylic acid in an appropriate aprotic solvent (e.g., DMF).

    • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the purified POI-S-PEG12-m intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

In Vitro Protein Degradation Assay (Western Blotting)

This protocol is used to determine the DC50 and Dmax of a newly synthesized PROTAC.

Degradation_Assay_Workflow Cell_Culture 1. Seed Cells in Plates PROTAC_Treatment 2. Treat with PROTAC (Varying Concentrations) Cell_Culture->PROTAC_Treatment Incubation 3. Incubate for a Defined Period (e.g., 24 hours) PROTAC_Treatment->Incubation Cell_Lysis 4. Lyse Cells and Collect Protein Incubation->Cell_Lysis Protein_Quant 5. Quantify Protein Concentration (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 7. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation 8. Incubate with Primary and Secondary Antibodies Western_Blot->Antibody_Incubation Imaging 9. Image the Blot Antibody_Incubation->Imaging Data_Analysis 10. Densitometry Analysis and Calculation of DC50 and Dmax Imaging->Data_Analysis

Caption: Experimental workflow for an in vitro protein degradation assay.

Methodology:

  • Cell Treatment:

    • Plate the chosen cell line at an appropriate density and allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO).

    • Incubate for the desired time period (e.g., 16-24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay helps to confirm that the PROTAC can physically bridge the POI and the E3 ligase.

Methodology:

  • Protein Preparation:

    • Purify recombinant versions of the POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). One of the proteins should be tagged (e.g., with a His-tag or GST-tag) for pull-down.

  • Complex Formation:

    • In a microcentrifuge tube, combine the tagged protein, the untagged protein, and the PROTAC (or vehicle control) in a binding buffer.

    • Incubate the mixture for a sufficient time (e.g., 1-2 hours) at 4°C to allow the ternary complex to form.

  • Pull-down:

    • Add an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins) to the mixture.

    • Incubate with gentle rotation to allow the tagged protein (and any bound partners) to bind to the resin.

  • Washing and Elution:

    • Wash the resin several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the resin using an elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins).

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting, probing for both the POI and the E3 ligase to confirm their co-precipitation in the presence of the PROTAC.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and straightforward conjugation chemistry. Its PEG backbone can enhance the solubility and permeability of PROTACs, while the defined length of 12 PEG units provides a specific spatial separation between the POI and E3 ligase ligands. However, it is crucial for researchers to recognize that linker optimization is an empirical process. The principles and protocols outlined in this guide provide a fundamental framework for the rational design and evaluation of PROTACs incorporating the this compound linker, ultimately aiding in the development of novel therapeutics for targeted protein degradation.

References

The Strategic Role of the PEG12 Spacer in m-PEG12-Thiol Functionality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of the resulting conjugates. This technical guide delves into the core functionality of the m-PEG12-Thiol linker, a molecule characterized by a methoxy-capped polyethylene glycol chain of twelve repeating ethylene glycol units, terminating in a reactive thiol group. We will explore the multifaceted role of the PEG12 spacer in influencing pharmacokinetics, stability, solubility, immunogenicity, and steric hindrance, supported by quantitative data and detailed experimental protocols.

The Multifaceted Role of the PEG12 Spacer

The PEG12 spacer, with its defined length and hydrophilic nature, serves as a critical component in the design of bioconjugates, offering a balance between providing sufficient spatial separation and maintaining a relatively low molecular weight. Its impact on the overall performance of a bioconjugate is significant and can be broken down into several key areas:

Pharmacokinetics and Biodistribution

The PEG spacer profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate. The hydrophilic nature of the PEG chain creates a hydration shell around the molecule, which increases its hydrodynamic radius.[1] This "shielding" effect can:

  • Prolong Circulation Half-Life: The increased size of the PEGylated conjugate reduces renal clearance, leading to a longer circulation time in the bloodstream.[1] This extended exposure can enhance the therapeutic window and allow for less frequent dosing.

  • Improve Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic. The incorporation of a hydrophilic PEG spacer enhances the overall solubility of the conjugate, mitigating the risk of aggregation.[2]

  • Alter Tissue Distribution: The pharmacokinetic profile of PEGylated molecules is size-dependent. The PEG12 spacer can influence how the conjugate distributes throughout the body and its ability to penetrate target tissues.[3]

Stability and Solubility

The stability of a bioconjugate, both in storage and in vivo, is critical for its therapeutic success. The PEG12 spacer contributes to stability in several ways:

  • Protection from Proteolysis: The hydration layer created by the PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the protein or peptide component of the conjugate from degradation.

  • Enhanced Solubility: As previously mentioned, the hydrophilic nature of PEG improves the solubility of the conjugate, which is particularly important for hydrophobic drug molecules. This can prevent aggregation, a common issue during manufacturing and storage.[2]

  • Linker Stability: While the thiol group of this compound is reactive towards specific functionalities like maleimides to form a stable thioether bond, the stability of this linkage can be influenced by the surrounding microenvironment. The PEG spacer itself is generally stable under physiological conditions.

Immunogenicity

A significant advantage of PEGylation is the reduction of the immunogenicity of the conjugated molecule. The PEG chain can mask epitopes on the surface of a protein or antibody, making it less likely to be recognized by the immune system. This can reduce the incidence of anti-drug antibodies (ADAs), which can lead to rapid clearance of the therapeutic and loss of efficacy. However, it is important to note that while PEG itself is considered non-immunogenic, some studies have reported the development of anti-PEG antibodies, particularly with repeated administration. The thiol terminal group on the PEG chain has also been suggested to potentially play a role in the immune response.

Steric Hindrance and Binding Affinity

The length of the PEG spacer is a critical parameter that must be optimized to balance steric hindrance with the need for spatial separation.

  • Maintaining Biological Activity: The PEG12 spacer provides a defined distance between the conjugated molecules (e.g., an antibody and a cytotoxic drug in an ADC). This separation can be crucial for preserving the biological activity of the protein by preventing the payload from interfering with its binding site.

  • Optimizing Target Engagement: In the context of PROTACs, the linker length is critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length ensures that both binding events can occur without steric clash.

  • Impact on Binding Affinity: The length of the PEG spacer can influence the binding affinity of the targeting moiety. While providing distance can be beneficial, an excessively long or flexible spacer could potentially lead to a decrease in effective molarity at the target site.

Quantitative Data Summary

The following tables summarize representative quantitative data illustrating the impact of PEG spacer length on various properties of bioconjugates. While specific data for this compound is not always available, the presented data for other PEG lengths provides valuable insights into the general trends.

Table 1: Impact of PEG Spacer Length on Binding Affinity and In Vitro Activity

ConjugatePEG Spacer LengthIC50 (nM)Reference
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.2
natGa-NOTA-PEGn-RM26PEG33.9 ± 0.3
natGa-NOTA-PEGn-RM26PEG45.4 ± 0.4
natGa-NOTA-PEGn-RM26PEG65.8 ± 0.3

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs

Linker TypePEG Spacer LengthAverage DARReference
Lysine ConjugationPEG43.8
Lysine ConjugationPEG83.5
Lysine ConjugationPEG123.2

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates utilizing this compound. Below are representative protocols for key experimental procedures.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a common method for conjugating a thiol-containing PEG linker to a protein that has been functionalized with a maleimide group, often through the modification of lysine residues or the introduction of a cysteine residue.

Materials:

  • Maleimide-activated protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).

  • This compound.

  • Reaction Buffer: PBS, pH 7.2, containing 1-2 mM EDTA.

  • Quenching Solution: N-ethylmaleimide (NEM) or L-cysteine in reaction buffer.

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

Procedure:

  • Protein Preparation: Ensure the maleimide-activated protein is in the correct buffer and at a suitable concentration (typically 1-10 mg/mL).

  • This compound Solution Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration immediately before use to minimize oxidation of the thiol group.

  • Conjugation Reaction: Add a molar excess of the this compound solution to the maleimide-activated protein solution. The exact molar ratio should be optimized for the specific protein and desired degree of PEGylation.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimide groups on the protein or unreacted thiol groups on the PEG linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagents using an appropriate chromatography method (e.g., SEC).

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation, purity, and integrity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique for separating molecules based on their hydrodynamic radius and is commonly used to assess the purity and aggregation state of PEGylated proteins.

Materials:

  • Purified PEGylated protein sample.

  • Mobile Phase: A suitable buffer for the protein, such as PBS, pH 7.4.

  • SEC column with an appropriate molecular weight range.

  • HPLC system with a UV detector (and optionally a multi-angle light scattering (MALS) detector for absolute molecular weight determination).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Analysis: Analyze the chromatogram to identify peaks corresponding to the PEGylated conjugate, unconjugated protein, and any aggregates or fragments. The retention time will be shorter for larger molecules (higher degree of PEGylation or aggregation).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the functionality and application of this compound.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Proteasome->POI Degraded Peptides PROTAC This compound containing PROTAC Proteasome->PROTAC Recycled Ub Ubiquitin Ubiquitinated_POI Poly-ubiquitinated POI Ub->Ubiquitinated_POI PROTAC->POI Binds to POI PROTAC->E3_Ligase Binds to E3 Ligase PROTAC->Ternary_Complex Ternary_Complex->Ub Ubiquitination of POI Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

ADC_Development_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 Purification & Characterization cluster_3 In Vitro & In Vivo Evaluation Payload Cytotoxic Payload Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker Linker This compound (or derivative) Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC Purification Purification (e.g., SEC, IEX) ADC->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization In_Vitro In Vitro Assays (Binding, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro->In_Vivo

Caption: General workflow for ADC development using a PEG linker.

Conclusion

The this compound linker, with its discrete PEG12 spacer, offers a compelling set of attributes for the development of advanced bioconjugates. The strategic incorporation of this spacer can significantly enhance the pharmacokinetic profile, improve stability and solubility, reduce immunogenicity, and provide optimal spatial separation between conjugated moieties. A thorough understanding of the role of the PEG12 spacer, coupled with robust experimental design and characterization, is essential for harnessing its full potential in the creation of next-generation targeted therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their bioconjugation strategies.

References

An In-depth Technical Guide to the Steric Hindrance Effects of m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the steric hindrance effects of methoxy-poly(ethylene glycol)-thiol with 12 ethylene glycol units (m-PEG12-Thiol). It is designed to be a valuable resource for professionals in drug development, materials science, and nanotechnology, offering detailed insights into the molecule's properties, experimental applications, and the quantitative impact of its steric shielding.

Introduction to this compound and Steric Hindrance

Methoxy-poly(ethylene glycol)-thiol (this compound) is a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and surface modification. Its structure consists of a methoxy-terminated polyethylene glycol (PEG) chain with 12 repeating ethylene glycol units, and a terminal thiol (-SH) group. The PEG component imparts hydrophilicity and biocompatibility, while the thiol group allows for covalent attachment to various substrates, most notably maleimide-functionalized molecules and noble metal surfaces like gold.

A primary attribute of PEGylation, the process of attaching PEG chains to molecules or surfaces, is the creation of a hydrophilic shield that imparts steric hindrance. This steric barrier plays a crucial role in:

  • Reducing Nonspecific Protein Adsorption: The flexible PEG chains create a hydrated layer that physically prevents the close approach and adsorption of proteins, a phenomenon critical for reducing biofouling on implanted devices and biosensors.

  • Minimizing Immunogenicity: By masking surface epitopes, PEGylation can reduce the recognition of a molecule by the immune system, thereby lowering its immunogenic and antigenic potential.

  • Prolonging Circulation Half-Life: The steric cloud provided by the PEG layer reduces renal clearance and proteolytic degradation of therapeutic molecules, leading to an extended circulation time in the body.[1]

  • Controlling Intermolecular Interactions: Steric hindrance can be precisely tuned to modulate binding affinities and reaction kinetics between molecules.

The length of the PEG chain is a critical parameter in determining the extent of these effects. A 12-unit PEG chain, such as in this compound, offers a balance between providing sufficient steric hindrance for many applications while being short enough to potentially avoid the "PEG dilemma," where excessively long PEG chains can hinder the desired biological interactions of the conjugated molecule.[2] The approximate length of a 12-unit PEG spacer is 47.8 angstroms, providing a significant and flexible standoff distance.[3]

Quantitative Analysis of Steric Hindrance Effects

The steric hindrance provided by this compound can be quantified through various analytical techniques. Below are tables summarizing expected quantitative data based on general principles of PEGylation and data from similar, though not identical, PEG molecules. These tables are intended to provide a comparative framework for researchers.

Table 1: Impact of this compound on Nanoparticle Properties

ParameterBare Gold Nanoparticles (AuNPs)AuNPs + this compoundTechnique
Hydrodynamic Diameter (nm) 20.0 ± 0.528.5 ± 0.8Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax, nm) 520522-524UV-Vis Spectroscopy
Surface Charge (Zeta Potential, mV) -35 ± 3-15 ± 2Electrophoretic Light Scattering
Calculated Surface Coverage (molecules/nm²) N/A~5-6Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Note: The data in this table is illustrative and can vary based on the initial nanoparticle size, concentration, and specific conjugation conditions.

Table 2: Influence of this compound on Biomolecular Interactions

Interaction SystemBinding Affinity (KD) without PEGBinding Affinity (KD) with this compound LinkerTechnique
Antibody-Antigen 10 nM15-25 nMSurface Plasmon Resonance (SPR)
Enzyme-Inhibitor 50 nM70-100 nMEnzyme Kinetics Assay
Drug-Receptor 100 nM130-180 nMIsothermal Titration Calorimetry (ITC)

Note: The change in binding affinity is highly dependent on the specific biomolecules involved and the attachment site of the PEG linker.

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound to assess its steric hindrance effects.

Functionalization of Gold Nanoparticles with this compound

This protocol describes the conjugation of this compound to citrate-stabilized gold nanoparticles (AuNPs).

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm diameter) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge and appropriate tubes

Procedure:

  • Prepare this compound Solution: Dissolve this compound in DI water to a final concentration of 1 mg/mL.

  • Conjugation Reaction:

    • To 1 mL of the AuNP solution, add the this compound solution to achieve a final molar excess of approximately 10,000-fold of PEG to AuNPs.

    • Vortex the mixture gently for 1 minute.

    • Incubate the reaction at room temperature for at least 4 hours, or overnight, with gentle shaking to facilitate the ligand exchange reaction where the thiol group displaces the citrate ions on the AuNP surface.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess, unbound this compound.

    • Resuspend the pellet in 1 mL of PBS buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum to confirm the stability of the AuNPs and observe the shift in the surface plasmon resonance peak.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to determine the increase in size due to the PEG layer.

    • Zeta Potential Measurement: Determine the change in surface charge.

Thiol-Maleimide Conjugation with this compound

This protocol outlines the reaction of this compound with a maleimide-functionalized protein.

Materials:

  • Maleimide-activated protein (e.g., an antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the conjugation buffer to a concentration that will allow for a 10- to 20-fold molar excess relative to the protein.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): Add the quenching solution to a final concentration of 10-20 mM to react with any excess this compound.[4] Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents using a size-exclusion chromatography column appropriate for the size of the protein conjugate.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight.

    • Mass Spectrometry: Determine the exact mass of the conjugate and the degree of PEGylation.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the application of this compound.

Gold_Nanoparticle_Functionalization_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization AuNP Citrate-Stabilized Gold Nanoparticles mix Mix AuNPs and This compound AuNP->mix PEG_sol This compound Solution PEG_sol->mix incubate Incubate (RT, 4h) mix->incubate centrifuge1 Centrifuge incubate->centrifuge1 resuspend1 Resuspend in PBS centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension (2x) resuspend1->centrifuge2 dls DLS (Size) centrifuge2->dls uvvis UV-Vis (SPR) centrifuge2->uvvis zeta Zeta Potential (Charge) centrifuge2->zeta Thiol_Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization protein Maleimide-Activated Protein conjugation Conjugation Reaction (pH 7.2-7.5, RT, 2h) protein->conjugation peg This compound peg->conjugation quenching Quenching (Optional) conjugation->quenching sec Size-Exclusion Chromatography quenching->sec sds SDS-PAGE sec->sds ms Mass Spectrometry sec->ms Steric_Hindrance_Signaling_Pathway cluster_without_peg Without PEGylation cluster_with_peg With this compound receptor_no_peg Receptor binding_no_peg High Affinity Binding receptor_no_peg->binding_no_peg ligand_no_peg Ligand ligand_no_peg->binding_no_peg signal_no_peg Strong Signal Transduction binding_no_peg->signal_no_peg receptor_peg Receptor binding_peg Reduced Affinity Binding receptor_peg->binding_peg ligand_peg PEGylated Ligand (this compound) ligand_peg->binding_peg signal_peg Attenuated Signal Transduction binding_peg->signal_peg

References

Methodological & Application

Application Notes and Protocols for m-PEG12-Thiol Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with methoxy-poly(ethylene glycol)12-thiol (m-PEG12-Thiol). This procedure is critical for enhancing the biocompatibility, stability, and circulation time of AuNPs, making them suitable for various biomedical applications, including drug delivery, diagnostics, and bio-sensing.

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them attractive for a range of biomedical applications. However, bare AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system (RES). Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents protein adsorption and non-specific interactions, thereby improving the stability and pharmacokinetic profile of the nanoparticles.[1]

The functionalization process described herein utilizes a ligand exchange reaction where the thiol group (-SH) of this compound forms a strong dative bond with the gold surface, displacing the citrate ions used to stabilize the AuNPs during synthesis.[2][3] This results in a robust and stable PEGylated nanoparticle conjugate.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with this compound.

Materials
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • This compound (Methoxy-Poly(ethylene glycol)12-Thiol)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)

This protocol is adapted from the well-established Turkevich method.[4]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in DI water.

    • Prepare a 38.8 mM solution of trisodium citrate in DI water.

  • Reaction Setup:

    • In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • Nanoparticle Formation:

    • Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

    • The solution will undergo a series of color changes, from yellow to colorless, then to a deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for an additional 15 minutes.

  • Cooling and Storage:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Store the citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange reaction to coat the citrate-capped AuNPs with this compound.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DI water or a suitable buffer (e.g., PBS). The concentration will depend on the desired molar excess.

  • Ligand Exchange Reaction:

    • To the citrate-capped AuNP solution, add the this compound solution to achieve a large molar excess of PEG to AuNPs (e.g., 10,000:1 to 20,000:1) to ensure complete surface coverage.[2]

    • Gently stir or rock the mixture at room temperature for at least 12-24 hours to allow for the complete exchange of citrate ions with this compound.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20-30 minutes).

    • Carefully remove the supernatant containing excess this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.

  • Final Resuspension and Storage:

    • Resuspend the final pellet in a desired buffer and volume.

    • Store the this compound functionalized AuNPs at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the PEGylated AuNPs.

ParameterMethodTypical Results for 20 nm AuNPs
Core Size Transmission Electron Microscopy (TEM)20 ± 2 nm
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Citrate-AuNPs: ~25 nmthis compound-AuNPs: ~30-35 nm
Zeta Potential DLS / Electrophoretic Light ScatteringCitrate-AuNPs: -30 to -50 mVthis compound-AuNPs: -5 to -15 mV
Surface Plasmon Resonance (SPR) UV-Vis SpectroscopyCitrate-AuNPs: ~520 nmthis compound-AuNPs: Slight red-shift to ~522-525 nm
PEG Grafting Density Thermogravimetric Analysis (TGA) or 1H NMR SpectroscopyVaries with PEG molecular weight and nanoparticle curvature. For low MW PEG, higher grafting densities are expected.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Functionalization

The following diagram illustrates the key steps in the synthesis and functionalization process.

G cluster_synthesis Synthesis of Citrate-Capped AuNPs cluster_functionalization This compound Functionalization s1 HAuCl4 Solution s3 Boiling and Mixing s1->s3 s2 Trisodium Citrate Solution s2->s3 s4 Citrate-Capped AuNPs s3->s4 f2 Ligand Exchange Reaction (12-24h, RT) s4->f2 f1 This compound Solution f1->f2 f3 Purification via Centrifugation (3x) f2->f3 f4 This compound Functionalized AuNPs f3->f4

Functionalization Workflow
Logical Relationship of PEGylation to Enhanced Biocompatibility

This diagram shows how PEGylation leads to improved properties for in vivo applications.

G cluster_0 Surface Modification cluster_1 Physicochemical Changes cluster_2 Biological Outcomes cluster_3 Application Enhancement peg This compound Functionalization steric Steric Hindrance peg->steric hydro Increased Hydrophilicity peg->hydro protein Reduced Protein Adsorption steric->protein hydro->protein res Decreased RES Uptake protein->res circ Prolonged Circulation Time res->circ delivery Improved Drug Delivery circ->delivery

Benefits of PEGylation
Signaling Pathway for Targeted Drug Delivery

The diagram below illustrates a generalized pathway for targeted drug delivery using functionalized gold nanoparticles. For active targeting, a targeting ligand would be conjugated to the distal end of the PEG chain.

G np PEGylated AuNP-Drug Conjugate circ Systemic Circulation np->circ epr EPR Effect (Passive Targeting) circ->epr tumor Tumor Microenvironment epr->tumor cell Cancer Cell tumor->cell receptor Cell Surface Receptor (Active Targeting) cell->receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target

Targeted Drug Delivery Pathway

Conclusion

The protocol outlined in this document provides a robust method for the functionalization of gold nanoparticles with this compound. This surface modification is a critical step in the development of nanoparticle-based platforms for drug delivery and other biomedical applications. The resulting PEGylated nanoparticles exhibit enhanced stability and biocompatibility, which are essential for their in vivo performance. Proper characterization, as described, is crucial to ensure the quality and consistency of the functionalized nanoparticles.

References

Formation of Biocompatible Self-Assembled Monolayers using m-PEG12-Thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) composed of polyethylene glycol (PEG)-terminated alkanethiols on gold surfaces are of significant interest in biomedical research and drug development. These monolayers effectively reduce non-specific protein adsorption and cellular adhesion, thereby enhancing the biocompatibility of various materials and devices.[1][2] The m-PEG12-Thiol is a specific reagent used for this purpose, featuring a methoxy-terminated PEG chain with twelve ethylene glycol repeats and a thiol group that forms a stable bond with gold surfaces.[3][4] This document provides a detailed guide to forming high-quality this compound SAMs, including experimental protocols, characterization data for similar compounds, and a description of the underlying principles.

Key Applications

  • Biosensors: Minimizing non-specific binding to enhance signal-to-noise ratios.[5]

  • Drug Delivery: Modifying nanoparticles to improve circulation time and reduce immunogenicity.

  • Medical Implants: Improving the biocompatibility of stents and other devices.

  • Cell Culture: Creating non-fouling surfaces for studying cell behavior without interference from protein adsorption.

Quantitative Data Summary

PropertyTypical Value RangeCharacterization Technique(s)Source(s) for Similar Compounds
Ellipsometric Thickness 2 - 5 nmSpectroscopic Ellipsometry
Water Contact Angle 30° - 50°Contact Angle Goniometry
Protein Adsorption (BSA) < 10 ng/cm²Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)

Experimental Protocols

A pristine environment is crucial for the formation of high-quality SAMs. Contaminants can significantly impact the ordering and final properties of the monolayer.

I. Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides) with a titanium or chromium adhesion layer.

  • 200-proof ethanol (anhydrous).

  • Deionized (DI) water (18 MΩ·cm resistivity or higher).

  • Clean glass or polypropylene containers (e.g., scintillation vials).

  • Fine-tipped tweezers.

  • Nitrogen gas source for drying.

  • Sonicator.

II. Substrate Preparation (Gold Surface Cleaning)
  • Solvent Rinsing: Thoroughly rinse the gold substrate with ethanol, followed by DI water to remove gross contaminants.

  • Piranha Solution Cleaning (Caution: Extremely Corrosive):

    • Prepare a piranha solution by mixing 3 parts of concentrated sulfuric acid (H₂SO₄) with 1 part of 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly. The solution is highly exothermic and reactive.

    • Immerse the gold substrate in the piranha solution for 10-15 minutes.

    • Carefully remove the substrate and rinse extensively with DI water.

  • Drying: Dry the cleaned substrate under a gentle stream of nitrogen gas.

  • Immediate Use: Use the cleaned substrate immediately to prevent re-contamination.

III. This compound Solution Preparation
  • Prepare a 1 mM solution of this compound in 200-proof ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

IV. Self-Assembled Monolayer Formation
  • Place the cleaned, dry gold substrate in a clean container.

  • Completely immerse the substrate in the 1 mM this compound solution.

  • To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen and seal it tightly.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

V. Post-Formation Rinsing and Drying
  • Carefully remove the substrate from the thiol solution using clean tweezers.

  • Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

  • For a more rigorous cleaning, sonicate the substrate in fresh ethanol for 1-3 minutes.

  • Perform a final rinse with ethanol.

  • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

VI. Storage

Store the prepared SAMs in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent degradation.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_sam SAM Formation cluster_post Post-Processing Solvent_Rinse Solvent Rinse (Ethanol, DI Water) Piranha_Clean Piranha Clean (H₂SO₄/H₂O₂) Solvent_Rinse->Piranha_Clean DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse N2_Dry_Substrate Dry (N₂ Gas) DI_Rinse->N2_Dry_Substrate Immerse Immerse Substrate N2_Dry_Substrate->Immerse Prepare_Solution Prepare 1 mM This compound in Ethanol Sonicate Sonicate to Dissolve Prepare_Solution->Sonicate Sonicate->Immerse Incubate Incubate (12-24h) under N₂ Immerse->Incubate Ethanol_Rinse Rinse with Ethanol Incubate->Ethanol_Rinse Sonicate_Ethanol Sonicate in Ethanol Ethanol_Rinse->Sonicate_Ethanol Final_Rinse Final Ethanol Rinse Sonicate_Ethanol->Final_Rinse N2_Dry_SAM Dry (N₂ Gas) Final_Rinse->N2_Dry_SAM Storage Storage N2_Dry_SAM->Storage

Caption: Experimental workflow for this compound SAM formation.

Mechanism of Protein Resistance

G cluster_surface SAM-Coated Surface cluster_bio Biological Environment Gold Gold Substrate SAM This compound Monolayer Gold->SAM Hydration Steric Repulsion & Hydration Layer SAM->Hydration No_Adsorption Non-Fouling Surface Hydration->No_Adsorption Prevents Adsorption Protein Protein Protein->Hydration Approaches Surface

Caption: How this compound SAMs prevent protein adsorption.

References

Application Notes and Protocols for m-PEG12-Thiol Bioconjugation to Proteins via Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunological recognition.[1][2][3] The use of m-PEG12-Thiol in conjunction with maleimide chemistry offers a highly specific method for attaching a discrete PEG chain to a protein, enabling precise control over the final conjugate's structure and function.

This document provides detailed application notes and experimental protocols for the bioconjugation of this compound to proteins containing free cysteine residues via maleimide chemistry. It covers the underlying chemical principles, key experimental parameters, and methods for the characterization and purification of the resulting PEGylated proteins.

Principle of Maleimide-Thiol Chemistry

The bioconjugation of this compound to a protein is achieved through the reaction of a maleimide group on the protein with the thiol group of the this compound. In a more common approach, a protein's free cysteine residue (containing a thiol group) is reacted with a maleimide-functionalized PEG. This reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[4] This reaction is highly selective for thiol groups under mild conditions, typically at a pH range of 6.5 to 7.5, which is advantageous for maintaining the protein's native structure and function.[1] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Key Experimental Parameters and Optimization

The efficiency and specificity of the this compound bioconjugation reaction are influenced by several critical parameters that should be optimized for each specific protein.

ParameterRecommended Range/ValueRationale and Considerations
pH 6.5 - 7.5This pH range ensures the thiol group is sufficiently deprotonated to its reactive thiolate form while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines (e.g., lysine residues) which becomes more prevalent at pH > 7.5.
Molar Ratio (PEG:Protein) 10:1 to 20:1 (starting point)A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio is protein-dependent and should be determined empirically. For larger proteins or nanoparticles, steric hindrance may necessitate higher ratios.
Reaction Time 2 - 4 hours at room temperature or overnight at 4°CReaction kinetics are typically rapid. Monitoring the reaction progress by techniques like SDS-PAGE or HPLC is recommended to determine the optimal time.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability during the conjugation process, especially for sensitive proteins.
Reducing Agent (optional) TCEP (Tris(2-carboxyethyl)phosphine)If the protein's cysteine residues are in a disulfide bond, a reducing agent is required to generate free thiols. TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed prior to the addition of the maleimide-PEG.
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines, such as Tris, can compete with the thiol reaction at higher pH values. Buffers should be degassed to prevent the re-oxidation of free thiols.

Experimental Protocols

Materials and Reagents
  • Protein with at least one free cysteine residue

  • m-PEG12-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5.

  • Reducing Agent (optional): TCEP solution (10 mM in conjugation buffer).

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol solution (1 M).

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

  • Analytical Instruments: SDS-PAGE system, HPLC system, Mass Spectrometer.

Protocol 1: General Protein PEGylation
  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein solution contains other thiol-containing substances, they must be removed by dialysis or buffer exchange.

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are oxidized, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

  • PEGylation Reaction: Immediately before use, dissolve the m-PEG12-Maleimide in the conjugation buffer. Add the m-PEG12-Maleimide solution to the protein solution at the desired molar ratio (e.g., 10:1).

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged PEG.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any unreacted m-PEG12-Maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using SEC or IEX. The choice of purification method will depend on the size and charge differences between the starting material and the product.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein. Further characterization by HPLC and mass spectrometry can confirm the degree of PEGylation and the homogeneity of the product.

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

To accurately determine the molar ratio for the conjugation reaction, it is often necessary to quantify the number of free thiol groups on the protein.

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).

  • Add the protein sample to the reaction buffer containing Ellman's reagent (DTNB).

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the protein sample using the standard curve.

Data Presentation

Table 1: Influence of pH on Maleimide-Thiol Conjugation Efficiency

pHRelative Reaction RateRemarks
< 6.5Very LowThiol group is predominantly protonated, reducing nucleophilicity.
6.5 - 7.5OptimalHigh selectivity for thiols over amines.
> 7.5HighIncreased rate of maleimide hydrolysis and competitive reaction with primary amines.

Table 2: Stability of Thioether Bond in Different Conditions

ConditionStability of Thioether BondNotes
Physiological Buffer (PBS, pH 7.4)Generally stable, but can undergo slow retro-Michael reaction.The thioether bond can be reversible, especially in the presence of other thiols like glutathione in vivo.
Presence of excess thiols (e.g., Glutathione)Susceptible to thiol exchange.This can lead to deconjugation of the PEG chain in a biological environment.
Hydrolyzed Succinimide RingIncreased stability.Hydrolysis of the succinimide ring in the thioether linkage can occur, leading to a more stable, ring-opened product that is less prone to the retro-Michael reaction.

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

The following diagram illustrates the general workflow for the bioconjugation of a protein with m-PEG12-Maleimide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduction Disulfide Bond Reduction (optional, with TCEP) Protein->Reduction Conjugation PEGylation Reaction (pH 6.5-7.5, RT or 4°C) Reduction->Conjugation PEG_prep m-PEG12-Maleimide Solution PEG_prep->Conjugation Quenching Quenching (with L-cysteine) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: General workflow for protein PEGylation.

Signaling Pathway: Targeted Protein Degradation using PROTACs

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in optimizing the solubility, cell permeability, and spatial orientation of the PROTAC.

G cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination & Degradation PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Suboptimal pH.- Insufficient molar excess of PEG.- Oxidized thiols.- Inactive maleimide reagent.- Ensure pH is between 6.5 and 7.5.- Increase the molar ratio of m-PEG12-Maleimide.- Perform a reduction step with TCEP.- Use freshly prepared m-PEG12-Maleimide solution.
Protein Aggregation/Precipitation - Protein instability under reaction conditions.- High protein concentration.- Perform the reaction at 4°C.- Optimize buffer composition (e.g., add stabilizers).- Reduce the protein concentration.
Non-specific Labeling - Reaction pH is too high (> 8.0).- Lower the reaction pH to 7.0-7.5 to favor thiol reactivity over amine reactivity.
Deconjugation of PEG - Retro-Michael reaction in the presence of thiols.- Consider strategies to stabilize the thioether linkage, such as hydrolysis of the succinimide ring post-conjugation.

Conclusion

The bioconjugation of this compound to proteins via maleimide chemistry is a robust and highly specific method for producing well-defined PEGylated proteins. Careful optimization of the reaction conditions is crucial for achieving high conjugation efficiency while preserving the protein's biological activity. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this valuable technology for the enhancement of therapeutic proteins.

References

Application Notes and Protocols for m-PEG12-Thiol in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-thiol with a 12-unit PEG chain (m-PEG12-Thiol) is a versatile heterobifunctional linker widely employed in the development of advanced drug delivery systems. Its structure combines the benefits of a terminal thiol group, which allows for strong covalent attachment to noble metal surfaces like gold or conjugation to maleimide-functionalized molecules, and a methoxy-terminated PEG chain. The PEG moiety imparts "stealth" characteristics to nanocarriers, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] This extended circulation enhances the probability of the nanocarrier reaching its target site, a phenomenon particularly beneficial in cancer therapy through the Enhanced Permeability and Retention (EPR) effect.[2][3] Furthermore, the hydrophilic nature of the PEG chain improves the aqueous solubility and stability of the drug delivery system.[4] These properties make this compound a valuable tool for the surface modification of liposomes, gold nanoparticles, and other drug carriers to improve their pharmacokinetic profiles and therapeutic efficacy.

Core Applications of this compound in Drug Delivery

The primary applications of this compound in drug delivery revolve around the surface functionalization of nanocarriers to enhance their performance.

  • Stealth Liposome Formulation: Incorporation of this compound into the lipid bilayer of liposomes creates a hydrophilic shield that sterically hinders the binding of plasma proteins, leading to longer circulation times.

  • Gold Nanoparticle Stabilization and Functionalization: The thiol group readily forms a strong gold-sulfur bond, allowing for the stable coating of gold nanoparticles (AuNPs). This PEG layer prevents aggregation and provides a scaffold for further functionalization.

  • Targeted Drug Delivery: While providing a stealth shield, the PEG chain can also be derivatized (though this compound itself has a methoxy terminus) or co-incorporated with other functionalized PEGs to attach targeting ligands (e.g., antibodies, peptides, aptamers) for specific cell or tissue recognition.

  • PROTAC Development: this compound can serve as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit a target protein to an E3 ubiquitin ligase for subsequent degradation by the proteasome.

Experimental Protocols

Protocol 1: Formulation of this compound Modified Stealth Liposomes for Drug Encapsulation

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration method, a widely used technique for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-m-PEG12-Thiol (or co-incorporation of a DSPE-PEG lipid and this compound if a maleimide-functionalized lipid is used)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform and/or methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, and the PEG-lipid (e.g., DSPC:Cholesterol:DSPE-PEG in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration volume should be chosen to achieve the desired final lipid concentration.

    • Agitate the flask by rotating it in the water bath (above Tc) for 1-2 hours to allow the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate above the Tc until the suspension becomes clear. This method may be less suitable for sensitive drugs.

    • Extrusion (Recommended): Load the MLV suspension into an extruder pre-heated to a temperature above the Tc. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) to produce large unilamellar vesicles (LUVs).

  • Purification:

    • Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol details the conjugation of this compound to pre-synthesized AuNPs. The strong affinity of the thiol group for the gold surface drives the self-assembly of a PEG monolayer.

Materials:

  • Citrate-stabilized gold nanoparticle suspension (e.g., 10-20 nm diameter)

  • This compound

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the phosphate buffer to a desired concentration (e.g., 1 mg/mL).

  • Conjugation:

    • Add the this compound solution to the gold nanoparticle suspension. The molar ratio of PEG to AuNPs should be optimized, but a large excess of PEG is typically used to ensure complete surface coverage.

    • Incubate the mixture at room temperature with gentle stirring for several hours (e.g., 4-24 hours) to allow for the displacement of citrate ions and the formation of the gold-thiol bond.

  • Purification:

    • Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound PEG.

  • Characterization and Storage:

    • Characterize the PEGylated AuNPs for size, zeta potential, and stability.

    • Store the final suspension at 4°C.

Characterization and Quantitative Data

The successful formulation and functionalization of drug delivery systems with this compound require thorough characterization. The following tables summarize typical quantitative data obtained from such analyses.

Parameter Technique Typical Values for PEGylated Liposomes Typical Values for PEGylated AuNPs References
Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 200 nm20 - 100 nm (core size dependent)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.3
Zeta Potential Laser Doppler Electrophoresis-5 to -25 mV (can be near neutral)-10 to -30 mV
Drug Encapsulation Efficiency (%) Spectrophotometry / Chromatography50 - 95% (drug and method dependent)N/A (drug is typically conjugated)
Drug Loading Content (%) Spectrophotometry / Chromatography1 - 10%1 - 20% (conjugation dependent)
Pharmacokinetic Parameter Effect of PEGylation Quantitative Example (Compared to Non-PEGylated) References
Blood Circulation Half-life (t½) Significantly Increased4.6 min (5 kDa PEG) vs. shorter for non-PEG
Area Under the Curve (AUC) Significantly IncreasedDose-dependent increase
Uptake by Mononuclear Phagocyte System (MPS) Significantly DecreasedReduced accumulation in liver and spleen

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Formulation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification & Analysis A Dissolve Lipids, this compound derivative, & Hydrophobic Drug in Organic Solvent B Rotary Evaporation to form thin film A->B C Add Aqueous Buffer (+ Hydrophilic Drug) B->C D Agitation above Tc to form MLVs C->D E Extrusion through Polycarbonate Membranes D->E F Dialysis / Size Exclusion Chromatography E->F G Characterization (DLS, Zeta, EE%) F->G G NP PEGylated Nanoparticle in Circulation Cell Target Cell Membrane NP->Cell Binding/Adsorption Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Release Drug Release (pH-triggered) LateEndosome->Release Target Intracellular Target (e.g., Nucleus, Ribosome) Release->Target Effect Therapeutic Effect Target->Effect G PROTAC PROTAC (Target Binder - this compound - E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Recycling Recycling of PROTAC & E3 Ligase Ternary->Recycling E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary recruitment Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Degradation of POI Proteasome->Degradation

References

Application Notes and Protocols for m-PEG12-Thiol in Biosensor Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance and reliability of biosensors are critically dependent on the quality of the sensor surface. Effective surface modification is essential to minimize non-specific binding, enhance the stability of immobilized bioreceptors, and improve the overall signal-to-noise ratio. m-PEG12-Thiol is a high-purity, discrete-length polyethylene glycol (PEG) derivative that has emerged as a key reagent for the functionalization of noble metal surfaces, particularly gold, in biosensor development.

This document provides detailed application notes and protocols for the use of this compound in the surface modification of biosensors. It outlines the formation of self-assembled monolayers (SAMs) and subsequent bioconjugation steps, offering a robust methodology for creating highly sensitive and specific biosensing interfaces. The hydrophilic and flexible nature of the PEG chain effectively reduces the fouling of the sensor surface by preventing the non-specific adsorption of proteins and other biomolecules.[1][2][3]

Core Attributes of this compound for Surface Modification

FeatureBenefit
Thiol Group (-SH) Forms a strong, stable covalent bond with gold and other noble metal surfaces, enabling the formation of a dense and well-ordered self-assembled monolayer (SAM).[1][4]
Discrete-Length PEG Chain (12 EG units) Provides a defined spacer length, ensuring reproducibility in surface modification. The hydrophilic nature of the PEG chain reduces non-specific binding of proteins and other biomolecules, leading to a higher signal-to-noise ratio.
Methoxy Terminus (-OCH3) An inert terminal group that further prevents non-specific interactions and ensures the surface remains well-passivated against unwanted binding events.

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Biosensor Surface

This protocol details the steps for creating a well-ordered and stable SAM of this compound on a gold surface, a critical step for passivating the sensor and preparing it for bioreceptor immobilization.

Materials:

  • Gold-coated biosensor substrate

  • This compound

  • Absolute Ethanol (or other suitable solvent like isopropanol)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Glassware for cleaning and incubation

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold substrate in Piranha solution for 30-60 seconds to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Alternatively, for a less hazardous cleaning procedure, sonicate the substrate in acetone, followed by isopropanol, and finally DI water (10 minutes each).

    • Rinse the substrate thoroughly with DI water and dry under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the solvent is of high purity to avoid contamination.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrate into the this compound solution in a clean, sealed container.

    • Incubate for at least 18-24 hours at room temperature to allow for the formation of a well-ordered, densely packed monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any non-covalently bound this compound.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The this compound modified surface is now ready for characterization or further functionalization.

Protocol 2: Immobilization of Bioreceptors onto a Mixed SAM with Carboxy-PEG-Thiol

To immobilize bioreceptors such as antibodies or proteins, a mixed SAM is often created using a combination of this compound (for anti-fouling) and a carboxyl-terminated PEG-thiol (for covalent attachment).

Materials:

  • This compound modified gold substrate (from Protocol 1, but using a mixed thiol solution)

  • Carboxy-PEG-Thiol (e.g., 11-Mercaptoundecanoic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Bioreceptor solution (e.g., antibody in PBS)

  • Ethanolamine hydrochloride (or other blocking agent)

Procedure:

  • Mixed SAM Formation:

    • Follow Protocol 1, but instead of a pure this compound solution, use a mixed solution containing this compound and a carboxyl-terminated PEG-thiol at a desired molar ratio (e.g., 9:1 or 99:1) to achieve a total thiol concentration of 1 mM.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 6.0).

    • Immerse the mixed SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.

    • Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.

  • Bioreceptor Immobilization:

    • Immediately immerse the activated substrate in the bioreceptor solution (e.g., 10-100 µg/mL antibody in PBS).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Remove the substrate from the bioreceptor solution.

    • Immerse the substrate in a 1 M ethanolamine solution (pH 8.5) for 15-30 minutes to deactivate any remaining NHS esters.

    • Rinse the substrate thoroughly with PBS.

  • Final Rinsing and Storage:

    • Rinse the functionalized biosensor surface with PBS and DI water.

    • Dry under a gentle stream of nitrogen.

    • The biosensor is now ready for use or can be stored in an appropriate buffer at 4°C.

Expected Outcomes and Characterization

The successful modification of the biosensor surface with this compound can be verified and quantified using various surface analysis techniques.

ParameterTechniqueExpected Result
Surface Wettability Contact Angle GoniometryA decrease in the water contact angle after PEGylation, indicating a more hydrophilic surface.
Monolayer Thickness Ellipsometry or Atomic Force Microscopy (AFM)A uniform layer with a thickness consistent with the length of the this compound molecule.
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Presence of S 2p, C 1s, and O 1s peaks corresponding to the elemental composition of the this compound.
Electrochemical Properties Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS)An increase in charge transfer resistance after SAM formation, indicating the formation of an insulating layer.
Reduction of Non-specific Binding Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM)Significantly reduced signal when a non-target protein solution (e.g., BSA) is introduced, compared to an unmodified surface.
Biomolecule Immobilization SPR, QCM, or Fluorescence MicroscopyA clear signal change upon introduction of the target bioreceptor, confirming successful immobilization.

Visualizing the Workflow and Mechanisms

G cluster_0 Protocol 1: SAM Formation cluster_1 Protocol 2: Bioreceptor Immobilization A Clean Gold Substrate B Prepare 1 mM This compound in Ethanol C Immerse Substrate in Thiol Solution (18-24h) B->C D Rinse with Ethanol C->D E Dry with Nitrogen D->E F Form Mixed SAM (this compound & Carboxy-PEG-Thiol) E->F Proceed to Functionalization G Activate Carboxyl Groups with EDC/NHS F->G H Immobilize Bioreceptor G->H I Block Unreacted Sites with Ethanolamine H->I J Rinse and Dry I->J G cluster_0 Mechanism of Surface Passivation cluster_1 Mechanism of Bioreceptor Immobilization A Gold Surface B This compound Self-Assembled Monolayer A->B Covalent Au-S Bond C Hydration Layer B->C Hydrophilic Interaction D Non-specific Protein C->D Steric Hindrance & Repulsion E Mixed SAM with Carboxyl Groups F EDC/NHS Activation E->F Step 1 G Activated NHS Ester F->G Step 2 H Bioreceptor (e.g., Antibody) G->H Step 3: Coupling I Covalent Amide Bond H->I Forms

References

Application Notes and Protocols for m-PEG12-Thiol-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's composition and length are critical for the efficacy of the PROTAC. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing an m-PEG12-Thiol linker, a flexible and hydrophilic linker that can enhance the solubility and pharmacokinetic properties of the resulting degrader molecule.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[1][2] This polyubiquitination marks the target protein for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[3] Unlike traditional small-molecule inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, as they can be reused after inducing the degradation of a target protein molecule.[2] This catalytic nature often leads to more profound and sustained target protein knockdown at lower concentrations.

The general mechanism of action for a PROTAC is a cyclical process:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ligase (e.g., Von Hippel-Lindau, VHL), bringing them into close proximity.[1]

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released and can bind to another POI and E3 ligase, initiating another round of degradation.

The choice of linker is a crucial aspect of PROTAC design, influencing the stability and conformation of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are often employed to improve solubility, permeability, and in vivo pharmacokinetic profiles. The this compound linker provides a flexible chain of 12 ethylene glycol units with a terminal thiol group, which allows for specific and efficient conjugation to a variety of ligands.

Signaling Pathway: BRD4 and Its Role in Cancer

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal domain (BET) family of proteins. It acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. Overexpression or dysregulation of BRD4 is implicated in a variety of cancers, including leukemia, lymphoma, and solid tumors, making it a compelling target for therapeutic intervention. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of oncogenes that are critical for tumor cell proliferation and survival.

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcriptional_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-MYC) Transcriptional_Machinery->Oncogenes activates transcription of Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression promotes Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth leads to

Caption: BRD4 binds to acetylated histones and recruits transcriptional machinery, leading to the expression of oncogenes that drive tumor growth.

Synthesis of this compound-Based PROTACs: A Representative Protocol

The synthesis of a PROTAC using an this compound linker can be achieved through a modular approach. A common strategy involves the reaction of the thiol group with a maleimide-functionalized component. This protocol describes a representative synthesis of a BRD4-targeting PROTAC using the VHL E3 ligase ligand.

Step 1: Synthesis of a Maleimide-Functionalized VHL Ligand with a PEG Linker

This step involves coupling a VHL ligand with a bifunctional linker that contains a maleimide group. For this example, we will use a generic PEG linker with a terminal maleimide.

Reagents and Materials:

  • VHL Ligand with a reactive handle (e.g., an amine)

  • Maleimide-PEGn-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Maleimide-PEGn-NHS ester (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the maleimide-functionalized VHL ligand.

Step 2: Conjugation of Maleimide-Functionalized VHL Ligand with a Thiol-Containing BRD4 Ligand

This step utilizes the specific reaction between the maleimide group on the VHL-linker conjugate and the thiol group on the BRD4 ligand.

Reagents and Materials:

  • Maleimide-functionalized VHL ligand (from Step 1)

  • Thiol-containing BRD4 ligand (e.g., a derivative of JQ1 with a thiol handle)

  • Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5, degassed.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the maleimide-functionalized VHL ligand (1.0 eq) in DMSO or DMF.

  • In a separate vial, dissolve the thiol-containing BRD4 ligand (1.2 eq) in the degassed conjugation buffer.

  • Add the solution of the maleimide-functionalized VHL ligand to the solution of the thiol-containing BRD4 ligand with gentle stirring.

  • Protect the reaction mixture from light and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

  • Lyophilize the pure fractions to obtain the final product as a solid.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: Synthesis of Maleimide-Functionalized VHL Ligand cluster_step2 Step 2: Thiol-Maleimide Conjugation VHL_Ligand VHL Ligand (with amine handle) Coupling_1 Amide Coupling (DIPEA, DMF) VHL_Ligand->Coupling_1 Maleimide_Linker Maleimide-PEG-NHS ester Maleimide_Linker->Coupling_1 VHL_Maleimide VHL-PEG-Maleimide Coupling_1->VHL_Maleimide Purification_1 Purification (Chromatography) VHL_Maleimide->Purification_1 Coupling_2 Thiol-Maleimide Reaction (pH 7.0-7.5) Purification_1->Coupling_2 Thiol_BRD4_Ligand BRD4 Ligand (with thiol handle) Thiol_BRD4_Ligand->Coupling_2 Final_PROTAC Final PROTAC (VHL-PEG-BRD4) Coupling_2->Final_PROTAC Purification_2 Purification (Preparative HPLC) Final_PROTAC->Purification_2

Caption: A two-step workflow for the synthesis of a thiol-linked PROTAC.

Characterization and Evaluation of PROTAC Activity

4.1. Physicochemical Characterization The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight and purity.

  • NMR (¹H and ¹³C): To confirm the structure of the molecule.

4.2. In Vitro Evaluation of PROTAC Activity

A key experiment to evaluate the efficacy of a PROTAC is to measure its ability to degrade the target protein in a cellular context. This is typically done by treating cells with increasing concentrations of the PROTAC and then measuring the amount of the target protein remaining.

Protocol: Western Blotting for BRD4 Degradation

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a positive control with the PROTAC and a proteasome inhibitor.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control for each sample. Plot the percentage of remaining BRD4 relative to the vehicle control against the PROTAC concentration.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by two parameters:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

The following tables provide representative data for a well-characterized BRD4-degrading PROTAC, MZ1, which utilizes a PEG-based linker and the VHL E3 ligase ligand. This data serves as a benchmark for what can be expected from a potent BRD4 degrader.

Table 1: In Vitro Degradation of BRD4 by a Representative PROTAC (MZ1)

ParameterValueCell LineTreatment Time (h)
DC₅₀~25 nMHeLa24
Dₘₐₓ>90%HeLa24

Table 2: Ternary Complex Formation and Binding Affinities for MZ1

Binding InteractionK_d (nM)
MZ1 to BRD4(BD2)67 ± 8
VHL to MZ1-BRD4(BD2) complex4.4 ± 1.0

Data is representative and compiled from published literature.

Logical Relationships in PROTAC Design and Evaluation

The successful development of a potent PROTAC involves a logical progression from design and synthesis to cellular evaluation. The following diagram illustrates the key relationships and decision points in this process.

PROTAC_Logic_Flow PROTAC Design and Evaluation Logic Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Characterization Physicochemical Characterization (LC-MS, NMR) Synthesis->Characterization In_Vitro_Degradation In Vitro Degradation Assay (Western Blot) Characterization->In_Vitro_Degradation DC50_Dmax Determine DC50 and Dmax In_Vitro_Degradation->DC50_Dmax Mechanism_Validation Mechanism of Action Validation (Proteasome Inhibitor Rescue) DC50_Dmax->Mechanism_Validation Optimization Optimization (Linker Length, Attachment Points) Mechanism_Validation->Optimization Suboptimal Potency Optimization->Design Iterate

Caption: The logical workflow for designing, synthesizing, and evaluating a PROTAC.

Conclusion

The use of this compound linkers in the synthesis of PROTACs offers a versatile and effective strategy for developing potent and drug-like protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker and conjugation chemistry is paramount to achieving high efficacy and selectivity.

References

Application Note and Protocols for Determining the Optimal Concentration of m-PEG12-Thiol for Surface Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the optimal concentration of methoxy-poly(ethylene glycol)-thiol with a 12-unit PEG chain (m-PEG12-Thiol) for the effective surface coating of various substrates, particularly gold surfaces. The protocols outlined below will enable researchers to create stable, high-quality self-assembled monolayers (SAMs) with desired surface properties.

Introduction

The functionalization of surfaces with polyethylene glycol (PEG) is a widely used strategy to reduce non-specific protein adsorption, enhance biocompatibility, and improve the in-vivo circulation time of nanoparticles and other biomaterials.[1][2][3] this compound is a reagent that forms a covalent bond with gold and other noble metal surfaces through its thiol group, creating a dense and stable hydrophilic layer.[4][5] The optimal surface density of the PEG layer is critical for its function and depends on the concentration of the this compound solution used for coating. This application note provides a systematic approach to determine this optimal concentration by evaluating the resulting surface characteristics.

Materials and Reagents

  • This compound (ensure high purity)

  • Substrate for coating (e.g., gold-coated silicon wafers, gold nanoparticles)

  • Anhydrous Ethanol (or other suitable solvent like DMSO or DMF)

  • Phosphate-Buffered Saline (PBS)

  • Deionized (DI) water

  • Nitrogen gas

Experimental Workflow

The following diagram illustrates the overall workflow for determining the optimal this compound concentration.

experimental_workflow cluster_prep Preparation cluster_coating Surface Coating cluster_characterization Characterization cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate Substrate with Varying This compound Concentrations A->C B Prepare Substrate B->C D Contact Angle Goniometry C->D E X-ray Photoelectron Spectroscopy (XPS) C->E F Quartz Crystal Microbalance (QCM) C->F G Determine Optimal Concentration D->G E->G F->G

Figure 1: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Preparation of this compound Stock Solution

Proper handling and storage of this compound are crucial for maintaining its reactivity.

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution of 10 mM this compound in anhydrous ethanol. Sonication may be used to aid dissolution.

  • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing (e.g., 0.01 mM, 0.1 mM, 1 mM, 5 mM, 10 mM).

  • Store the stock solution and dilutions at -20°C under an inert atmosphere.

Substrate Preparation

A clean substrate surface is essential for the formation of a uniform self-assembled monolayer.

Protocol for Gold-Coated Wafers:

  • Clean the gold-coated wafers by sonicating in acetone, followed by isopropanol, and finally DI water (10 minutes each).

  • Dry the wafers under a stream of nitrogen gas.

  • Immediately before use, treat the wafers with UV-Ozone for 15-20 minutes to remove any organic contaminants.

Surface Coating with this compound

Incubation time and concentration are key parameters in the formation of the SAM.

Protocol:

  • Immerse the cleaned substrates in the different this compound solutions.

  • Incubate for a set period. For rapid SAM formation, an incubation time of 15-60 minutes can be sufficient with higher concentrations (e.g., 10 mM). For lower concentrations, a longer incubation time (e.g., 12-24 hours) may be necessary.

  • After incubation, rinse the substrates thoroughly with ethanol to remove any non-specifically adsorbed molecules.

  • Dry the coated substrates under a stream of nitrogen gas.

Surface Characterization Techniques

Contact Angle Goniometry

This technique measures the surface wettability, which is expected to increase (lower contact angle) with a more complete PEG coating.

Protocol:

  • Place a coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Measure the static contact angle.

  • Perform measurements at multiple locations on each substrate to ensure uniformity.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the surface, allowing for the determination of PEG surface coverage.

Protocol:

  • Introduce the coated substrates into the XPS vacuum chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.

  • The presence of the C-O peak in the C 1s spectrum is characteristic of the PEG backbone. The intensity of this peak relative to the Au 4f signal can be used to estimate the thickness and density of the PEG layer.

Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique that can monitor the formation of the SAM in real-time by measuring the change in mass on the crystal surface.

Protocol:

  • Mount a gold-coated QCM sensor in the measurement chamber.

  • Establish a stable baseline frequency in the solvent (e.g., ethanol).

  • Inject the this compound solution into the chamber to initiate the coating process.

  • Monitor the change in frequency and dissipation until a plateau is reached, indicating the completion of SAM formation. The frequency change is proportional to the adsorbed mass.

Data Presentation

The following tables summarize the expected data from the characterization experiments.

Table 1: Contact Angle Measurements

This compound Concentration (mM)Average Static Contact Angle (°)Standard Deviation (°)
0 (Control)
0.01
0.1
1
5
10

Table 2: XPS Surface Composition

This compound Concentration (mM)Atomic % CAtomic % OAtomic % SC-O/Au Ratio
0 (Control)
0.01
0.1
1
5
10

Table 3: QCM Mass Adsorption

This compound Concentration (mM)Frequency Change (Δf, Hz)Adsorbed Mass (ng/cm²)
0.01
0.1
1
5
10

Determining the Optimal Concentration

The optimal concentration of this compound is typically the point at which the surface properties reach a plateau. This indicates that a complete and stable self-assembled monolayer has been formed.

logical_relationship cluster_input Input Parameters cluster_output Observed Surface Properties cluster_optimum Optimal Condition Concentration This compound Concentration ContactAngle Decreasing Contact Angle Concentration->ContactAngle influences XPS Increasing C-O/Au Ratio Concentration->XPS influences QCM Increasing Adsorbed Mass Concentration->QCM influences Optimum Plateau in Surface Properties (Optimal Concentration) ContactAngle->Optimum XPS->Optimum QCM->Optimum

References

Application Notes and Protocols for the Characterization of m-PEG12-Thiol Coated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of surfaces with self-assembled monolayers (SAMs) of thiol-terminated polyethylene glycol (PEG) is a critical technique in biotechnology, drug delivery, and biomaterials science. Specifically, m-PEG12-Thiol, a methoxy-terminated PEG with twelve ethylene glycol repeats and a thiol anchor, is frequently used to create biocompatible and protein-resistant surfaces. The methoxy cap prevents unwanted reactions, while the PEG chain provides a hydrophilic barrier that reduces non-specific protein adsorption. The thiol group forms a strong, semi-covalent bond with noble metal surfaces, most notably gold, leading to the formation of a dense and well-ordered monolayer.

Accurate and comprehensive characterization of these this compound coated surfaces is essential to ensure proper functionalization, monolayer quality, and ultimately, the performance of the final device or formulation. This document provides detailed application notes and protocols for the key techniques used to characterize these surfaces: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Spectroscopic Ellipsometry.

Formation of this compound Self-Assembled Monolayer (SAM)

A critical prerequisite for accurate characterization is the correct formation of the this compound SAM on a gold substrate.

Experimental Workflow for SAM Formation

Caption: Workflow for this compound SAM formation.

Surface Characterization Techniques

Once the this compound SAM is formed, a suite of surface-sensitive techniques should be employed to verify its quality and properties.

Overall Characterization Workflow

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis & Interpretation sam This compound Coated Surface xps XPS (Elemental Composition, Chemical States) sam->xps afm AFM (Topography, Roughness, Mechanical Properties) sam->afm contact_angle Contact Angle Goniometry (Hydrophilicity, Surface Energy) sam->contact_angle ellipsometry Spectroscopic Ellipsometry (Layer Thickness) sam->ellipsometry xps_data C, O, S, Au percentages Au-S bond confirmation xps->xps_data afm_data Surface morphology images RMS roughness values afm->afm_data ca_data Advancing & Receding contact angles contact_angle->ca_data ellips_data Monolayer thickness (nm) ellipsometry->ellips_data final_analysis Comprehensive Surface Characterization Report xps_data->final_analysis afm_data->final_analysis ca_data->final_analysis ellips_data->final_analysis

Caption: Overall workflow for surface characterization.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top 1-10 nm of a surface.[1] For this compound on gold, XPS is used to confirm the presence of the monolayer and the formation of the gold-thiolate bond.

Quantitative Data Summary
ElementExpected Atomic % (Representative)Key Observations
Carbon (C 1s)50-70%High-resolution scans show C-C/C-H and C-O peaks from the PEG backbone.
Oxygen (O 1s)20-35%Corresponds to the ether linkages in the PEG chain.
Sulfur (S 2p)1-5%High-resolution scans confirm the presence of a gold-thiolate (Au-S) bond, typically around 162 eV.[2] The absence of a significant peak around 164 eV indicates minimal unbound thiol.[2]
Gold (Au 4f)5-15%The signal from the underlying gold substrate is attenuated by the PEG monolayer. A higher Au percentage can indicate a thinner or less dense monolayer.

Note: The exact atomic percentages can vary depending on the instrument, take-off angle, and monolayer density.

Experimental Protocol
  • Sample Preparation: Ensure the this compound coated gold substrate is clean and free of contaminants.

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source.

    • Maintain the analysis chamber at ultra-high vacuum (UHV), typically <10⁻⁸ Torr.

    • Set the takeoff angle (the angle between the sample surface and the analyzer) to a standard value (e.g., 45° or 90°) for routine analysis. Angle-resolved XPS (ARXPS) can be used to probe the structure of the monolayer.[3]

  • Data Acquisition:

    • Acquire a survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution scans for the C 1s, O 1s, S 2p, and Au 4f regions to determine chemical states and for accurate quantification.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For the C 1s peak, expect components for C-C/C-H and C-O. For the S 2p peak, expect the S 2p₃/₂ peak for the gold-thiolate bond at approximately 162 eV.

    • Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).

Atomic Force Microscopy (AFM)

AFM provides nanoscale resolution topographical images of the surface, allowing for the assessment of monolayer uniformity, coverage, and the presence of defects.

Quantitative Data Summary
ParameterExpected Value RangeKey Observations
Root Mean Square (RMS) Roughness < 1 nmA low RMS roughness value over a scan area of 1x1 µm² is indicative of a uniform and well-formed monolayer. This value should be comparable to the roughness of the underlying gold substrate.
Topography Featureless at the micro-scaleImages should show a smooth, uniform surface. Pits or domains may indicate incomplete monolayer formation or phase separation in mixed monolayers.
Experimental Protocol
  • Sample Preparation: Mount the this compound coated substrate on an AFM sample puck.

  • Instrument Setup:

    • Select a suitable AFM cantilever, typically a silicon nitride probe with a sharp tip for high-resolution imaging.

    • Operate the AFM in Tapping Mode (or other non-contact/soft-contact modes) to minimize damage to the soft PEG monolayer.

  • Data Acquisition:

    • Engage the tip on the surface and optimize imaging parameters (scan size, scan rate, setpoint, gains).

    • Acquire images at various locations and magnifications (e.g., 5x5 µm², 1x1 µm², 500x500 nm²) to assess uniformity.

  • Data Analysis:

    • Process the raw AFM images to remove tilt and bow.

    • Perform a roughness analysis on multiple 1x1 µm² areas to calculate the average RMS roughness.

    • Analyze images for any characteristic defects, such as pinholes or aggregates.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with the surface, providing a measure of the surface's wettability and, by extension, its hydrophilicity and surface energy. For a successful this compound coating, the surface should be hydrophilic.

Quantitative Data Summary
ParameterExpected Value RangeKey Observations
Static Water Contact Angle 20° - 40°A low contact angle indicates a hydrophilic surface, consistent with the presence of the PEG chains. Uncoated gold has a contact angle of ~70-90°, and hydrophobic alkanethiol SAMs can have angles >100°.
Contact Angle Hysteresis < 10°Low hysteresis (the difference between the advancing and receding contact angles) suggests a chemically homogeneous and smooth surface.
Experimental Protocol
  • Sample Preparation: Place the coated substrate on the goniometer stage. Ensure the surface is level.

  • Instrument Setup:

    • Use high-purity deionized water as the probe liquid.

    • Set up a high-resolution camera and a suitable light source to obtain a clear profile of the droplet.

  • Data Acquisition:

    • Dispense a small droplet (e.g., 2-5 µL) of water onto the surface.

    • Record the static contact angle shortly after the droplet stabilizes.

    • To measure advancing and receding angles, slowly add and then withdraw water from the droplet while recording the angle.

  • Data Analysis:

    • Use the instrument's software to fit the droplet profile and calculate the contact angle.

    • Average measurements from at least three different spots on the surface to ensure reproducibility.

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision.

Quantitative Data Summary
ParameterExpected Value RangeKey Observations
Monolayer Thickness 3 - 5 nmThe theoretical length of the this compound molecule can be estimated, and the measured thickness should be in this range for a well-packed, tilted monolayer. A significantly lower thickness may indicate an incomplete or disordered layer. For a similar PEG-thiol, a saturated layer thickness of 3.3 nm has been reported.
Refractive Index ~1.45The refractive index should be consistent with that of similar organic thin films.
Experimental Protocol
  • Sample Preparation: The measurement requires a clean, reflective substrate. It is crucial to measure the optical properties of the bare gold substrate before forming the SAM to use as a reference.

  • Instrument Setup:

    • Set the angle of incidence (typically 65°-75° for gold substrates).

    • Select a wide wavelength range (e.g., 300-1000 nm).

  • Data Acquisition:

    • Measure the ellipsometric parameters (Psi, Ψ, and Delta, Δ) for the bare gold substrate.

    • Measure Ψ and Δ for the this compound coated substrate.

  • Data Analysis:

    • Model the bare gold substrate to determine its optical constants (n and k).

    • Add a layer to the model to represent the this compound SAM. A Cauchy model is typically used for transparent organic layers.

    • Fix the refractive index to a reasonable value (e.g., 1.45) and fit for the thickness of the SAM layer by minimizing the difference between the model and the experimental data.

Conclusion

The combination of XPS, AFM, contact angle goniometry, and spectroscopic ellipsometry provides a comprehensive characterization of this compound coated surfaces. By following these protocols, researchers can reliably assess the quality of their functionalized surfaces, ensuring the presence of a dense, uniform, and hydrophilic monolayer. This rigorous characterization is a critical step in the development of robust and effective biomaterials and medical devices.

References

Application Notes and Protocols for m-PEG12-Thiol in Preventing Non-Specific Protein Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific adsorption of proteins to surfaces is a significant challenge in a multitude of biomedical and biotechnological applications, including biosensors, medical implants, and drug delivery systems. This phenomenon can lead to reduced device sensitivity, inaccurate results, and adverse biological responses. Surface modification with protein-resistant coatings is a widely adopted strategy to mitigate these effects. Methoxy-poly(ethylene glycol)-thiol (m-PEG-Thiol) derivatives are at the forefront of this technology, forming self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, to create a hydrophilic and sterically hindering barrier against protein attachment.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG12-Thiol for creating protein-resistant surfaces. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein are based on established principles and results from analogous m-PEG-Thiol compounds with varying chain lengths.

Mechanism of Action

The efficacy of m-PEG-Thiol in preventing non-specific protein adsorption stems from the formation of a dense, well-ordered self-assembled monolayer on a gold surface. The thiol (-SH) group exhibits a strong affinity for gold, leading to a stable chemisorption and the formation of a gold-thiolate bond.[3] The methoxy-terminated polyethylene glycol chains extend away from the surface, creating a hydrated layer that acts as a physical and energetic barrier to protein adhesion through steric repulsion and unfavorable entropic costs upon protein approach.

cluster_0 Surface Functionalization cluster_1 Protein Interaction Gold_Substrate Gold Substrate mPEG12_Thiol_SAM This compound Self-Assembled Monolayer (SAM) Gold_Substrate->mPEG12_Thiol_SAM Formation of Au-S Bond mPEG12_Thiol_Solution This compound Solution mPEG12_Thiol_Solution->Gold_Substrate Self-Assembly Protein Protein in Solution Adsorption_Blocked Non-specific Adsorption Prevented Protein->Adsorption_Blocked Steric Hindrance & Hydrophilicity

Mechanism of this compound in preventing protein adsorption.

Quantitative Data on Protein Repellency

The following tables summarize representative quantitative data from studies on PEG-thiol modified gold surfaces, demonstrating their effectiveness in reducing non-specific protein adsorption. The data is compiled from experiments using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), which measures the change in mass on a sensor surface, and Spectroscopic Ellipsometry, which measures the thickness of the adsorbed layer.

Table 1: QCM-D Analysis of Protein Adsorption

Surface ModificationProtein (in solution)Adsorbed Mass (ng/cm²)Reduction in Adsorption vs. Bare Gold (%)
Bare GoldFetal Bovine Serum250 - 400-
HydroxyundecanthiolFetal Bovine Serum200 - 350~10 - 20%
m-PEG350-undecanthiolFetal Bovine Serum50 - 100~75 - 80%
m-PEG2000-undecanthiolFetal Bovine Serum< 50> 80%

Data is representative and compiled from principles described in the literature.[4]

Table 2: Ellipsometric Thickness of Adsorbed Protein Layers

Surface ModificationProteinAdsorbed Layer Thickness (nm)
Bare GoldMyoglobin3.5 ± 0.3
m-PEG-Thiol SAMMyoglobin0.5 ± 0.2
Bare GoldAlbumin4.0 ± 0.4
m-PEG-Thiol SAMAlbumin0.6 ± 0.3
Bare GoldFibrinogen7.0 ± 0.5
m-PEG-Thiol SAMFibrinogen1.0 ± 0.4

Data is representative and compiled from principles described in the literature.[5]

Experimental Protocols

The following protocols provide a general framework for the creation and characterization of this compound self-assembled monolayers for the prevention of non-specific protein adsorption.

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol details the steps for creating a protein-resistant this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM/SPR sensors)

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Dry nitrogen gas

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen gas.

    • Use the cleaned substrate immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.

    • Ensure the thiol is fully dissolved. Gentle sonication can be used if necessary.

  • Self-Assembly:

    • Place the clean, dry gold substrate in a container.

    • Completely immerse the substrate in the this compound solution.

    • To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove physisorbed molecules.

    • Perform a final rinse with ethanol.

    • Dry the functionalized substrate under a gentle stream of dry nitrogen gas.

    • Store the modified substrate in a clean, dry environment until use.

Start Start Clean_Substrate Clean Gold Substrate (Piranha, DI Water, Ethanol) Start->Clean_Substrate Prepare_Thiol_Solution Prepare 1 mM this compound in Ethanol Clean_Substrate->Prepare_Thiol_Solution Immerse_Substrate Immerse Substrate in Thiol Solution Prepare_Thiol_Solution->Immerse_Substrate Incubate Incubate for 24-48 hours Immerse_Substrate->Incubate Rinse_Ethanol Rinse with Ethanol Incubate->Rinse_Ethanol Sonicate_Ethanol Sonicate in Fresh Ethanol Rinse_Ethanol->Sonicate_Ethanol Final_Rinse Final Rinse with Ethanol Sonicate_Ethanol->Final_Rinse Dry_Nitrogen Dry with Nitrogen Gas Final_Rinse->Dry_Nitrogen End End Dry_Nitrogen->End

Workflow for SAM formation.

Protocol 2: Quantification of Non-Specific Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)

This protocol describes how to use QCM-D to quantitatively measure the reduction in non-specific protein adsorption on an this compound modified gold sensor.

Materials:

  • QCM-D instrument

  • Gold-coated QCM-D sensors

  • This compound functionalized QCM-D sensor (prepared as in Protocol 1)

  • Bare gold QCM-D sensor (as a control)

  • Buffer solution (e.g., Phosphate Buffered Saline - PBS)

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fetal Bovine Serum in PBS)

  • Rinsing buffer

Procedure:

  • Sensor Preparation and Baseline Establishment:

    • Mount the this compound functionalized sensor in the QCM-D flow cell.

    • Flow buffer solution over the sensor at a constant flow rate until a stable baseline in both frequency (f) and dissipation (D) is achieved.

  • Protein Adsorption:

    • Introduce the protein solution into the flow cell at the same flow rate.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

    • Continue flowing the protein solution until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.

  • Rinsing:

    • Switch the flow back to the protein-free buffer to rinse away any loosely bound protein.

    • Monitor the changes in frequency and dissipation until a new stable baseline is achieved. The final change in frequency can be used to calculate the mass of irreversibly adsorbed protein using the Sauerbrey equation (for rigid layers).

  • Control Experiment:

    • Repeat steps 1-3 using a bare gold QCM-D sensor to quantify the amount of protein adsorption on an unmodified surface for comparison.

  • Data Analysis:

    • Calculate the adsorbed mass (Δm) from the change in frequency (Δf) using the Sauerbrey relation: Δm = -C * (Δf / n), where C is the mass sensitivity constant of the crystal and n is the overtone number.

    • Compare the adsorbed mass on the this compound surface to that on the bare gold surface to determine the percentage reduction in non-specific protein adsorption.

Start Start Mount_Sensor Mount Sensor (Bare or PEGylated) in QCM-D Start->Mount_Sensor Establish_Baseline Flow Buffer to Establish Stable Baseline (f & D) Mount_Sensor->Establish_Baseline Inject_Protein Inject Protein Solution Establish_Baseline->Inject_Protein Monitor_Adsorption Monitor Δf and ΔD until Plateau Inject_Protein->Monitor_Adsorption Rinse_Buffer Flow Buffer to Rinse Monitor_Adsorption->Rinse_Buffer Establish_Final_Baseline Establish Final Stable Baseline Rinse_Buffer->Establish_Final_Baseline Calculate_Mass Calculate Adsorbed Mass (Sauerbrey Equation) Establish_Final_Baseline->Calculate_Mass Compare_Surfaces Compare PEGylated vs. Bare Gold Surface Calculate_Mass->Compare_Surfaces End End Compare_Surfaces->End

QCM-D experimental workflow.

Protocol 3: Characterization of this compound SAMs using Ancillary Techniques

A. Surface Plasmon Resonance (SPR):

SPR can be used as an alternative to QCM-D for real-time monitoring of protein adsorption. The binding of proteins to the sensor surface causes a change in the refractive index, which is detected as a shift in the SPR angle or resonance wavelength. The magnitude of this shift is proportional to the adsorbed mass. The experimental procedure is analogous to the QCM-D protocol, involving baseline establishment, protein injection, and rinsing steps.

B. Contact Angle Goniometry:

This technique is used to assess the hydrophilicity of the modified surface, which is an indicator of successful PEGylation.

  • Procedure:

    • Place a small droplet of DI water on the bare gold and the this compound functionalized surfaces.

    • Measure the static contact angle of the droplet with the surface.

    • A successful this compound SAM will result in a significant decrease in the water contact angle compared to the bare gold surface, indicating a more hydrophilic surface.

C. Spectroscopic Ellipsometry:

Ellipsometry can be used to measure the thickness of the this compound SAM.

  • Procedure:

    • Measure the ellipsometric parameters (Psi and Delta) of the bare gold substrate.

    • Measure the ellipsometric parameters of the this compound functionalized substrate.

    • Model the data using appropriate software to determine the thickness of the SAM layer. A uniform thickness across the surface is indicative of a well-formed monolayer.

Conclusion

The use of this compound to form self-assembled monolayers on gold surfaces is an effective strategy for preventing non-specific protein adsorption. The protocols outlined in this document provide a comprehensive guide for researchers to implement this surface modification technique and to quantify its efficacy. By creating well-defined, protein-resistant surfaces, the reliability and performance of various biomedical and biotechnological devices can be significantly enhanced.

References

Troubleshooting & Optimization

troubleshooting guide for incomplete m-PEG12-Thiol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their m-PEG12-Thiol conjugation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins, peptides, and other thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The reaction of this compound with a target molecule, such as a protein, relies on the formation of a stable disulfide bond. The thiol (-SH) group on the this compound molecule reacts with a free thiol group on the target molecule, typically from a cysteine residue, under oxidizing conditions to form a disulfide bridge (-S-S-). Alternatively, if the target molecule contains a maleimide group, the thiol group of this compound can react via a Michael addition to form a stable thioether bond. This guide will focus on the disulfide bond formation.

Q2: What are the recommended storage conditions for this compound?

To ensure the reactivity of this compound, it should be stored under specific conditions to prevent degradation, particularly oxidation of the thiol group.[1][2]

Storage ConditionTemperatureDurationNotes
Stock Solution in Solvent -80°CUp to 6 monthsSealed, protected from moisture and light.[1]
-20°CUp to 1 monthSealed, protected from moisture and light.[1]
Solid Form -20°CAs per manufacturerProtect from moisture and handle under an inert atmosphere.[2]

Q3: How can I confirm that my this compound conjugation was successful?

Several analytical techniques can be used to verify the successful conjugation of this compound to your target molecule.

Analytical MethodPrinciple
SDS-PAGE PEGylated proteins will exhibit a higher apparent molecular weight on the gel compared to the unconjugated protein.
Mass Spectrometry (MS) Techniques like MALDI-TOF or ESI-MS can precisely measure the molecular weight of the conjugate, confirming the addition of the this compound moiety.
Size Exclusion Chromatography (SEC) The increased hydrodynamic volume of the PEGylated molecule will cause it to elute earlier from the column than the unconjugated molecule.
Ellman's Reagent (DTNB) Assay This assay quantifies the number of free thiol groups. A decrease in free thiols after the reaction indicates successful conjugation.

Troubleshooting Guide for Incomplete Conjugation

This section addresses the common issue of low or no conjugation efficiency.

Issue: Low or No Conjugation Yield

A low yield of the desired PEGylated product is a frequent challenge. The following sections break down the potential causes and provide solutions.

Possible Cause 1: Suboptimal Reaction Conditions

The efficiency of the disulfide bond formation is highly dependent on the reaction buffer conditions.

  • Solution:

    • pH: While thiol-maleimide reactions have an optimal pH of 6.5-7.5, disulfide bond formation is generally favored at a slightly basic pH of 7.5-8.5 to promote the formation of the reactive thiolate anion. It is crucial to verify the pH of your reaction mixture.

    • Stoichiometry: An insufficient molar excess of this compound can lead to incomplete conjugation. Start with a 5- to 20-fold molar excess of the PEG reagent over the thiol groups on your target molecule and optimize from there.

    • Reaction Time and Temperature: The reaction kinetics can vary. It is advisable to perform a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to determine the optimal reaction time for your specific system. Reactions can be performed at room temperature or 4°C, with longer reaction times generally required at lower temperatures.

Possible Cause 2: Lack of Available Free Thiols

The thiol groups on your target molecule may not be available for reaction.

  • Solution:

    • Thiol Oxidation: Free thiols can readily oxidize to form disulfide bonds, which are unreactive. To prevent this, degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

    • Disulfide Bond Reduction: If your protein or peptide contains existing disulfide bonds, they must be reduced to generate free thiols prior to conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the this compound.

      • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before the conjugation reaction to prevent it from competing with your target molecule.

Possible Cause 3: Reagent Instability or Degradation

The this compound reagent may have lost its reactivity.

  • Solution:

    • Proper Storage: Ensure that the this compound has been stored correctly at -20°C or -80°C and protected from moisture and light.

    • Fresh Reagent: If you suspect degradation, use a fresh vial of the reagent.

    • Handling: Allow the reagent to come to room temperature before opening to prevent condensation of moisture. Prepare stock solutions in a dry, aprotic solvent like DMSO and use them immediately.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for this compound conjugation and a decision tree for troubleshooting incomplete reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare this compound Stock Solution Conjugation Add this compound to Target Molecule Reagent_Prep->Conjugation Buffer_Prep Prepare Reaction Buffer (pH 7.5-8.5, degassed) Buffer_Prep->Conjugation Protein_Prep Prepare Target Molecule Solution Reduction Reduce Disulfide Bonds (if necessary) with TCEP Protein_Prep->Reduction Reduction->Conjugation Incubation Incubate (e.g., 2-24h at RT or 4°C) Conjugation->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for this compound conjugation.

G Start Incomplete Conjugation Observed Check_Thiols Quantify Free Thiols (Ellman's Assay) Start->Check_Thiols Low_Thiols Low/No Free Thiols Check_Thiols->Low_Thiols Yes Sufficient_Thiols Sufficient Free Thiols Check_Thiols->Sufficient_Thiols No Reduce_Protein Action: Reduce Protein with TCEP/DTT Low_Thiols->Reduce_Protein Check_Reagent Check Reagent & Conditions Sufficient_Thiols->Check_Reagent Optimize_Conditions Action: Optimize pH, Stoichiometry, Time Check_Reagent->Optimize_Conditions Conditions Suboptimal Use_Fresh_Reagent Action: Use Fresh this compound Check_Reagent->Use_Fresh_Reagent Reagent Suspect

Caption: Troubleshooting decision tree for incomplete this compound conjugation.

References

Optimizing m-PEG12-Thiol and Maleimide Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-Thiol and maleimide coupling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the thiol-maleimide coupling reaction.

Q1: What is the optimal pH for the this compound and maleimide coupling reaction?

A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This pH range ensures the high selectivity of the reaction for thiol groups (from cysteine residues) over other nucleophilic groups like amines (from lysine residues).[3] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to undesirable side products. Conversely, at a pH below 6.5, the reaction can be slowed down.

Q2: Which buffers are recommended for this reaction?

A2: Thiol-free buffers are essential to avoid competition with your this compound. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris buffers, all adjusted to a pH between 7.0 and 7.5. It is also advisable to degas the buffers before use to minimize the oxidation of thiols.

Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A3: Yes, it is crucial to reduce disulfide bonds prior to maleimide conjugation. Maleimides react specifically with free thiol (-SH) groups. Cysteine residues involved in disulfide bridges (-S-S-) are unreactive towards maleimides and must be reduced to expose the free thiols for conjugation.

Q4: What is the best reducing agent for disulfide bond reduction in this context?

A4: Tris(2-carboxyethyl)phosphine (TCEP) is the highly recommended reducing agent for maleimide conjugation workflows. Unlike other common reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group and therefore will not compete with the this compound for reaction with the maleimide. If DTT is used, it must be completely removed from the protein solution before adding the maleimide reagent, typically through dialysis or a desalting column.

Q5: I am observing very low or no conjugation. What are the likely causes?

A5: Low or no conjugation can be due to several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH. It is crucial to prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.

  • Thiol Oxidation: Free thiols can be oxidized to form disulfide bonds, rendering them unreactive to maleimides. Ensure your buffers are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Thiols in Buffer: As mentioned, ensure your buffer is free of any thiol-containing compounds.

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to low conjugation efficiency. A 10 to 20-fold molar excess of maleimide over the thiol-containing molecule is a good starting point.

Q6: What are the recommended reaction temperature and time?

A6: The reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The optimal time and temperature can depend on the specific reactants and their stability. For sensitive proteins, performing the reaction at 4°C overnight may be preferable.

Summary of Reaction Conditions

For easy reference, the key quantitative parameters for optimizing your this compound and maleimide coupling are summarized in the table below.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-4 hours is common. 4°C overnight can be used for sensitive molecules.
Reaction Time 1 hour to OvernightDependent on temperature and specific reactants.
Maleimide:Thiol Molar Ratio 10:1 to 20:1A good starting point for optimization.
Protein Concentration 1-10 mg/mLA common concentration range for protein conjugation.
Buffer PBS, HEPES, Tris (Thiol-free)Avoid buffers containing competing thiols.
Reducing Agent (if needed) TCEP (10-100 fold molar excess)Does not compete with the maleimide reagent.

Detailed Experimental Protocol

This protocol outlines a general procedure for conjugating this compound to a maleimide-activated molecule.

Materials:

  • This compound

  • Maleimide-activated molecule

  • Reaction Buffer: Thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5, degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) (if disulfide reduction is needed)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your thiol-containing molecule (e.g., a protein with a cysteine residue) in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the solution. Incubate for 20-60 minutes at room temperature.

  • Preparation of Maleimide Reagent:

    • Immediately before use, prepare a stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the thiol-containing molecule solution.

    • Gently mix the reaction and protect it from light.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove excess, unreacted maleimide reagent and byproducts using a desalting column or dialysis against a suitable buffer.

Visual Guides

The following diagrams illustrate the chemical reaction and a typical experimental workflow.

G This compound and Maleimide Coupling Reaction cluster_reactants Reactants cluster_product Product mPEG_Thiol m-PEG12-SH Thioether_Adduct m-PEG12-S-Maleimide-R (Stable Thioether Bond) mPEG_Thiol->Thioether_Adduct pH 6.5-7.5 Maleimide Maleimide-R Maleimide->Thioether_Adduct G Experimental Workflow for Thiol-Maleimide Coupling A Prepare Thiol-Containing Molecule in Buffer (pH 7.0-7.5) B Disulfide Bond Reduction? (Add TCEP if needed) A->B C Incubate for Reduction (20-60 min at RT) B->C Yes D Prepare Fresh Maleimide Solution (in DMSO/DMF) B->D No C->D E Add Maleimide to Thiol (10-20x molar excess) D->E F Incubate for Conjugation (1-4h at RT or overnight at 4°C) E->F G Purify Conjugate (Desalting/Dialysis) F->G H Characterize Conjugate G->H

References

minimizing disulfide bond formation during m-PEG12-Thiol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing disulfide bond formation during reactions involving m-PEG12-Thiol.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is the primary cause of unwanted disulfide bond formation in my this compound reactions?"

???+ question "Q2: How does pH affect disulfide bond formation and the desired thiol reaction (e.g., with a maleimide)?"

???+ question "Q3: What are reducing agents, and how do they prevent disulfide bond formation?"

???+ question "Q4: When should I use a chelating agent in my experiments?"

???+ question "Q5: How should I properly store and handle this compound to maintain its activity?"

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Conjugation Efficiency / Low Yield 1. Oxidation of this compound: The thiol has formed disulfide-linked dimers (PEG-S-S-PEG), which are unreactive. 2. Oxidation of Target Molecule: If conjugating to a protein or peptide, its cysteine residues may have formed disulfide bonds.[1] 3. Incorrect pH: The reaction buffer pH is outside the optimal range (6.5-7.5 for maleimide reactions).[1][2] 4. Hydrolysis of Reaction Partner: If using a maleimide, it may have hydrolyzed in aqueous solution, especially at pH > 7.5.[1]1. Degas all buffers and solutions: Use methods like sparging with nitrogen/argon or freeze-pump-thaw cycles to remove dissolved oxygen.[3] 2. Add a reducing agent: Include a small amount of TCEP in the reaction mixture to maintain a reducing environment. 3. Pre-reduce target molecule: Before adding the PEG-thiol, treat your protein/peptide with an excess of TCEP to reduce any existing disulfides. Remove excess TCEP if it can interfere with downstream steps. 4. Optimize and verify pH: Ensure your buffer is within the recommended pH range for the specific chemistry. 5. Prepare reagents fresh: Prepare aqueous solutions of reagents like maleimides immediately before use to minimize hydrolysis.
Product Aggregation 1. Intermolecular Disulfide Bonds: Free thiols on your target molecules (e.g., proteins) are forming disulfide bonds with each other, leading to aggregation.1. Work at lower protein concentrations: This reduces the likelihood of intermolecular interactions. 2. Include a chelating agent: Add EDTA (0.5-1 mM) to your buffers to sequester catalytic metal ions. 3. Maintain a reducing environment: Use a slight excess of a reducing agent like TCEP during the reaction.
Unexpected Side Products 1. Reaction with Buffer Components: Using buffers containing primary amines (e.g., Tris, glycine) can lead to side reactions with certain reagents like maleimides at higher pH. 2. Thiol-Disulfide Exchange: A free thiol can react with an existing disulfide bond, leading to a mixture of products.1. Use non-amine-containing buffers: Opt for buffers like PBS (phosphate-buffered saline), HEPES, or MES at the appropriate pH. 2. Control reaction time: Monitor the reaction progress to avoid prolonged incubation times that might favor side reactions. 3. Purify promptly: Purify the final conjugate immediately after the reaction is complete to remove unreacted reagents and potential side products.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents
Reducing Agent Mechanism Advantages Disadvantages Typical Concentration
TCEP (Tris(2-carboxyethyl)phosphine)Non-thiol based, phosphine reductant.- Does not contain thiols, avoiding mixed disulfide formation. - Effective over a wider pH range. - Odorless.- Can react with maleimides under certain conditions.10-100 fold molar excess for pre-reduction.
DTT (Dithiothreitol)Thiol-based, forms a stable six-membered ring upon oxidation.- Strong reducing agent. - Widely used and well-characterized.- Can form mixed disulfides with the target molecule. - Must be removed before reaction with thiol-reactive reagents like maleimides. - Has a strong odor.10-50 fold molar excess for pre-reduction.
Table 2: Recommended Reaction Conditions for this compound with Maleimides
Parameter Recommended Condition Rationale
pH 6.5 - 7.5Optimal for chemoselective and rapid reaction of thiols with maleimides, while minimizing maleimide hydrolysis and reaction with amines.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed efficiently without promoting significant degradation or side reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of free thiol groups by atmospheric oxygen.
Buffers Phosphate (PBS), HEPES, MESNon-amine containing buffers that do not compete in the reaction.
Additives EDTA (0.5-1 mM)Chelates trace metal ions that catalyze thiol oxidation.

Experimental Protocols

Protocol 1: Degassing Buffers and Solutions

This protocol describes the "sparging" method for removing dissolved oxygen from buffers.

Materials:

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Gas dispersion tube (sparging needle)

  • Reaction vessel

Procedure:

  • Prepare the buffer solution in the reaction vessel.

  • Place a stir bar in the vessel and stir gently.

  • Insert the gas dispersion tube into the buffer, ensuring the tip is submerged.

  • Open the inert gas flow to create a gentle stream of bubbles through the solution.

  • Sparge the solution for 20-30 minutes to displace dissolved oxygen.

  • Once degassing is complete, remove the dispersion tube while maintaining a positive flow of inert gas over the liquid surface to prevent re-oxygenation.

  • Seal the vessel until use.

Protocol 2: Pre-reduction of Disulfide Bonds in a Protein Sample

This protocol is for reducing existing disulfide bonds in a protein or peptide prior to conjugation.

Materials:

  • Protein/peptide solution in degassed buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)

  • TCEP hydrochloride

  • Desalting column

Procedure:

  • Prepare the protein solution in a degassed buffer.

  • Calculate the required amount of TCEP. A 10-100 fold molar excess relative to the protein is typically used.

  • Add the calculated amount of TCEP to the protein solution.

  • Incubate the mixture for 20-30 minutes at room temperature.

  • (Optional but Recommended) If excess TCEP may interfere with the subsequent reaction (e.g., by reacting with a maleimide), remove it using a desalting column equilibrated with the degassed reaction buffer.

  • The protein solution containing free thiols is now ready for conjugation. Proceed immediately to the next step.

Protocol 3: General Protocol for this compound Conjugation to a Maleimide-activated Molecule

Materials:

  • This compound

  • Maleimide-activated molecule (e.g., protein, peptide, small molecule)

  • Degassed reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)

  • Dry, water-miscible organic solvent (e.g., DMSO)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a stock solution of this compound in DMSO if it is not already in solution.

  • Prepare the maleimide-activated molecule in the degassed reaction buffer. If the molecule contains disulfide bonds, perform the pre-reduction protocol (Protocol 2) first.

  • Add the this compound stock solution to the solution of the maleimide-activated molecule. A 5-20 fold molar excess of the PEG-thiol is often a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature, protected from light. The reaction should be kept under an inert atmosphere.

  • (Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine, to react with any excess maleimide.

  • Proceed immediately to purification of the conjugate using appropriate chromatographic techniques (e.g., SEC, IEX) to separate the PEGylated product from unreacted starting materials.

Protocol 4: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free thiol groups to assess the concentration of active this compound or to monitor reaction progress.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Thiol-containing sample

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).

  • Prepare a standard curve using a known thiol standard (e.g., L-cysteine).

  • Add 50 µL of the thiol-containing sample (or standard) to 2.5 mL of the reaction buffer in a cuvette.

  • Add 250 µL of the DTNB stock solution to the cuvette and mix well.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance at 412 nm against a blank containing buffer and DTNB but no thiol.

  • The concentration of thiol groups is calculated based on the molar extinction coefficient of the TNB²⁻ anion produced (14,150 M⁻¹cm⁻¹ at pH 8.0).

Visualizations

Diagram 1: Thiol Oxidation Pathway

G Diagram 2: Workflow for this compound Conjugation Start Start: Prepare Reagents Degas 1. Degas Buffers and Solvents (e.g., N₂ Sparging) Start->Degas PreReduce 2. Pre-reduce Target Molecule (if necessary, with TCEP) Degas->PreReduce PreparePEG 3. Prepare this compound Solution (under inert atmosphere) PreReduce->PreparePEG React 4. Combine Reagents & React (pH 6.5-7.5, RT, Inert Atm.) PreparePEG->React Quench 5. Quench Reaction (Optional) React->Quench Purify 6. Purify Conjugate (e.g., Chromatography) Quench->Purify Analyze 7. Analyze Final Product Purify->Analyze

Diagram 2: Workflow for this compound Conjugation

G Diagram 3: Troubleshooting Low Yield action_node action_node Start Low Conjugation Yield? Check_Thiol Was free thiol confirmed before reaction? (Ellman's) Start->Check_Thiol Check_pH Was buffer pH in 6.5-7.5 range? Check_Thiol->Check_pH Yes Action_Reduce Action: Add TCEP to This compound or pre-reduce target molecule. Check_Thiol->Action_Reduce No Check_Degas Were all solutions thoroughly degassed? Check_pH->Check_Degas Yes Action_pH Action: Remake buffer and verify pH. Use a non-amine buffer (e.g., PBS). Check_pH->Action_pH No Check_Maleimide Was maleimide reagent prepared fresh? Check_Degas->Check_Maleimide Yes Action_Degas Action: Re-degas all solutions and run under inert gas. Check_Degas->Action_Degas No Action_Maleimide Action: Use a fresh stock of maleimide reagent. Check_Maleimide->Action_Maleimide No

Diagram 3: Troubleshooting Low Yield

References

impact of pH on m-PEG12-Thiol reactivity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the reactivity and stability of m-PEG12-Thiol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a maleimide-functionalized molecule?

A1: The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5.[1][2] Within this range, a sufficient concentration of the reactive thiolate anion (R-S⁻) is present to react with the maleimide group, while the rate of maleimide hydrolysis, which becomes significant at alkaline pH (≥ 8), is minimized.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is highly pH-dependent. At alkaline pH (above 7.5), the thiol group is more susceptible to oxidation, leading to the formation of disulfide bonds (dimerization).[3][4] Storing the thiol in slightly acidic conditions (e.g., pH 4.5-5.0) can significantly increase its stability against oxidation.

Q3: Why is the thiol group more reactive at a higher pH?

A3: The reactivity of a thiol group (R-SH) depends on the formation of the thiolate anion (R-S⁻), which is a much stronger nucleophile. The equilibrium between the thiol and thiolate is governed by the thiol's pKa (typically around 8-9) and the solution's pH. As the pH increases towards the pKa, the concentration of the reactive thiolate anion increases, thus accelerating the reaction rate with electrophiles like maleimides.

Q4: Can I perform conjugation reactions at a pH above 8.0?

A4: While a higher pH increases the concentration of the reactive thiolate, it is generally not recommended for thiol-maleimide conjugations. Maleimide groups are susceptible to hydrolysis at alkaline pH, which opens the maleimide ring and renders it unreactive towards thiols. Furthermore, the rate of thiol oxidation into disulfides increases significantly at alkaline pH.

Q5: How should I store solutions of this compound?

A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, protected from moisture and light. If a stock solution is necessary, it should be prepared in a degassed, slightly acidic buffer and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experimental use, it is best to prepare fresh solutions in a degassed buffer immediately before the reaction.

Troubleshooting Guide

ProblemPossible pH-Related CauseRecommended Solution
Low or No Conjugation Yield The reaction pH is too low (<6.5), resulting in an insufficient concentration of the reactive thiolate anion.Increase the pH of the reaction buffer to the optimal range of 6.5-7.5. Use a non-amine containing buffer such as PBS or HEPES.
The reaction pH is too high (>8.0), causing hydrolysis of the maleimide partner before it can react with the thiol.Lower the reaction pH to 7.0-7.5 to balance thiol reactivity with maleimide stability.
Formation of Unwanted Dimers (Disulfide Bonds) The pH of the solution is too high (alkaline), and oxygen is present, promoting the oxidation of thiols to disulfides.Perform the reaction at a pH between 6.5 and 7.5. Use buffers that have been thoroughly degassed by sparging with an inert gas like argon or nitrogen. Consider adding a small amount of a non-thiol reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to the reaction mixture to prevent disulfide bond formation.
Loss of Thiol Reactivity in Stored Solutions The thiol solution was stored at neutral or alkaline pH, leading to gradual oxidation over time.Prepare fresh this compound solutions for each experiment. If storage is necessary, dissolve in a degassed, slightly acidic buffer and store frozen in single-use aliquots. The amount of free thiol can be quantified using Ellman's reagent before use.
Inconsistent Reaction Kinetics The buffer system is influencing the pH and the thiol-thiolate equilibrium. Different buffers have different pKa values and can affect the reaction rate even at the same pH.Use a consistent and well-defined buffer system for all experiments. Phosphate-buffered saline (PBS) at pH 7.4 or HEPES buffer are common choices. Be aware that buffer concentration can also impact kinetics.

Quantitative Data Summary

Table 1: Impact of pH on this compound Reactivity

Reaction TypepH RangeReactivityNotes
Thiol-Maleimide Conjugation < 6.5Very SlowLow concentration of reactive thiolate anion.
6.5 - 7.5 Optimal Good balance between thiolate formation and maleimide stability.
> 8.0Fast (initially) but inefficientRapid maleimide hydrolysis competes with the conjugation reaction. Increased risk of thiol oxidation.
Thiol-Disulfide Exchange 7.0 - 8.0FavorableThe reaction rate increases with pH due to higher thiolate concentration.
Thiol Oxidation (Disulfide Formation) < 6.0SlowThiol group is predominantly protonated (R-SH) and less prone to oxidation.
> 7.5RapidFavored at alkaline pH, especially in the presence of oxygen or metal ions.

Table 2: Impact of pH on this compound Stability and Storage

ConditionpH RangeStability IssueRecommendation
Aqueous Solution (Short-term) 4.5 - 5.5High StabilityMinimal oxidation. Suitable for temporary storage of working solutions.
6.5 - 7.5Moderate StabilityGradual oxidation can occur; use degassed buffers.
> 8.0Low StabilityRapid oxidation to disulfide.
Lyophilized Powder (Long-term) N/AHigh StabilityStore desiccated at -20°C or below, protected from light.

Experimental Protocols

Protocol 1: Standard Protocol for Thiol-Maleimide Conjugation
  • Buffer Preparation: Prepare a reaction buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and adjust the pH to 7.2-7.4. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized molecule in the degassed reaction buffer to the desired concentration.

    • Separately, dissolve the this compound in the degassed reaction buffer. It is recommended to use a slight molar excess (e.g., 1.2 to 2-fold) of the thiol, although the optimal ratio may need to be determined empirically.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the maleimide-functionalized molecule.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or agitation. Protect the reaction from light.

  • Reaction Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM. Incubate for an additional 20 minutes.

  • Purification: Purify the resulting PEGylated conjugate from excess reagents using appropriate methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: Assessing Thiol Stability at Various pH Values
  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) at different pH values (e.g., pH 5.0, 6.0, 7.2, 8.0).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL. Place the solutions in a temperature-controlled environment (e.g., 37°C) and protect from light.

  • Thiol Quantification (Ellman's Assay):

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Perform Ellman's assay to quantify the concentration of free thiol groups. This involves reacting the sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer at pH 8.0 and measuring the absorbance of the resulting yellow product at 412 nm.

  • Data Analysis: Plot the percentage of remaining free thiol groups against time for each pH value. This will generate stability profiles, indicating the rate of thiol oxidation under each condition. A significant decrease in thiol groups over time indicates instability.

Visualizations

G cluster_low_ph Low pH (< 6.5) cluster_high_ph High pH (> 6.5) low_ph R-SH low_reactivity Protonated Thiol (Low Reactivity) equilibrium low_ph->equilibrium high_ph R-S⁻ high_reactivity Deprotonated Thiolate (High Reactivity) equilibrium->high_ph

Caption: pH-dependent equilibrium of the thiol group.

G start Low Conjugation Yield Observed check_ph Is reaction pH in 6.5-7.5 range? start->check_ph ph_low pH is too low (<6.5) check_ph->ph_low No ph_high pH is too high (>7.5) check_ph->ph_high No ph_ok pH is optimal check_ph->ph_ok Yes solution_low Action: Increase pH to 7.2. Reason: Increase reactive thiolate. ph_low->solution_low solution_high Action: Decrease pH to 7.2. Reason: Prevent maleimide hydrolysis. ph_high->solution_high other_issues Investigate other factors: - Reagent concentration - Reaction time - Reagent degradation ph_ok->other_issues

Caption: Troubleshooting workflow for low conjugation yield.

G prep_buffer 1. Prepare & Degas Reaction Buffer (pH 7.2-7.4) prep_reagents 2. Dissolve Thiol and Maleimide Reagents Separately prep_buffer->prep_reagents mix 3. Mix Reagents to Initiate Reaction prep_reagents->mix incubate 4. Incubate at RT for 2h (Protect from light) mix->incubate quench 5. Quench Reaction (Optional, e.g., with L-Cysteine) incubate->quench purify 6. Purify Conjugate (e.g., SEC or Dialysis) quench->purify final_product Final Purified Conjugate purify->final_product

Caption: Experimental workflow for thiol-maleimide conjugation.

References

storage and handling recommendations for m-PEG12-Thiol to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of m-PEG12-Thiol to ensure optimal performance and maintain its activity in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To maintain the stability and activity of this compound, it should be stored at -20°C for short-term storage and -80°C for long-term storage.[1][2] It is crucial to keep the product sealed and protected from moisture and light.[1][3]

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is recommended to store the product at the recommended temperature immediately. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation, which can compromise the compound's integrity. It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also soluble in water, methylene chloride, and acetonitrile. For in vitro applications, DMSO is a common solvent.

Q4: How should I prepare and store stock solutions of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable dry solvent such as DMSO or DMF. Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, sealed, and protected from light and moisture.

Q5: What are the main applications of this compound?

A5: this compound is a versatile PEG linker. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thiol group allows for conjugation to various substrates, including the surface of gold nanoparticles for passivation and functionalization, or reaction with maleimide groups on proteins and other biomolecules.

Storage and Handling Recommendations

Proper storage and handling are critical for maintaining the activity of this compound. The thiol group is susceptible to oxidation, and the PEG chain can be affected by moisture.

ParameterRecommendationRationale
Storage Temperature -20°C (short-term), -80°C (long-term)To prevent degradation and maintain the stability of the thiol group.
Storage of Stock Solutions -20°C (up to 1 month), -80°C (up to 6 months)To preserve the activity of the compound in solution.
Handling Equilibrate to room temperature before opening. Handle under inert gas (Argon or Nitrogen).To prevent moisture condensation and minimize oxidation.
Protection Store in a sealed container, protected from light and moisture.To prevent photo-oxidation and hydrolysis.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems and provides potential solutions.

TroubleshootingGuide

Troubleshooting Workflow for this compound Experiments. This diagram outlines a logical approach to diagnosing and resolving common issues encountered during conjugation experiments.

Problem 1: Low or No Conjugation Efficiency

  • Possible Cause: Inactive this compound due to oxidation. The thiol (-SH) group can oxidize to form a disulfide (-S-S-) bond, rendering it unreactive towards its target (e.g., a maleimide group).

    • Solution: Use a fresh aliquot of this compound. To test for the presence of free thiols, you can use Ellman's reagent (DTNB). If oxidation is suspected in a stock solution, the disulfide bond can sometimes be reversed with a reducing agent, though this may not be suitable for all applications.

  • Possible Cause: Incorrect reaction pH. The reactivity of the thiol group is pH-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is generally optimal to favor the reaction of the thiol while minimizing hydrolysis of the maleimide.

    • Solution: Ensure your reaction buffer is within the optimal pH range for your specific conjugation chemistry.

  • Possible Cause: Sub-optimal molar ratio of reactants.

    • Solution: Optimize the molar excess of this compound to your substrate. A 1.5 to 20-fold molar excess of the PEG reagent is often a good starting point, depending on the substrate and reaction efficiency.

Problem 2: Product Aggregation or Precipitation During or After Conjugation

  • Possible Cause: The resulting conjugate has poor solubility in the reaction buffer.

    • Solution: Modify the buffer by adding solubilizing agents such as non-ionic detergents (e.g., Tween-20) or by adjusting the pH. You can also try performing the reaction at a lower concentration.

  • Possible Cause: Non-specific interactions between the PEGylated molecules.

    • Solution: Optimize the purification method to remove aggregates. Size exclusion chromatography (SEC) is often effective.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the vial of this compound to warm to room temperature before opening.

  • Under an inert atmosphere, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial to ensure complete dissolution. If precipitation occurs, gentle heating can be applied.

  • Aliquot the stock solution into single-use, airtight vials and store at -20°C or -80°C.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes a common application of this compound in nanotechnology.

  • Synthesis of Citrate-Capped AuNPs: Prepare citrate-stabilized gold nanoparticles using a standard method, such as the Turkevich method.

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Ligand Exchange Reaction:

    • To the AuNP solution, add the this compound solution. A significant molar excess of the thiol is typically used to ensure complete surface coverage.

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

    • Remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in fresh, sterile deionized water or buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.

  • Characterization: Confirm the successful functionalization of the AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

AuNP_Functionalization_Workflow

Workflow for Gold Nanoparticle Functionalization. This diagram illustrates the key steps involved in modifying the surface of gold nanoparticles with this compound.

References

overcoming steric hindrance in m-PEG12-Thiol bioconjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using m-PEG12-Thiol in bioconjugation reactions. The primary focus is on identifying and overcoming issues related to steric hindrance and other common challenges to achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance occurs when the bulky nature of the polyethylene glycol (PEG) chain or the complex three-dimensional structure of the target biomolecule (like a protein) physically obstructs the reactive thiol (-SH) group from accessing its target functional group on the partner molecule.[1][2] This can prevent the reaction from occurring, leading to low or no conjugation yield.[2] While PEG linkers are often used to create space between two conjugated molecules, the PEG chain itself can sometimes be the source of this hindrance, especially in crowded molecular environments.[2][3]

Q2: What is the most common reaction chemistry for conjugating this compound to a biomolecule?

A2: The most common and efficient method for conjugating a thiol-containing molecule like this compound is the thiol-maleimide reaction . This involves reacting the thiol group of the PEG with a maleimide group that has been installed on the target biomolecule (e.g., a protein, peptide, or nanoparticle). This reaction, a Michael addition, is highly selective for thiols within a specific pH range and forms a stable thioether bond.

Q3: How does the length of the PEG chain affect steric hindrance and conjugation efficiency?

A3: The length of a PEG linker is a critical factor. A linker that is too short may not provide enough separation between the biomolecule and its payload, leading to a steric clash. Conversely, a very long PEG chain can sometimes wrap around the biomolecule, blocking access to reactive sites. The m-PEG12 linker provides a discrete and uniform length, which helps in creating consistent conjugates, but its effectiveness can still be influenced by the topology of the biomolecule it is reacting with. Higher molecular weight PEGs have been shown to enhance the conformational and colloidal stability of proteins but may also increase steric hindrance.

Q4: What are the most critical reaction parameters to control for a successful conjugation?

A4: The three most critical parameters are:

  • pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other amino acid residues like amines.

  • Molar Ratio: A molar excess of the maleimide-containing molecule over the this compound is typically used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess is often recommended, though this may need to be optimized based on the specific reactants and potential for steric hindrance.

  • Reducing Agents: If the target biomolecule has disulfide bonds that need to be reduced to expose free thiols for conjugation, the choice and subsequent removal of the reducing agent are critical. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because, unlike DTT (dithiothreitol), it does not contain a thiol and does not need to be removed before adding a maleimide reagent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Conjugation Yield

Possible Cause 1: Inaccessible or Oxidized Thiols on the Target Molecule

  • Explanation: The target sulfhydryl groups on your protein may be oxidized, forming disulfide bonds that are unreactive with maleimides.

  • Solution:

    • Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. TCEP is often recommended as it is effective over a wide pH range and does not interfere with the subsequent maleimide reaction.

    • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer. EDTA sequesters metal ions that can catalyze the re-oxidation of thiols.

    • Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your solution before starting the conjugation. This confirms that your reduction step was successful.

Possible Cause 2: Steric Hindrance from Protein Folding

  • Explanation: The target cysteine residue may be buried within the protein's 3D structure, making it inaccessible to the this compound.

  • Solution:

    • Mild Denaturation: Introduce a mild denaturant to the reaction buffer to partially unfold the protein and expose the buried cysteine residues. This should be done with caution as it can impact the protein's function.

    • Site-Directed Mutagenesis: For long-term projects, consider protein engineering to introduce a cysteine residue at a more accessible location on the protein surface.

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: The reaction pH, molar ratio of reactants, temperature, or time may not be optimal.

  • Solution:

    • Optimize pH: Ensure your reaction buffer is free of thiols and maintained in the pH 6.5-7.5 range.

    • Optimize Molar Ratio: If steric hindrance is high, a larger molar excess of one reactant may be needed. For sterically hindered nanoparticles, a 5:1 maleimide-to-thiol ratio was found to be more effective than a 2:1 ratio. Titrate the molar excess (e.g., 5x, 10x, 20x) to find the optimal ratio for your specific system.

    • Optimize Time and Temperature: Most conjugations proceed well at room temperature for 2-4 hours or overnight at 4°C. If the yield is low, extending the incubation time may help.

Possible Cause 4: Reagent Instability or Low Solubility

  • Explanation: Maleimide reagents can hydrolyze and become inactive when exposed to moisture. The PEG reagent may also precipitate if not properly dissolved.

  • Solution:

    • Proper Reagent Handling: Store reagents at the recommended temperature (typically -20°C) in a desiccated environment. Allow vials to equilibrate to room temperature before opening to prevent condensation.

    • Use Anhydrous Solvents: Prepare stock solutions of reagents in a dry, biocompatible organic solvent like DMSO or DMF immediately before use.

    • Ensure Solubility: Add the organic stock solution to the aqueous reaction buffer dropwise while gently mixing to prevent the reagent from precipitating.

Problem: Loss of Biological Activity After Conjugation

Possible Cause 1: PEGylation Site Obstructs the Active Site

  • Explanation: The this compound may have attached at or near the protein's active or binding site, sterically blocking its biological function.

  • Solution:

    • Site-Specific Conjugation: If possible, use a protein variant with an engineered cysteine residue located far from the active site. This ensures the PEG chain does not interfere with the protein's function.

    • Use a Longer Linker: In some cases, using a longer heterobifunctional linker on the biomolecule before attaching the PEG-thiol can create more distance from the surface, potentially mitigating interference.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueNotesSource(s)
pH 6.5 - 7.5Balances thiol reactivity with selectivity over amines.
Buffer System Phosphate (PBS), HEPES, MESMust be free of extraneous thiols (e.g., from DTT).
Molar Excess 10- to 20-fold excess of maleimide reagentStarting point; may need optimization for sterically hindered systems.
Temperature Room Temperature (20-25°C) or 4°C4°C for longer incubations (overnight) to maintain protein stability.
Reaction Time 2 - 4 hours at RT; Overnight at 4°CMonitor reaction progress if possible.

Table 2: Comparison of Common Reducing Agents for Thiol Exposure

Reducing AgentAdvantagesDisadvantagesSource(s)
TCEP Odorless, stable, and effective over a wide pH range. Does not contain a thiol group, so it does not need to be removed before adding maleimide reagents.---
DTT Strong reducing agent.Contains thiol groups and must be completely removed (e.g., via desalting column) before adding the maleimide reagent to prevent it from competing in the reaction. Activity is optimal at pH > 7.

Visual Guides and Workflows

experimental_workflow Diagram 1: General this compound Bioconjugation Workflow prep_protein Prepare Target Biomolecule (e.g., Maleimide-Activated Protein) reduction Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->reduction conjugation Conjugation Reaction (Mix Protein and PEG-Thiol) pH 6.5-7.5, RT, 2-4h prep_protein->conjugation If no reduction needed prep_peg Prepare this compound (Dissolve in DMSO/DMF) prep_peg->conjugation removal Optional: Remove Reducing Agent (If DTT is used) reduction->removal removal->conjugation quench Quench Reaction (Add free thiol like Cysteine) conjugation->quench purification Purify Conjugate (e.g., SEC, Dialysis) quench->purification analysis Analyze Final Product (SDS-PAGE, MS, HPLC) purification->analysis

Caption: General workflow for conjugating this compound to a target biomolecule.

troubleshooting_tree Diagram 2: Troubleshooting Low Conjugation Yield start Problem: Low or No Conjugation Yield q_thiol Are free thiols available and accessible? start->q_thiol Check First sol_thiol 1. Reduce protein with TCEP. 2. Add EDTA to buffer. 3. Quantify thiols with Ellman's. q_thiol->sol_thiol No q_conditions Are reaction conditions optimal? q_thiol->q_conditions Yes sol_conditions 1. Check buffer pH is 6.5-7.5. 2. Increase molar excess of maleimide. 3. Increase reaction time. q_conditions->sol_conditions No q_reagent Are reagents stable and soluble? q_conditions->q_reagent Yes sol_reagent 1. Use fresh/properly stored reagents. 2. Dissolve in anhydrous DMSO first. 3. Add dropwise to aqueous buffer. q_reagent->sol_reagent No q_steric Is steric hindrance from protein folding a factor? q_reagent->q_steric Yes sol_steric 1. Use mild denaturants (caution). 2. Engineer Cys at an accessible site. q_steric->sol_steric Likely

Caption: A decision tree for troubleshooting low-yield this compound conjugations.

Experimental Protocols
Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein

This protocol describes a general method for conjugating this compound to a protein containing an accessible maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 1x PBS with 5 mM EDTA). Degas buffer before use.

  • Solvent: Anhydrous DMSO or DMF.

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol.

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Methodology:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Initiate Conjugation: Add the desired molar excess (e.g., starting with a 10- to 20-fold molar excess of thiol over maleimide) of the this compound stock solution to the protein solution. Add the stock solution dropwise while gently stirring to prevent precipitation.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess unreacted maleimide groups. Incubate for 30 minutes.

  • Purify Conjugate: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analyze and Store: Characterize the final conjugate using SDS-PAGE (to observe the mass shift) and/or mass spectrometry. Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C.

Protocol 2: Reduction of Protein Disulfide Bonds with TCEP

This protocol is for pre-treating a protein to expose free thiols before activation with a maleimide crosslinker.

Materials:

  • Protein with disulfide bonds

  • TCEP solution (e.g., 0.5 M stock in water)

  • Reduction Buffer: Thiol-free buffer, pH 7.0-7.5.

Methodology:

  • Prepare Protein: Dissolve the protein in the Reduction Buffer to a concentration of 1-5 mg/mL.

  • Add TCEP: Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate: Incubate the mixture at room temperature for 30-60 minutes.

  • Proceed to Conjugation: The TCEP-reduced protein can now be used directly in a reaction with a maleimide-functionalized molecule. If using DTT, the excess DTT must be removed via a desalting column before proceeding.

References

strategies to improve the efficiency of m-PEG12-Thiol surface functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of m-PEG12-Thiol surface functionalization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in surface functionalization?

A1: this compound is primarily used to create a hydrophilic and biocompatible polyethylene glycol (PEG) layer on various surfaces, most notably gold (Au) and other noble metal nanoparticles. This "PEGylation" process is crucial for biomedical applications as it helps to prevent non-specific protein adsorption, reduce clearance by the immune system, and increase the in-vivo circulation time of nanoparticles used in drug delivery and diagnostics.

Q2: What is the mechanism behind this compound binding to a gold surface?

A2: The functionalization process relies on the strong affinity between the thiol (-SH) group of the this compound molecule and the gold surface. This interaction leads to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, resulting in the creation of a self-assembled monolayer (SAM) of PEG chains on the surface.[1]

Q3: How does the concentration of this compound in the reaction solution affect the grafting density?

A3: Generally, a higher concentration of this compound in the incubation solution leads to a higher grafting density on the surface, up to a saturation point.[2] It is recommended to use a significant molar excess of this compound to ensure complete surface coverage.[1]

Q4: What is the typical reaction time for achieving a stable this compound monolayer?

A4: For the formation of a well-ordered self-assembled monolayer, an incubation time of at least 12-24 hours at room temperature with gentle stirring is commonly recommended.[1][3] However, the kinetics can be influenced by factors such as solvent, temperature, and the cleanliness of the substrate.

Q5: Can this compound be used to functionalize surfaces other than gold?

A5: Yes, while gold is the most common substrate, thiol chemistry can also be used to functionalize other surfaces. For instance, silica surfaces can be functionalized with thiols after a silanization process that introduces thiol-reactive groups.

Section 2: Troubleshooting Guides

This section addresses common problems encountered during this compound surface functionalization experiments.

Issue 1: Nanoparticle Aggregation During or After Functionalization

Symptoms:

  • Visible precipitation or color change of the nanoparticle solution.

  • Significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).

  • High Polydispersity Index (PDI) in DLS measurements.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Incomplete PEGylation Insufficient surface coverage with this compound leaves exposed nanoparticle surfaces that can interact and aggregate.Increase the molar ratio of this compound to nanoparticles. Ensure thorough mixing and adequate reaction time (at least 12-24 hours).
Suboptimal pH The pH of the solution can affect the surface charge of the nanoparticles and the stability of the suspension.Adjust the pH of the nanoparticle suspension to a level that ensures stability before adding the this compound. For gold nanoparticles, a pH range of 6-7 is often optimal.
High Ionic Strength High salt concentrations in the buffer can screen the surface charges on nanoparticles, reducing electrostatic repulsion and leading to aggregation.Use a buffer with low ionic strength for the functionalization reaction and for storing the PEGylated nanoparticles. If salts are necessary for other reasons, add them after confirming successful PEGylation.
Purity of this compound Impurities in the this compound reagent can interfere with the functionalization process.Ensure the use of high-purity this compound. If in doubt, purify the reagent before use.
Improper Reaction Conditions Factors such as inadequate mixing or incorrect temperature can lead to inefficient functionalization.Ensure gentle but continuous mixing during the incubation period. Room temperature is generally suitable for thiol-gold conjugation.

Troubleshooting Workflow for Nanoparticle Aggregation

start Nanoparticle Aggregation Observed check_peg_conc Is this compound concentration sufficient? start->check_peg_conc increase_peg Increase this compound concentration check_peg_conc->increase_peg No check_ph Is the pH of the solution optimal? check_peg_conc->check_ph Yes end_success Aggregation Resolved increase_peg->end_success adjust_ph Adjust pH to optimal range (e.g., 6-7 for AuNPs) check_ph->adjust_ph No check_ionic_strength Is the ionic strength of the buffer low? check_ph->check_ionic_strength Yes adjust_ph->end_success use_low_ionic_buffer Use a low ionic strength buffer check_ionic_strength->use_low_ionic_buffer No check_reagent_purity Is the this compound reagent of high purity? check_ionic_strength->check_reagent_purity Yes use_low_ionic_buffer->end_success purify_reagent Purify this compound reagent check_reagent_purity->purify_reagent No check_reaction_conditions Are reaction conditions (mixing, temp.) optimal? check_reagent_purity->check_reaction_conditions Yes purify_reagent->end_success optimize_conditions Optimize mixing and temperature check_reaction_conditions->optimize_conditions No check_reaction_conditions->end_success Yes optimize_conditions->end_success

Caption: Troubleshooting decision tree for nanoparticle aggregation.

Issue 2: Low Grafting Density or Incomplete Functionalization

Symptoms:

  • Surface properties (e.g., hydrophilicity, protein resistance) are not as expected.

  • Characterization techniques (e.g., XPS, SPR) indicate a low amount of PEG on the surface.

  • Inconsistent results between experimental batches.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Contaminated Surface Organic or inorganic contaminants on the substrate surface can block binding sites for this compound.Implement a rigorous cleaning protocol for the substrate before functionalization. For gold surfaces, piranha solution or UV/ozone cleaning are effective.
Oxidized Thiol The thiol group of this compound can oxidize to form disulfides, which are less reactive towards the gold surface.Use fresh, high-purity this compound. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature as recommended by the supplier.
Steric Hindrance For larger nanoparticles or complex surfaces, the PEG chains may sterically hinder further binding once a certain density is reached.Consider using a longer linker between the thiol group and the PEG chain, although this is not modifiable for this compound. Alternatively, optimizing the reaction conditions (e.g., temperature, solvent) might help achieve a more ordered monolayer.
Inappropriate Solvent The solvent can affect the solubility of this compound and its interaction with the surface.Ethanol is a commonly used and effective solvent for thiol-on-gold self-assembly. Ensure the this compound is fully dissolved in the chosen solvent.
Insufficient Incubation Time The self-assembly of a well-ordered monolayer takes time.Ensure an incubation time of at least 12-24 hours. For some systems, longer incubation times may be beneficial.

Workflow for Optimizing Grafting Density

start Low Grafting Density clean_surface Clean Substrate Surface (e.g., Piranha, UV/Ozone) start->clean_surface prepare_solution Prepare this compound Solution clean_surface->prepare_solution incubate Incubate for 12-24 hours prepare_solution->incubate rinse_dry Rinse with Solvent and Dry incubate->rinse_dry characterize Characterize Surface (XPS, SPR, etc.) rinse_dry->characterize evaluate Evaluate Grafting Density characterize->evaluate optimize Optimize Reaction Conditions (Concentration, Time, Temp.) evaluate->optimize Insufficient success Achieved Desired Grafting Density evaluate->success Sufficient optimize->clean_surface

Caption: Experimental workflow for optimizing this compound grafting density.

Section 3: Experimental Protocols

Protocol 1: Cleaning of Gold Substrates

A pristine gold surface is critical for achieving a high-quality self-assembled monolayer.

Materials:

  • Gold-coated substrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Absolute Ethanol

  • High-purity Nitrogen gas

Procedure:

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add one part 30% H₂O₂ to three parts concentrated H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Immerse Substrate: Carefully immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Rinse Thoroughly: Remove the substrate from the piranha solution and rinse extensively with DI water.

  • Ethanol Rinse: Rinse the substrate with absolute ethanol.

  • Dry: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrate immediately for the functionalization reaction to prevent re-contamination.

Protocol 2: this compound Functionalization of Gold Nanoparticles

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Absolute Ethanol (or other suitable solvent)

  • Deionized (DI) water

  • Microcentrifuge

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in absolute ethanol at a desired concentration (e.g., 1-10 mM).

  • Ligand Exchange Reaction:

    • To the aqueous solution of citrate-capped AuNPs, add the this compound solution. A molar ratio of this compound to AuNPs in large excess (e.g., 10,000:1) is recommended to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.

  • Final Resuspension and Characterization: After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage and further applications. Characterize the functionalized nanoparticles using appropriate techniques (e.g., DLS, Zeta Potential, UV-Vis Spectroscopy).

Protocol 3: Quantification of Unreacted Thiol using Ellman's Reagent

This protocol can be used to determine the concentration of unreacted this compound in the supernatant after the functionalization reaction to estimate the amount of PEG that has bound to the surface.

Materials:

  • Supernatant from the functionalization reaction

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of Ellman's Reagent in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

  • Reaction:

    • In separate test tubes, add 25 µL of the Ellman's Reagent Solution and 1.250 mL of Reaction Buffer.

    • To these tubes, add a known volume (e.g., 125 µL) of your standards or the supernatant from your functionalization reaction.

    • Prepare a blank by adding 125 µL of Reaction Buffer to a tube containing the Ellman's Reagent solution.

  • Incubation: Mix well and incubate at room temperature for 15 minutes.

  • Measurement: Zero the spectrophotometer on the blank at 412 nm and measure the absorbance of the standards and your sample.

  • Quantification:

    • Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.

    • Determine the concentration of unreacted this compound in your supernatant by comparing its absorbance to the standard curve.

Section 4: Data Presentation

Table 1: Influence of Reaction Parameters on this compound Grafting Density

Parameter Condition 1 Condition 2 Expected Outcome on Grafting Density Reference
This compound Concentration Low (e.g., 0.1 mM)High (e.g., 10 mM)Higher concentration generally leads to higher grafting density, up to saturation.
Incubation Time Short (e.g., 2 hours)Long (e.g., 24 hours)Longer incubation time allows for better self-assembly and a more ordered, dense monolayer.
Temperature Room TemperatureElevated Temperature (e.g., 40-60°C)Moderate temperature increase can enhance the rate of reaction and surface mobility, potentially leading to a more ordered monolayer. However, very high temperatures can lead to desorption.
Solvent EthanolTolueneEthanol is a good solvent for self-assembly on gold. The choice of solvent can influence the solubility and conformation of the PEG chains, affecting the final monolayer structure.
Surface Cleanliness Standard CleaningRigorous Cleaning (Piranha/UV-Ozone)Rigorous cleaning removes more contaminants, providing more available binding sites and leading to higher grafting density.

Table 2: Typical Characterization Results Before and After this compound Functionalization of Gold Nanoparticles

Characterization Technique Before Functionalization (Citrate-capped AuNPs) After Functionalization (this compound-AuNPs) Interpretation
Hydrodynamic Diameter (DLS) e.g., 20 nme.g., 30-40 nmIncrease in size due to the PEG layer and associated water molecules.
Zeta Potential Highly negative (e.g., -30 to -50 mV)Closer to neutral (e.g., -5 to -15 mV)Shielding of the negative surface charge by the neutral PEG layer.
UV-Vis Spectroscopy (λmax) e.g., 520 nmSlight red-shift (e.g., 522-525 nm)Change in the local refractive index around the nanoparticles due to the PEG layer.
X-ray Photoelectron Spectroscopy (XPS) Au, C, O peaksAdditional S 2p peak, increased C 1s and O 1s signalsConfirms the presence of the thiol-gold bond and the PEG backbone.
Surface Plasmon Resonance (SPR) BaselineIncrease in response units (RU)Adsorption of the this compound layer on the gold sensor surface.

References

Validation & Comparative

The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide for m-PEG-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) chain length in bioconjugation is a critical parameter that significantly dictates the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. The covalent attachment of PEG chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of m-PEG-Thiol with different PEG chain lengths, supported by experimental data and detailed protocols, to aid in the rational design of next-generation bioconjugates.

The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains lead to a greater increase in hydrodynamic size, which in turn can prolong circulation half-life and reduce immunogenicity.[1] However, this can also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is paramount.[1] This guide will delve into the nuanced effects of PEG chain length on various bioconjugation outcomes.

Impact of PEG Chain Length: A Comparative Overview

The selection of an appropriate m-PEG-Thiol reagent requires a careful consideration of the desired properties of the final bioconjugate. The following tables summarize the expected effects of varying PEG chain lengths on key performance parameters.

Table 1: Physicochemical and In Vitro Properties

PropertyShort PEG Chains (e.g., m-PEG4-Thiol)Medium PEG Chains (e.g., m-PEG12-Thiol)Long PEG Chains (e.g., m-PEG24-Thiol and longer)
Hydrodynamic Size Minimal increaseModerate increaseSignificant increase
Solubility Moderate improvementGood improvementExcellent improvement, especially for hydrophobic molecules
Stability & Aggregation Prevention Can mask hydrophobic regions to prevent aggregation.[1]Enhanced prevention of aggregation due to increased hydrophilic shield.[1]Superior prevention of aggregation and increased thermal stability.[2]
In Vitro Biological Activity Minimal steric hindrance, often preserving high activity.May cause some reduction in activity due to steric hindrance.Can lead to a significant decrease in activity by blocking binding sites.
Conjugation Efficiency Generally high due to lower steric hindrance.May be slightly lower than short chains due to increased viscosity and steric hindrance.Can be challenging due to increased steric hindrance, potentially requiring longer reaction times or higher reagent excess.

Table 2: Pharmacokinetic and In Vivo Properties

PropertyShort PEG Chains (e.g., m-PEG4-Thiol)Medium PEG Chains (e.g., this compound)Long PEG Chains (e.g., m-PEG24-Thiol and longer)
Circulation Half-Life Modest increase.Significant increase.Substantial increase, leading to prolonged systemic exposure.
Renal Clearance More rapid clearance for smaller conjugates.Reduced renal clearance.Significantly reduced renal clearance due to increased size.
Immunogenicity Limited shielding, may not significantly reduce immunogenicity.Effective shielding, leading to reduced immunogenicity.Superior shielding, offering the most significant reduction in immunogenicity.
Biodistribution May show wider distribution, but also faster clearance.Increased accumulation in tumors (EPR effect) and reduced uptake by the reticuloendothelial system (RES).Enhanced tumor accumulation and significant reduction in RES uptake, but may have altered distribution to other tissues.

Visualizing the Bioconjugation Process and its Implications

To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships.

Bioconjugation_Workflow Experimental Workflow for Comparing m-PEG-Thiol Chain Lengths cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_evaluation Functional Evaluation Protein_Prep Protein/Molecule Preparation (with free thiol group) Reaction_Setup Set up parallel reactions with different PEG chain lengths Protein_Prep->Reaction_Setup PEG_Prep Prepare m-PEG-Thiol Solutions (e.g., PEG4, PEG12, PEG24) PEG_Prep->Reaction_Setup Incubation Incubate under controlled conditions (pH, temp, time) Reaction_Setup->Incubation Purification Purify conjugates (e.g., SEC, Dialysis) Incubation->Purification Analysis Characterize conjugates (SDS-PAGE, HPLC, MS) Purification->Analysis In_Vitro In Vitro Assays (Binding, Activity) Analysis->In_Vitro In_Vivo In Vivo Studies (PK, Biodistribution) In_Vitro->In_Vivo

Caption: A typical experimental workflow for comparing the effects of different m-PEG-Thiol chain lengths on bioconjugation.

PEG_Chain_Length_Effects Impact of PEG Chain Length on Bioconjugate Properties cluster_increase Properties that Increase with Longer PEG Chains cluster_decrease Properties that Decrease with Longer PEG Chains PEG_Length PEG Chain Length Hydro_Size Hydrodynamic Size PEG_Length->Hydro_Size increases Half_Life Circulation Half-Life PEG_Length->Half_Life increases Solubility Solubility PEG_Length->Solubility increases Stability Stability PEG_Length->Stability increases Immunogenicity_Shielding Immunogenicity Shielding PEG_Length->Immunogenicity_Shielding increases Biological_Activity Biological Activity (due to steric hindrance) PEG_Length->Biological_Activity decreases Renal_Clearance Renal Clearance PEG_Length->Renal_Clearance decreases

Caption: The relationship between PEG chain length and the resulting properties of the bioconjugate.

Experimental Protocols

To empirically determine the optimal PEG chain length for a specific application, a systematic comparison is recommended. Below is a detailed protocol for a typical maleimide-thiol conjugation reaction and subsequent analysis.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., protein with a cysteine residue) to a maleimide-activated molecule, which can be used as a precursor to m-PEG-Thiol bioconjugation by first reacting the maleimide with the desired m-PEG-Thiol.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a suitable buffer)

  • m-PEG-Maleimide (e.g., m-PEG4-Maleimide, m-PEG12-Maleimide, m-PEG24-Maleimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other thiol-free buffers like HEPES or Tris can also be used.

  • Reducing agent (optional, if disulfide bonds need to be reduced): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: Free cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.

  • PEG-Maleimide Preparation:

    • Prepare a stock solution of each m-PEG-Maleimide derivative (e.g., 10 mM) in a dry, aprotic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the m-PEG-Maleimide stock solution to the protein solution. The optimal ratio may need to be determined experimentally.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using fluorescently tagged PEGs.

  • Quenching the Reaction:

    • Add a small excess of a free thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove excess PEG reagent and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

Protocol 2: Characterization of PEGylated Conjugates

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Purpose: To qualitatively assess the extent of PEGylation. PEGylated proteins will migrate slower than their non-PEGylated counterparts, resulting in a band shift to a higher apparent molecular weight.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.

    • Load the non-PEGylated protein, the PEGylated protein samples, and a molecular weight marker onto the gel.

    • Run the gel under standard conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate and quantify the different species in the reaction mixture (unconjugated protein, PEGylated protein, and free PEG reagent).

  • Methods:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the unconjugated protein.

    • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophilicity of the protein, leading to a shorter retention time.

  • Detection: UV absorbance at 280 nm for the protein and a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for the PEG, which lacks a strong chromophore.

3. Mass Spectrometry (MS):

  • Purpose: To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

  • Methods:

    • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: Provides the average molecular weight of the heterogeneous PEGylated products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the analytical capabilities of MS for detailed characterization.

Conclusion

The selection of the optimal m-PEG-Thiol chain length is a critical decision in the design of bioconjugates. While longer PEG chains offer significant advantages in terms of increased half-life and reduced immunogenicity, these benefits often come at the cost of reduced biological activity. Conversely, shorter PEG chains may better preserve the function of the conjugated molecule but provide less of a shielding effect. Therefore, a thorough understanding of the trade-offs associated with different PEG chain lengths, coupled with systematic experimental evaluation as outlined in this guide, is essential for the successful development of effective and safe biotherapeutics.

References

A Comparative Guide to m-PEG12-Thiol and m-PEG6-Thiol for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with polyethylene glycol (PEG) is a critical strategy for enhancing their stability, biocompatibility, and in vivo performance. The choice of PEG linker, specifically its chain length, can significantly influence the physicochemical properties and biological fate of the nanoparticles. This guide provides an objective comparison of two commonly used short-chain methoxy-PEG-thiol (m-PEG-Thiol) linkers, m-PEG12-Thiol and m-PEG6-Thiol, for nanoparticle stabilization, supported by experimental data and detailed protocols.

Key Differences and Performance Comparison

The primary distinction between this compound and m-PEG6-Thiol lies in the length of the hydrophilic ethylene glycol chain. This seemingly small difference can have a substantial impact on the resulting nanoparticle conjugates. Generally, a longer PEG chain provides a thicker hydrophilic shell around the nanoparticle core.

Impact on Nanoparticle Properties:

  • Steric Hindrance and Stability: Longer PEG chains, such as in this compound, create a more significant steric barrier. This enhanced steric hindrance is more effective at preventing nanoparticle aggregation, leading to improved colloidal stability, particularly in high ionic strength solutions and biological media.

  • Protein Adsorption (Opsonization): The formation of a protein corona on the surface of nanoparticles is a major challenge, as it can trigger recognition by the immune system and rapid clearance from circulation. Longer PEG chains are more effective at reducing protein adsorption.[1] This is attributed to the larger hydrodynamic volume occupied by the longer chains, which physically masks the nanoparticle surface from interacting with proteins.

  • Hydrodynamic Size: Nanoparticles functionalized with this compound will exhibit a larger hydrodynamic diameter compared to those functionalized with m-PEG6-Thiol, assuming the same core nanoparticle size. This increase in size is a direct consequence of the longer PEG chain.

  • Cellular Uptake: While reducing non-specific uptake by immune cells is desirable, excessive PEGylation with very long chains can also hinder the targeted uptake by specific cells. For applications requiring cellular internalization, the shorter m-PEG6-Thiol might be advantageous, or a mixture of PEG chain lengths could be employed.

  • Circulation Time: For systemic applications, longer PEG chains generally lead to longer blood circulation times.[2] This is a direct result of reduced opsonization and clearance by the reticuloendothelial system (RES). Therefore, nanoparticles stabilized with this compound are expected to have a longer in vivo half-life than those stabilized with m-PEG6-Thiol.

Quantitative Data Comparison

Parameterm-PEG6-Thiol Coated NanoparticlesThis compound Coated NanoparticlesRationale
Colloidal Stability GoodExcellentLonger PEG chain provides greater steric hindrance.
Protein Adsorption LowVery LowThicker hydrophilic layer more effectively prevents protein binding.[1]
Hydrodynamic Diameter Smaller IncreaseLarger IncreaseDirect result of the longer PEG chain length.
Zeta Potential Less NegativeMore Negative (or closer to neutral)The thicker PEG layer can shield the surface charge of the core nanoparticle more effectively.
In Vivo Circulation Half-Life ShorterLongerReduced opsonization and RES uptake with longer PEG chains.[2]
Cellular Uptake (Non-phagocytic) Potentially HigherPotentially LowerShorter PEG chains may interfere less with targeting ligand interactions.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of PEGylated nanoparticles are provided below.

Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-Thiol

This protocol describes the surface modification of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with either m-PEG6-Thiol or this compound via a ligand exchange reaction.[3]

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) of desired size

  • m-PEG6-Thiol or this compound

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Preparation of m-PEG-Thiol Solution: Prepare a stock solution of the desired m-PEG-Thiol in DI water. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.

  • Ligand Exchange Reaction: To the citrate-capped AuNP solution, add the m-PEG-Thiol solution. A significant molar excess of the m-PEG-Thiol to the AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.

  • Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking. This allows for the displacement of the weakly bound citrate ions by the thiol groups, which form a strong bond with the gold surface.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required centrifugation speed and duration will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains the excess, unbound m-PEG-Thiol and the displaced citrate ions.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound ligands.

  • Characterization: Characterize the purified PEGylated AuNPs for their hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS), and confirm successful functionalization using techniques like UV-Vis Spectroscopy or Transmission Electron Microscopy (TEM).

Protocol 2: Quantification of Protein Adsorption

This protocol outlines a method to quantify the amount of protein that adsorbs onto the surface of PEGylated nanoparticles using a depletion assay with a standard protein like bovine serum albumin (BSA).

Materials:

  • m-PEG6-Thiol or this compound functionalized nanoparticles

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Micro BCA™ Protein Assay Kit or similar

  • Centrifuge

Procedure:

  • Prepare BSA Solutions: Prepare a series of BSA solutions of known concentrations in PBS.

  • Incubation with Nanoparticles:

    • Mix a known volume of the PEGylated nanoparticle suspension with an equal volume of each BSA solution.

    • Include a control sample with nanoparticles in PBS without BSA and a set of BSA standards.

    • Incubate the mixtures for a defined period (e.g., 1 hour) at 37°C with gentle shaking to allow for protein adsorption to reach equilibrium.

  • Separation of Nanoparticles:

    • Centrifuge the incubated mixtures at a speed sufficient to pellet the nanoparticles.

    • Carefully collect the supernatant without disturbing the nanoparticle pellet. The supernatant contains the BSA that did not bind to the nanoparticles.

  • Quantify Unbound Protein:

    • Use the Micro BCA™ Protein Assay Kit to determine the concentration of BSA remaining in the supernatant of each sample, following the manufacturer's instructions.

  • Calculate Adsorbed Protein:

    • Subtract the amount of unbound BSA from the initial amount of BSA added to determine the amount of protein that adsorbed onto the nanoparticles.

    • The amount of adsorbed protein can be expressed as mass of protein per unit surface area of the nanoparticles.

Visualizing the Workflow and Impact

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization Precursor e.g., HAuCl4 Core_NP Citrate-Capped Nanoparticle Precursor->Core_NP Reduction PEGylated_NP Stabilized Nanoparticle Core_NP->PEGylated_NP Ligand Exchange Analysis Size, Stability, Protein Adsorption PEGylated_NP->Analysis DLS, TEM, etc. mPEG_Thiol m-PEG6-Thiol or this compound mPEG_Thiol->PEGylated_NP

Caption: Workflow for nanoparticle synthesis and PEGylation.

G cluster_peg6 m-PEG6-Thiol cluster_peg12 This compound NP_Core_6 Nanoparticle Core PEG6_Layer Thin PEG Layer NP_Core_6->PEG6_Layer Protein_6 Protein Adsorption (Low) PEG6_Layer->Protein_6 Uptake_6 Faster Clearance Protein_6->Uptake_6 NP_Core_12 Nanoparticle Core PEG12_Layer Thick PEG Layer NP_Core_12->PEG12_Layer Protein_12 Protein Adsorption (Very Low) PEG12_Layer->Protein_12 Uptake_12 Slower Clearance Protein_12->Uptake_12 Biological_Env Biological Environment (e.g., Bloodstream) Biological_Env->NP_Core_6 Biological_Env->NP_Core_12

Caption: Impact of PEG chain length on protein adsorption.

Conclusion

The choice between this compound and m-PEG6-Thiol for nanoparticle stabilization is application-dependent. For applications requiring long circulation times and minimal non-specific interactions, such as systemic drug delivery, the superior steric hindrance and protein repulsion of this compound make it the preferred choice. Conversely, for applications where a smaller hydrodynamic size is critical or where some level of cellular interaction is desired, m-PEG6-Thiol may be more suitable. Researchers should carefully consider the desired in vitro and in vivo performance of their nanoparticle system when selecting the appropriate PEG-thiol linker. The experimental protocols provided in this guide offer a starting point for the successful functionalization and characterization of these advanced nanomaterials.

References

alternative surface chemistries to m-PEG12-Thiol for gold nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Surface Chemistries for Gold Nanoparticles

For researchers and drug development professionals, the stability and biocompatibility of gold nanoparticles (AuNPs) are paramount. While methoxy-polyethylene glycol-thiol (m-PEG-Thiol) is a widely used surface chemistry, its susceptibility to oxidation and displacement can limit the long-term performance of AuNP-based diagnostics and therapeutics.[1][2] This guide provides an objective comparison of promising alternative surface chemistries, supported by experimental data, to aid in the selection of optimal functionalization strategies.

Key Alternatives to m-PEG-Thiol

Several classes of ligands have emerged as robust alternatives to traditional m-PEG-Thiol, offering enhanced stability, reduced non-specific protein adsorption, and improved biocompatibility. These include N-Heterocyclic Carbenes (NHCs), zwitterionic ligands, and multidentate thiol-based anchors like dithiolane derivatives.

N-Heterocyclic Carbenes (NHCs)

NHCs have risen as a superior alternative to thiols for functionalizing gold surfaces due to the formation of strong, covalent gold-carbon bonds.[3][4][5] This strong bond provides exceptional stability to the resulting AuNPs, even under harsh conditions such as extreme pH, high salt concentrations, and elevated temperatures.

Zwitterionic Ligands

Zwitterionic ligands, which contain both positive and negative charges, create a tightly bound hydration layer on the nanoparticle surface. This layer provides excellent resistance to non-specific protein adsorption, a critical feature for in vivo applications. These ligands can be combined with multidentate anchors, such as dihydrolipoic acid (DHLA), to further enhance stability.

Dithiol and Dithiolane Ligands

By increasing the number of anchor points to the gold surface, multidentate ligands like those derived from lipoic acid (dithiolane) offer significantly improved stability compared to their monothiol counterparts. This "chelating effect" makes the ligands less prone to displacement by competing thiols, such as glutathione, which is abundant in biological systems.

Glutathione (GSH)

As a naturally occurring tripeptide, glutathione provides a biocompatible and stable coating for AuNPs. GSH-stabilized AuNPs have shown high colloidal stability and a strong resistance to serum protein adsorption.

Performance Data Comparison

The following table summarizes the performance of different surface chemistries based on key parameters for nanoparticle performance.

Surface ChemistryAnchoring GroupKey FeaturesStability (High Salt)Protein AdsorptionCytotoxicityReference
m-PEG-Thiol MonothiolStandard, good biocompatibilityModerateLowLow
N-Heterocyclic Carbene (NHC) Carbene (Au-C bond)Exceptional stabilityExcellentNot specifiedLow
Zwitterionic (e.g., DHLA-based) DithiolaneUltra-low fouling, high stabilityExcellentVery LowLow
Dithiolane-PEG DithiolaneEnhanced stability over monothiolHighLowNot specified
Glutathione (GSH) ThiolBiocompatible, natural ligandHighVery LowLow

Visualizing Surface Functionalization Workflows

The choice of surface chemistry dictates the functionalization workflow. The following diagrams illustrate the general processes for modifying gold nanoparticles with these alternative ligands.

G cluster_0 NHC Functionalization (Top-Down) cluster_1 Zwitterionic/Dithiolane Functionalization (Ligand Exchange) Citrate_AuNP Citrate-Capped AuNP Mix Mix & Stir (20 min) Citrate_AuNP->Mix NHC_Complex NHC-Au Complex NHC_Complex->Mix Centrifuge Centrifuge & Remove Supernatant Mix->Centrifuge NHC_AuNP NHC-Functionalized AuNP Centrifuge->NHC_AuNP Citrate_AuNP2 Citrate-Capped AuNP Incubate Incubate (e.g., 24h) Citrate_AuNP2->Incubate Ligand Zwitterionic or Dithiolane Ligand Ligand->Incubate Purify Purify (e.g., Dialysis) Incubate->Purify Functionalized_AuNP Functionalized AuNP Purify->Functionalized_AuNP

Caption: General workflows for AuNP functionalization.

Logical Relationships of Surface Chemistries

The different surface chemistries can be categorized based on their anchoring mechanism and resulting properties.

G cluster_thiol Thiol-Based Anchors cluster_nonthiol Non-Thiol Anchors cluster_properties Key Properties AuNP Gold Nanoparticle Core Mono Monothiol (e.g., m-PEG-Thiol) AuNP->Mono Multi Multidentate Thiol AuNP->Multi GSH Glutathione AuNP->GSH NHC N-Heterocyclic Carbene (NHC) AuNP->NHC Dithiolane Dithiolane Multi->Dithiolane is a type of Stability Enhanced Stability Multi->Stability LowFouling Low Protein Fouling GSH->LowFouling Dithiolane->Stability Zwitterionic Zwitterionic Ligands Dithiolane->Zwitterionic can be combined with NHC->Stability Zwitterionic->LowFouling

Caption: Relationships between surface chemistries.

Detailed Experimental Protocols

Protocol 1: Synthesis of NHC-Stabilized AuNPs (Bottom-Up Approach)

This protocol describes a bottom-up synthesis method for NHC-stabilized gold nanoparticles.

Materials:

  • Au(I) NHC complex (e.g., AuNHC-1)

  • Deionized water

  • Sodium borohydride (NaBH₄) solution, freshly prepared

  • Dialysis membrane (MWCO 14,000 Da)

Procedure:

  • Dissolve the Au(I) NHC complex (50 mg, 1 equivalent) in deionized water (5 mL) at room temperature with stirring.

  • Rapidly add a freshly prepared aqueous NaBH₄ solution (10 equivalents, 1 mL). A darkening of the solution indicates nanoparticle formation.

  • Continue stirring the solution for 24 hours at room temperature.

  • Purify the resulting aqueous solution of AuNPs by dialysis against deionized water using a cellulose dialysis membrane.

Protocol 2: Functionalization of AuNPs with Zwitterionic Dithiolane Ligands

This protocol outlines the ligand exchange procedure to functionalize citrate-capped AuNPs with zwitterionic dithiolane ligands.

Materials:

  • Citrate-capped AuNPs in aqueous solution

  • Zwitterionic dithiolane ligand (e.g., DHLA-based)

  • Lithium hydroxide (LiOH)

  • Deionized water

Procedure:

  • Ligand Preparation: Hydrolyze the ester group of the zwitterionic ligand precursor. For example, add LiOH (3.4 mg, 1.4 × 10⁻⁴ mol) to a mixture of the ligand precursor (38.0 mg, 9.42 × 10⁻⁵ mol) and deionized water (1.0 mL). Stir the reaction mixture at room temperature for 2 hours. The dithiolane ring remains intact for stronger Au-S interaction.

  • Ligand Exchange: Add the prepared ligand solution to the citrate-capped AuNP solution.

  • Allow the mixture to react, typically with stirring, for several hours to overnight to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation and removal of the supernatant, followed by redispersion in the desired buffer, or by dialysis.

Protocol 3: Synthesis of Glutathione-Stabilized AuNPs (Au-GSH NPs)

This protocol describes a typical synthesis for AuNPs stabilized with glutathione.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Glutathione (GSH), reduced form

  • Sodium borohydride (NaBH₄), ice-cold solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • Prepare a separate aqueous solution of GSH.

  • Mix the HAuCl₄ and GSH solutions with vigorous stirring.

  • To this mixture, rapidly inject an ice-cold, freshly prepared solution of NaBH₄. The solution should change color to a deep red, indicating the formation of Au-GSH NPs.

  • Continue stirring for at least 2 hours.

  • Characterize the resulting nanoparticles. A typical zeta potential for Au-GSH NPs is around -52.9 mV, indicating high colloidal stability.

By considering these advanced surface chemistries, researchers can significantly enhance the performance and reliability of gold nanoparticles in demanding biological applications.

References

A Comparative Guide to Validating m-PEG12-Thiol Conjugation Efficiency: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of methoxy-polyethylene glycol-thiol (m-PEG12-Thiol) to biomolecules is a widely employed strategy to enhance their therapeutic properties, including improved solubility and extended circulation half-life. Validating the efficiency of this conjugation is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into their principles, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.

The PEGylation Workflow: From Conjugation to Analysis

The overall process of this compound conjugation and subsequent analysis to determine its efficiency is a multi-step procedure. It begins with the reaction between the target molecule and the this compound reagent, followed by purification and, finally, analysis of the resulting product to quantify the extent of conjugation.

PEGylation_Workflow cluster_conjugation Conjugation cluster_analysis Analysis Target_Molecule Target Molecule (e.g., Peptide, Protein) Reaction Conjugation Reaction Target_Molecule->Reaction mPEG12_Thiol This compound mPEG12_Thiol->Reaction Purification Purification Reaction->Purification Purification of Conjugate HPLC HPLC Analysis Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis MS Mass Spectrometry Analysis MS->Data_Analysis Result Result Data_Analysis->Result Conjugation Efficiency (%) Purification->HPLC Purification->MS

A generalized workflow for this compound conjugation and analysis.

Quantitative Comparison of HPLC and Mass Spectrometry

The choice between HPLC and mass spectrometry for validating conjugation efficiency depends on several factors, including the specific information required, available instrumentation, and the nature of the conjugated molecule. The following table summarizes key performance metrics for each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Quantification of conjugated vs. unconjugated species, resolution of isomers.Accurate molecular weight confirmation of conjugates, determination of PEGylation degree, identification of conjugation sites.
Quantitative Accuracy High, especially with UV or Charged Aerosol Detection (CAD).[1]Can be quantitative with internal standards, but often used for qualitative confirmation.[2]
Resolution Can resolve species with minor differences in hydrophobicity or size, including positional isomers.[2]High mass resolution can distinguish between different PEGylation states.
Sensitivity ng range with UV detection; low-ng on-column with Charged Aerosol Detection.[1]High, capable of detecting species in the femtomole to attomole range.
Throughput Moderate, typical run times are 15-30 minutes per sample.Can be high with direct infusion or MALDI, but lower when coupled with LC.
Instrumentation Cost Generally lower than mass spectrometry systems.Higher initial investment and maintenance costs.
Expertise Required Moderate, for method development and data interpretation.Higher, especially for complex data analysis and instrument maintenance.

Experimental Protocols

Below are detailed protocols for validating this compound conjugation efficiency using Reversed-Phase HPLC (RP-HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Quantification

This protocol is designed to separate the this compound conjugated molecule from the unconjugated starting material, allowing for the calculation of conjugation efficiency based on peak areas.

1. Sample Preparation:

  • Following the conjugation reaction, quench the reaction as appropriate for the chemistry used.

  • If necessary, perform a buffer exchange into a suitable buffer for HPLC analysis (e.g., 0.1% Trifluoroacetic acid in water).

  • Prepare a series of dilutions of a known concentration of the unconjugated starting material to serve as a standard curve.

  • Prepare the conjugation reaction sample for injection, ensuring the concentration is within the linear range of the detector.

2. HPLC System and Conditions:

  • Column: A C4 or C18 reversed-phase column is typically suitable. For small peptides or molecules, a C18 column may provide better retention and resolution.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient may need to be optimized to achieve baseline separation between the conjugated and unconjugated species. A shallower gradient can improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at 214 nm or 280 nm (if the molecule has a chromophore). Charged Aerosol Detection (CAD) can be used for universal detection of non-volatile analytes.[1]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak areas of the unconjugated and conjugated species in the chromatogram of the reaction mixture.

  • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = (Area of Conjugated Product) / (Area of Conjugated Product + Area of Unconjugated Reactant) * 100

HPLC_Workflow Sample_Prep Sample Preparation (Reaction Quench, Dilution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation RP-HPLC Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV or CAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Efficiency Calculation Peak_Integration->Calculation Result Conjugation Efficiency (%) Calculation->Result

Workflow for HPLC-based validation of conjugation efficiency.
Protocol 2: MALDI-TOF Mass Spectrometry for Confirmation and Characterization

This protocol is ideal for confirming the identity of the conjugated product by accurate mass measurement and for assessing the degree of PEGylation.

1. Sample Preparation:

  • Desalt and purify the conjugation reaction mixture using a suitable method such as ZipTip® C18 or dialysis to remove salts and other interfering substances.

  • Elute the sample in a volatile solvent compatible with MALDI-TOF MS (e.g., 50% acetonitrile, 0.1% TFA).

2. MALDI Plate Spotting:

  • Prepare a saturated solution of a suitable MALDI matrix, such as sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller molecules), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • On a MALDI target plate, mix 1 µL of the prepared sample with 1 µL of the matrix solution.

  • Allow the mixture to air-dry completely at room temperature, forming co-crystals of the sample and matrix.

3. Mass Spectrometry Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Linear or reflector mode. Reflector mode provides higher mass accuracy for smaller molecules.

  • Ionization: Positive ion mode is typically used.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

  • Calibration: Calibrate the instrument using a standard of known molecular weights that brackets the expected mass of the analyte.

4. Data Analysis:

  • Analyze the resulting mass spectrum to identify the molecular weights of the species present.

  • The mass of the conjugated product should correspond to the mass of the starting molecule plus the mass of the this compound moiety (approximately 577.7 g/mol ).

  • The presence of multiple peaks separated by the mass of the PEG monomer (44 Da) can indicate heterogeneity in the PEG chain length, although this is less common for discrete PEGs like this compound.

  • The relative intensities of the peaks corresponding to the unconjugated and conjugated species can provide a semi-quantitative estimate of the conjugation efficiency.

MS_Workflow Sample_Prep Sample Preparation (Desalting) Spotting MALDI Plate Spotting (Co-crystallization with Matrix) Sample_Prep->Spotting MS_Analysis MALDI-TOF MS Analysis Spotting->MS_Analysis Spectrum Mass Spectrum Generation MS_Analysis->Spectrum MW_Determination Molecular Weight Determination Spectrum->MW_Determination Confirmation Confirmation of Conjugation MW_Determination->Confirmation

Workflow for MS-based validation of conjugation.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and mass spectrometry are indispensable tools for the validation of this compound conjugation efficiency. HPLC, particularly RP-HPLC with UV or CAD detection, excels at providing robust quantitative data on the extent of conjugation and resolving different species in the reaction mixture. Mass spectrometry, on the other hand, offers unparalleled accuracy in confirming the molecular identity of the conjugate and characterizing its PEGylation state.

For a comprehensive validation strategy, a combination of both techniques is often ideal. HPLC can be used for routine quantification of conjugation efficiency, while mass spectrometry provides orthogonal confirmation of the product's identity and detailed structural information. The choice of the primary technique will depend on the specific goals of the analysis and the resources available.

References

Linear vs. Branched PEG-Thiols for Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) chains used in drug delivery systems plays a pivotal role in determining the therapeutic efficacy and pharmacokinetic profile of nanocarriers. While linear PEG has been the gold standard for stealth coatings, branched PEG structures are emerging as a compelling alternative. This guide provides an objective comparison of linear versus branched PEG-thiols, supported by experimental data, to aid in the rational design of next-generation drug delivery vehicles.

Key Performance Indicators: A Tabular Comparison

The choice between linear and branched PEG-thiols significantly impacts several key performance indicators of a drug delivery system. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

ParameterLinear PEG-ThiolBranched PEG-ThiolKey Findings
Circulation Half-Life ShorterLongerBranched PEGs can provide a denser "brush" conformation on the nanoparticle surface, leading to more effective shielding from opsonization and reduced clearance by the reticuloendothelial system (RES).[1]
Protein Adsorption HigherLowerThe increased steric hindrance provided by branched PEG architecture minimizes non-specific protein binding.[2][3][4][5]
Cellular Uptake Generally higherGenerally lower, but can be tailoredThe dense shielding of branched PEGs can reduce non-specific cellular uptake, potentially improving tumor targeting by minimizing off-target effects. However, specific targeting ligands can be incorporated to enhance uptake in desired cell types.
Drug Loading Efficiency Dependent on formulationCan be higherThe three-dimensional structure of branched PEGs may create pockets that can enhance the encapsulation of certain drug molecules.

Table 1: In Vivo Performance and Biocompatibility

ParameterLinear PEG-ThiolBranched PEG-ThiolKey Findings
Nanoparticle Stability GoodExcellentThe multi-point attachment of branched PEGs can lead to more stable nanoparticle formulations.
In Vitro Drug Release Controlled release achievableMay offer more sustained releaseThe denser PEG layer in branched systems can provide an additional barrier to drug diffusion, leading to a more prolonged release profile.
Cytotoxicity Generally lowGenerally lowBoth linear and branched PEGs are considered biocompatible and exhibit low cytotoxicity at typical concentrations used in drug delivery.

Table 2: Formulation and In Vitro Characteristics

Experimental Workflows and Methodologies

To ensure the reproducibility and accurate interpretation of data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of linear and branched PEG-thiols.

Nanoparticle Drug Delivery Workflow

The following diagram illustrates the general workflow for developing and evaluating a nanoparticle-based drug delivery system, from initial synthesis to in vivo testing.

DrugDeliveryWorkflow cluster_Formulation Formulation cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation NP_Synthesis Nanoparticle Synthesis PEGylation PEG-Thiol Conjugation (Linear vs. Branched) NP_Synthesis->PEGylation Drug_Loading Drug Loading PEGylation->Drug_Loading Size_Zeta Size & Zeta Potential (DLS) Drug_Loading->Size_Zeta Drug_Release In Vitro Drug Release Size_Zeta->Drug_Release Stability Stability Assessment Drug_Release->Stability Cell_Uptake Cellular Uptake Stability->Cell_Uptake Cytotoxicity Cytotoxicity Assay (MTT) Cell_Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Nanoparticle drug delivery development workflow.

Cellular Uptake Mechanism

The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of PEGylated nanoparticles.

CellularUptake cluster_Extracellular Extracellular Space cluster_Cell Cell NP PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosolic Drug Release Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways for nanoparticles.

Experimental Protocols

Synthesis of PEG-Thiol Functionalized Nanoparticles

Objective: To conjugate linear or branched PEG-thiols to the surface of pre-formed nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles).

Materials:

  • Nanoparticles with reactive surface groups (e.g., maleimide, NHS-ester)

  • Linear PEG-thiol or Branched PEG-thiol

  • Reaction buffer (e.g., PBS, MES buffer, pH 7.0-7.5)

  • Quenching agent (e.g., L-cysteine, beta-mercaptoethanol)

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography)

Procedure:

  • Disperse the nanoparticles in the reaction buffer.

  • Dissolve the linear or branched PEG-thiol in the reaction buffer.

  • Add the PEG-thiol solution to the nanoparticle dispersion at a specific molar ratio.

  • Allow the reaction to proceed for a defined period (e.g., 2-4 hours) at room temperature with gentle stirring.

  • Quench any unreacted surface groups by adding the quenching agent.

  • Purify the PEGylated nanoparticles from excess PEG-thiol and quenching agent using dialysis or size exclusion chromatography.

  • Characterize the resulting nanoparticles for size, zeta potential, and PEGylation efficiency.

Drug Loading into PEGylated Nanoparticles

Objective: To encapsulate a therapeutic agent within the PEGylated nanoparticles.

Methods:

  • For hydrophobic drugs: Nanoprecipitation or emulsion-based methods are commonly used. The drug is co-dissolved with the polymer or lipid in an organic solvent, which is then added to an aqueous phase containing the PEG-thiol, leading to self-assembly and drug encapsulation.

  • For hydrophilic drugs: Methods like double emulsion or solvent evaporation are often employed.

General Procedure (Nanoprecipitation):

  • Dissolve the polymer/lipid and the hydrophobic drug in a water-miscible organic solvent.

  • Separately, dissolve the linear or branched PEG-thiol in an aqueous buffer.

  • Slowly add the organic phase to the aqueous phase under constant stirring.

  • The nanoparticles will self-assemble, encapsulating the drug.

  • Stir the mixture for several hours to allow for solvent evaporation.

  • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove unencapsulated drug.

  • Determine the drug loading efficiency and encapsulation efficiency using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

In Vitro Drug Release Assay

Objective: To determine the rate and extent of drug release from the nanoparticles in a simulated physiological environment.

Method: Sample and Separate

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

  • Incubator shaker set at 37°C

  • Centrifugal filter units or dialysis membranes

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in the release medium.

  • Place the dispersion in an incubator shaker at 37°C with gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium.

  • Separate the released drug from the nanoparticles using a centrifugal filter unit or by dialyzing the sample against fresh release medium.

  • Quantify the concentration of the released drug in the collected sample.

  • Calculate the cumulative percentage of drug released over time.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the linear and branched PEG-thiol functionalized nanoparticles on a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Nanoparticle formulations (linear and branched PEG-thiol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium containing the nanoparticles and add the MTT solution to each well.

  • Incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

References

Assessing the Biocompatibility of m-PEG12-Thiol Coated Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The surface modification of materials with polyethylene glycol (PEG) is a widely adopted strategy to enhance their biocompatibility for a multitude of applications in research, diagnostics, and drug delivery. The m-PEG12-Thiol variant, a methoxy-capped, 12-unit PEG chain with a terminal thiol group, is particularly useful for creating stable, hydrophilic coatings on noble metal surfaces like gold and silver.[1] This guide provides an objective comparison of the biocompatibility of this compound coated materials against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The biocompatibility of a material is determined by a complex series of interactions with its biological environment. Key performance indicators include resistance to protein adsorption, low cytotoxicity, minimal induction of an inflammatory response, and hemocompatibility.

Protein Adsorption:

The initial event upon implantation of a biomaterial is the adsorption of proteins, which subsequently mediates cellular interactions and the foreign body response.[2][3] PEG coatings are known to reduce protein adsorption by creating a hydrophilic barrier that sterically hinders the approach of proteins.[4][5] While highly effective, PEGylation does not completely prevent protein fouling. The density and chain length of the PEG layer are critical factors influencing its efficacy.

Zwitterionic coatings, such as those made from poly(sulfobetaine methacrylate) (pSBMA) or poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), have emerged as a powerful alternative to PEG. These materials possess an equal number of positive and negative charges, enabling them to bind water molecules more tightly than PEG, which is hypothesized to be a key factor in their superior anti-fouling properties.

Surface CoatingProteinAdsorption (ng/cm²)Test MethodReference
m-PEG-Thiol (short chain) Fibrinogen10 - 50Quartz Crystal Microbalance(Estimated)
Albumin5 - 30X-ray Photoelectron Spectroscopy(Estimated)
Lysozyme20 - 70Ellipsometry(Estimated)
Zwitterionic (pSBMA) Fibrinogen< 5Surface Plasmon Resonance
Albumin< 2Surface Plasmon Resonance
Lysozyme< 10Quartz Crystal Microbalance
Uncoated Gold Fibrinogen> 300Surface Plasmon Resonance
Albumin> 200X-ray Photoelectron Spectroscopy

Cytotoxicity:

Cytotoxicity assays are crucial for determining if a material or its leachables are toxic to cells. Generally, PEG coatings are considered non-toxic and are widely used in FDA-approved applications. However, the cytotoxicity of PEG derivatives can be dependent on their molecular weight and end-groups. Short-chain PEGs, like this compound, are expected to have high biocompatibility.

Surface CoatingCell LineCell Viability (%)AssayReference
m-PEG-Thiol (short chain) L929 Fibroblasts> 95%MTT Assay(Expected)
HeLa> 95%MTT Assay(Expected)
Zwitterionic (pSBMA) 3T3 Fibroblasts> 98%Live/Dead Staining
Uncoated Titanium MC3T3-E1 Osteoblasts~80-90%CCK-8 Assay
Latex (Positive Control) L929 Fibroblasts< 30%MTT Assay

In Vivo Inflammatory and Fibrotic Response:

The implantation of any foreign material elicits a foreign body response (FBR), which ideally resolves with minimal inflammation and the formation of a thin, stable fibrous capsule. PEG coatings have been shown to reduce the severity of the FBR, leading to thinner fibrous capsules compared to uncoated materials.

Implant CoatingAnimal ModelFibrous Capsule Thickness (µm) at 4 weeksKey Inflammatory CellsReference
PEG-hydrogel Mouse50 - 100Macrophages, Fibroblasts
Uncoated Silicone Mouse200 - 400Macrophages, Giant Cells, Lymphocytes
Zwitterionic Hydrogel Mouse40 - 80Macrophages, Fibroblasts(Expected)

Experimental Protocols

1. Cytotoxicity Assessment: MTT Assay (based on ISO 10993-5)

This protocol determines the in vitro cytotoxicity of a biomaterial extract.

  • Material Preparation:

    • Prepare sterile samples of the this compound coated material and a negative control (e.g., high-density polyethylene) and a positive control (e.g., latex).

    • Incubate the materials in a serum-free cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.

  • Cell Culture:

    • Seed L929 fibroblast cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the prepared material extracts (100 µL/well).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance_sample / Absorbance_negative_control) * 100

2. Protein Adsorption Study: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of a specific protein (e.g., fibrinogen) adsorbed to a surface.

  • Surface Preparation:

    • Place sterile samples of the this compound coated material, a zwitterionic coated material, and an uncoated control into the wells of a 24-well plate.

  • Protein Incubation:

    • Prepare a solution of human fibrinogen in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

    • Add 500 µL of the fibrinogen solution to each well and incubate for 1 hour at 37°C.

    • Wash the samples three times with PBS to remove non-adsorbed protein.

  • Immunodetection:

    • Block non-specific binding by adding 1 mL of 2% bovine serum albumin (BSA) in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the samples three times with PBS containing 0.05% Tween 20 (PBST).

    • Add 500 µL of a primary antibody against fibrinogen (e.g., rabbit anti-fibrinogen) diluted in 1% BSA/PBST and incubate for 1 hour at 37°C.

    • Wash the samples three times with PBST.

    • Add 500 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 1% BSA/PBST and incubate for 1 hour at 37°C.

    • Wash the samples three times with PBST.

  • Signal Detection:

    • Add 500 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 250 µL of 2M H₂SO₄.

    • Transfer 200 µL of the solution from each well to a new 96-well plate and measure the absorbance at 450 nm.

  • Quantification:

    • Create a standard curve using known concentrations of fibrinogen to determine the amount of adsorbed protein on the sample surfaces.

Visualizations

Foreign_Body_Response_Pathway cluster_InitialEvents Initial Events cluster_InnateImmuneResponse Innate Immune Response cluster_Fibrosis Fibrosis Implantation Biomaterial Implantation ProteinAdsorption Protein Adsorption (Fibrinogen, Albumin) Implantation->ProteinAdsorption seconds to minutes Neutrophil Neutrophil Recruitment ProteinAdsorption->Neutrophil hours Macrophage Macrophage Recruitment & Activation Neutrophil->Macrophage days Macrophage->Macrophage FBGC Foreign Body Giant Cell (FBGC) Formation Macrophage->FBGC days to weeks Fibroblast Fibroblast Recruitment Macrophage->Fibroblast Cytokines (TGF-β, PDGF) Myofibroblast Myofibroblast Differentiation FBGC->Myofibroblast Pro-fibrotic factors Fibroblast->Myofibroblast TGF-β ECM Extracellular Matrix (ECM) Deposition Myofibroblast->ECM Capsule Fibrous Capsule ECM->Capsule

Caption: Signaling pathway of the foreign body response to implanted biomaterials.

Biocompatibility_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, ISO 10993-5) ProteinAdsorption Protein Adsorption (e.g., ELISA, QCM-D) Hemocompatibility Hemocompatibility (e.g., Hemolysis, Thrombosis, ISO 10993-4) Implantation Subcutaneous Implantation (e.g., mouse, rat) Histology Histological Analysis (Fibrous Capsule Thickness) Implantation->Histology InflammatoryMarkers Inflammatory Marker Analysis (e.g., Immunohistochemistry) Implantation->InflammatoryMarkers Material This compound Coated Material Material->Cytotoxicity Material->ProteinAdsorption Material->Hemocompatibility Material->Implantation

Caption: Experimental workflow for assessing the biocompatibility of materials.

References

Quantitative Analysis of m-PEG12-Thiol Surface Density on Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of surface chemistry is paramount in a multitude of research and development applications, from biosensors and medical implants to targeted drug delivery systems. The functionalization of substrates with self-assembled monolayers (SAMs) of molecules like m-PEG12-Thiol offers a powerful method to tailor surface properties, particularly to resist non-specific protein adsorption and enhance biocompatibility. This guide provides a comprehensive comparison of the quantitative surface density of this compound on gold substrates with alternative surface modification agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Surface Density

The surface density of a self-assembled monolayer is a critical parameter that dictates its performance. It is influenced by factors such as the molecular footprint of the adsorbate, the nature of the substrate, and the assembly conditions. Below is a comparison of the surface density of this compound with other commonly used thiol-based surface modifiers on gold substrates.

Surface ModifierChain Length/TypeSubstrateSurface Density (molecules/nm²)Analytical Technique(s)
This compound Short-chain PEGGold~3.5 - 4.5 (Estimated)Estimated based on trends for short-chain PEG-thiols
Dodecanethiol (C12)Long-chain AlkanethiolGold4.6[1]X-ray Diffraction
Mercaptopropionic acid (MPA)Short-chain AlkanethiolGold6.3[1][2]Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)
Mercapto-(PEG)4-carboxylic acidShort-chain PEGGold5.0[2]Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)
Mercapto-(PEG)7-carboxylic acidShort-chain PEGGold4.3[2]Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)
HS-PEG3000-NH2Long-chain PEGGold1.64 - 2.21Fluorescamine-based and Ninhydrin-based assays
HS-PEG5000-NH2Long-chain PEGGold0.85 - 1.33Fluorescamine-based and Ninhydrin-based assays

Experimental Workflow for Quantitative Surface Analysis

The determination of surface density requires a systematic experimental approach, from substrate preparation to data analysis using various surface-sensitive techniques.

Experimental workflow for quantitative surface analysis.

Detailed Experimental Protocols

Preparation of Self-Assembled Monolayer (SAM) of this compound on Gold

A pristine gold surface is crucial for the formation of a high-quality, well-ordered SAM.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

  • This compound

  • 200-proof ethanol (or other suitable solvent)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV/Ozone cleaner

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Clean glass or polypropylene containers

Protocol:

  • Substrate Cleaning:

    • Piranha Etching (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

      • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

      • Rinse thoroughly with copious amounts of DI water.

      • Rinse with ethanol.

      • Dry the substrate under a gentle stream of nitrogen gas.

    • UV/Ozone Cleaning:

      • Place the gold substrate in a UV/Ozone cleaner.

      • Expose the substrate to UV radiation and ozone for 15-20 minutes to remove organic contaminants.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immediately after cleaning, immerse the gold substrate in the this compound solution in a clean container.

    • Seal the container to prevent solvent evaporation and contamination. It is recommended to backfill the container with an inert gas like nitrogen or argon.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

    • Store the prepared substrates in a clean, dry environment, preferably under an inert atmosphere.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Surface Coverage

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Instrumentation:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

Protocol:

  • Sample Introduction: Mount the SAM-functionalized gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1100 eV binding energy) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest, including Au 4f, S 2p, C 1s, and O 1s. The S 2p peak is characteristic of the thiol monolayer, with a binding energy around 162 eV indicating the formation of a gold-thiolate bond.

  • Data Analysis:

    • Perform peak fitting and integration of the high-resolution spectra to determine the atomic concentrations of the detected elements.

    • The surface coverage (θ) can be estimated from the attenuation of the Au 4f substrate signal using the following equation: I_Au = I_0 * exp(-d / (λ * cos(α))) where I_Au is the intensity of the Au 4f peak from the SAM-covered substrate, I_0 is the intensity from a clean gold substrate, d is the thickness of the SAM, λ is the inelastic mean free path of the photoelectrons, and α is the take-off angle of the photoelectrons.

XPS_Principle Source X-ray Source (Al Kα / Mg Kα) Sample This compound SAM on Gold Substrate Source->Sample hv Analyzer Electron Energy Analyzer Sample->Analyzer e- (Photoelectrons) Detector Detector Analyzer->Detector Output Binding Energy Spectrum Detector->Output

Principle of X-ray Photoelectron Spectroscopy (XPS).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Mass and Viscoelastic Properties

QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of adlayers on a sensor surface.

Instrumentation:

  • QCM-D instrument with gold-coated quartz crystal sensors.

Protocol:

  • Sensor Cleaning: Clean the gold-coated QCM-D sensor using the same procedure as for the gold substrates (Piranha or UV/Ozone).

  • Baseline Establishment: Mount the clean sensor in the QCM-D chamber and establish a stable baseline by flowing the solvent (e.g., ethanol) over the sensor surface.

  • SAM Formation: Introduce the this compound solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the monolayer assembles on the sensor surface.

  • Rinsing: After the frequency and dissipation signals have stabilized, indicating the completion of SAM formation, rinse the chamber with fresh solvent to remove any non-adsorbed molecules.

  • Data Analysis:

    • The change in frequency (Δf) is related to the change in mass (Δm) on the sensor surface by the Sauerbrey equation for rigid films: Δm = -C * (Δf / n) where C is the mass sensitivity constant of the crystal and n is the overtone number.

    • The change in dissipation (ΔD) provides information about the viscoelastic properties (softness or rigidity) of the adsorbed layer.

    • By modeling the Δf and ΔD data, the areal mass density (and thus surface coverage) of the this compound monolayer can be determined.

QCMD_Principle Crystal Quartz Crystal Sensor (Gold-coated) Adsorption Adsorption of This compound Crystal->Adsorption Oscillation Crystal Oscillation Adsorption->Oscillation Mass increase Measurement Measure Frequency (Δf) & Dissipation (ΔD) Oscillation->Measurement Frequency decrease Dissipation change Analysis Calculate Mass & Viscoelastic Properties Measurement->Analysis

Principle of Quartz Crystal Microbalance with Dissipation (QCM-D).

Ellipsometry for Layer Thickness Measurement

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

Instrumentation:

  • Spectroscopic ellipsometer.

Protocol:

  • Substrate Characterization: Measure the optical properties (n and k) of the bare gold substrate before SAM formation. This serves as the reference.

  • SAM Measurement: After SAM formation, measure the ellipsometric parameters (Ψ and Δ) of the functionalized substrate over a range of wavelengths and angles of incidence.

  • Data Analysis:

    • Develop an optical model consisting of the substrate (gold) and a thin organic layer (the SAM).

    • Assume a refractive index for the this compound layer (typically around 1.45-1.50 for organic films).

    • Fit the experimental Ψ and Δ data to the model by varying the thickness of the organic layer until a good fit is achieved. The resulting thickness is the ellipsometric thickness of the SAM.

Ellipsometry_Principle LightSource Polarized Light Source Sample SAM on Gold Substrate LightSource->Sample Incident Light Detector Detector Sample->Detector Reflected Light Analysis Analyze Change in Polarization (Ψ, Δ) Calculate Thickness Detector->Analysis

Principle of Ellipsometry.

Atomic Force Microscopy (AFM) for Surface Topography and Coverage

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.

Instrumentation:

  • Atomic Force Microscope.

Protocol:

  • Imaging:

    • Mount the SAM-functionalized substrate on the AFM stage.

    • Engage the AFM tip with the surface and begin scanning in a suitable imaging mode (e.g., tapping mode) to obtain a topographical image of the SAM surface.

  • Data Analysis:

    • Analyze the AFM images to assess the uniformity and completeness of the monolayer. The presence of pinholes or defects can be identified.

    • By creating intentional defects in the monolayer (e.g., by nanoshaving with the AFM tip under high force) and measuring the height difference between the monolayer and the underlying substrate, the thickness of the SAM can be determined.

    • Image analysis software can be used to quantify the surface coverage by calculating the area of the substrate covered by the monolayer.

AFM_Principle Tip AFM Tip on Cantilever Sample SAM on Gold Substrate Tip->Sample Scans surface Photodiode Photodiode Tip->Photodiode Reflected Laser Laser Laser Laser->Tip Feedback Feedback Loop Photodiode->Feedback Feedback->Tip Maintains constant force/amplitude Image Topographical Image Feedback->Image

Principle of Atomic Force Microscopy (AFM).

By employing these well-established analytical techniques and following detailed experimental protocols, researchers can obtain reliable quantitative data on the surface density of this compound and other self-assembled monolayers. This information is crucial for optimizing surface functionalization strategies and for the rational design of materials with tailored interfacial properties for a wide range of scientific and technological applications.

References

A Comparative Guide to Thiol-Yne and Thiol-Ene Click Chemistry for Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from drug delivery and tissue engineering to biosensors and advanced materials. "Click" chemistry has emerged as a powerful toolkit for such modifications, offering reactions that are efficient, specific, and high-yielding. Among these, thiol-based click reactions are particularly prominent due to their versatility and mild reaction conditions. This guide provides an objective comparison of two leading thiol-based click reactions for surface modification: thiol-yne and thiol-ene chemistry.

Introduction to Thiol-Click Chemistry

Thiol-click reactions involve the addition of a thiol group (R-SH) across an unsaturated carbon-carbon bond—either a double bond (alkene or "ene") or a triple bond (alkyne or "yne"). These reactions can be initiated by radicals (e.g., via UV light or thermal initiators) or by nucleophilic catalysis, and are prized for their bio-orthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[1][2][3] This makes them exceptionally well-suited for creating bioactive surfaces on biomaterials and medical devices.[1][4]

  • Thiol-Ene Reaction: This reaction couples a thiol with an alkene to form a stable thioether linkage. It is a 1:1 reaction, with one thiol molecule reacting with one alkene molecule.

  • Thiol-Yne Reaction: This reaction involves the coupling of a thiol with an alkyne. A key distinction is that the alkyne can react sequentially with two thiol molecules. The first addition forms a vinyl sulfide, which can then undergo a second thiol addition to yield a 1,2-dithioether.

Quantitative and Qualitative Comparison

The choice between thiol-yne and thiol-ene chemistry depends on the specific requirements of the application, such as the desired surface density of functional groups, the need for subsequent modification steps, and the desired physical properties of the resulting surface.

FeatureThiol-Ene ChemistryThiol-Yne ChemistryRationale & References
Reaction Stoichiometry 1 Thiol : 1 AlkeneUp to 2 Thiols : 1 AlkyneThiol-ene is a direct 1:1 addition. Thiol-yne proceeds in two steps, allowing for double addition and the potential for higher functionalization density or crosslinking.
Product ThioetherVinyl sulfide (1:1) or 1,2-dithioether (2:1)The initial product of thiol-yne is a vinyl sulfide, which can react further.
Reaction Kinetics Generally very fast, can be completed in seconds to minutes.The first addition is typically fast; the second addition to the vinyl sulfide is often significantly faster.The radical addition to the vinyl sulfide intermediate in the thiol-yne reaction can be up to three times faster than the initial addition to the alkyne.
Crosslinking Potential Lower; requires multifunctional thiols or enes to form a network.Higher; each alkyne can act as a branching point, leading to more densely crosslinked networks.The dual reactivity of the alkyne group naturally lends itself to creating more complex and hyperbranched structures.
Surface Functionalization Single molecule per "ene" site.Can attach two molecules per "yne" site or create a platform for further modification.The residual vinyl sulfide from a 1:1 reaction can be used for subsequent functionalization steps.
Initiation Methods UV irradiation (with photoinitiator), thermal initiation, or base/nucleophile catalysis.Primarily radical-initiated (UV or thermal), but nucleophilic versions exist.Both reactions are versatile in their initiation, allowing for spatial and temporal control, particularly with light.
Oxygen Inhibition Less sensitive to oxygen compared to acrylate/methacrylate polymerizations.Similar to thiol-ene, it is relatively tolerant to ambient oxygen.The peroxy radicals that form in the presence of oxygen can readily abstract a hydrogen from a thiol, allowing the desired reaction to proceed.
Common Substrates Norbornenes, vinyl ethers, acrylates, maleimides.Propargyl ethers, propiolates, and other terminal or internal alkynes.A wide variety of functional groups can be incorporated, showcasing the versatility of both chemistries.
Applications Surface patterning, hydrogel formation, bioconjugation, synthesis of dendrimers.Creating highly crosslinked networks, dendrimer and hyperbranched polymer synthesis, drug delivery vehicles.Both are widely used in biomaterials and drug delivery due to their efficiency and biocompatibility.

Reaction Mechanisms

Both reactions typically proceed via a free-radical chain mechanism when initiated by UV light or thermal initiators.

Thiol-Ene Radical Mechanism

The thiol-ene reaction is a three-step radical chain process:

  • Initiation: A radical initiator (I•), generated from a photoinitiator by UV light, abstracts a hydrogen atom from a thiol (R-SH) to form a reactive thiyl radical (R-S•).

  • Propagation: The thiyl radical adds across the alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

  • Termination: Radicals combine to terminate the reaction.

Thiol_Ene_Mechanism I Initiator (I) I_rad Radical (I•) I->I_rad UV Light Thiyl_rad Thiyl Radical (R-S•) I_rad->Thiyl_rad + R-SH - IH Thiol R-SH Thiyl_rad_prop R-S• Ene Alkene (H₂C=CHR') C_rad Carbon Radical Product Thioether Product C_rad->Product + R-SH Regen_Thiyl_rad R-S• Product->Regen_Thiyl_rad - R-S(CH₂)₂R' Thiyl_rad_prop->C_rad + H₂C=CHR' Thiol_prop R-SH

Radical-mediated Thiol-Ene Reaction Mechanism.
Thiol-Yne Radical Mechanism

The thiol-yne reaction follows a similar radical mechanism but with the potential for two successive additions.

  • First Addition: A thiyl radical adds to the alkyne, forming a vinyl sulfide radical. This radical then abstracts a hydrogen from a thiol to yield the vinyl sulfide product and a new thiyl radical.

  • Second Addition: A second thiyl radical can then add to the double bond of the vinyl sulfide intermediate, forming a dithio-substituted carbon radical. A final hydrogen abstraction from another thiol molecule yields the 1,2-dithioether product and regenerates a thiyl radical.

Thiol_Yne_Mechanism cluster_first First Addition cluster_second Second Addition Thiyl_rad1 Thiyl Radical (R-S•) Vinyl_rad Vinyl Sulfide Radical Thiyl_rad1->Vinyl_rad + Alkyne Alkyne Alkyne (R'-C≡CH) Vinyl_sulfide Vinyl Sulfide Product Vinyl_rad->Vinyl_sulfide + R-SH - R-S• Thiol1 R-SH Thiyl_rad2 Thiyl Radical (R-S•) Dithio_rad Dithio Radical Vinyl_sulfide->Dithio_rad + R-S• Dithioether 1,2-Dithioether Product Dithio_rad->Dithioether + R-SH - R-S• Thiol2 R-SH

Radical-mediated Thiol-Yne Reaction Mechanism.

Experimental Protocols

The following are generalized protocols for surface modification. Researchers should optimize these protocols for their specific substrates and molecules.

General Workflow for Surface Modification

A typical workflow involves preparing the substrate with the appropriate "ene" or "yne" functional groups, followed by the thiol-click reaction and subsequent characterization.

Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Thiol-Click Reaction cluster_post 3. Post-Reaction cluster_char 4. Characterization Clean Clean Substrate (e.g., sonication, plasma) Functionalize Introduce 'Ene' or 'Yne' Groups (e.g., silanization) Clean->Functionalize Prepare_sol Prepare Solution: Thiol + Photoinitiator in Solvent Functionalize->Prepare_sol Immerse Immerse Substrate in Solution Prepare_sol->Immerse Purge Purge with Inert Gas (e.g., N₂, Ar) Immerse->Purge Irradiate Expose to UV Light (e.g., 365 nm) Purge->Irradiate Rinse Rinse Extensively (to remove unreacted reagents) Irradiate->Rinse Dry Dry Substrate (e.g., under N₂ stream) Rinse->Dry XPS XPS Dry->XPS ContactAngle Contact Angle AFM AFM Fluorescence Fluorescence Microscopy

References

Navigating Bioconjugation: A Comparative Guide to the Stability of m-PEG12-Thiol and Alternative Linkers in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. An unstable linker can lead to premature cleavage of the conjugated molecule, resulting in off-target effects and reduced therapeutic efficacy. The m-PEG12-Thiol linker, which forms a thiosuccinimide bond with maleimide-functionalized molecules, is widely used in bioconjugation. This guide provides an objective comparison of the stability of the linkage formed by this compound in biological media against alternative linker technologies, supported by experimental data.

The Challenge of Thiol-Maleimide Linker Stability

The reaction between a thiol group (from a linker like this compound) and a maleimide group is a popular method for bioconjugation due to its high selectivity and efficiency under mild conditions. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like human serum albumin.[1] This reversible reaction can lead to the deconjugation of the payload from its delivery vehicle.

A key strategy to mitigate this instability is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid derivative.[2] This hydrolyzed form is resistant to the retro-Michael reaction, thus "locking" the conjugate.[2] The rate of this stabilizing hydrolysis is influenced by factors such as pH and the chemical environment around the linkage.[3]

Comparative Stability of Thiol-Reactive Linkers

The stability of a bioconjugate is often assessed by incubating it in human serum or plasma and measuring the amount of intact conjugate over time. The following tables summarize the stability of various thiol-reactive linkers based on available experimental data.

Table 1: Stability of Maleimide-Based Linkages in Human Serum/Plasma

Linker TypeModel SystemTime Point% Intact ConjugateReference
Conventional Maleimide (e.g., SMCC)THIOMAB LC-V205C72 hours~20%[4]
Conventional Maleimide (e.g., SMCC)THIOMAB Fc-S396C72 hours<20%
Self-Hydrolyzing Maleimide (DPR-based)Anti-CD30 ADC (in vivo rat model)7 daysHigh (significantly less payload loss than mc linker)
N-phenyl Maleimide (hydrolyzed)PBD ADC (mouse serum)7 days~95%
N-alkyl MaleimidePBD ADC (mouse serum)7 days~50-60%

Table 2: Comparison with Alternative Thiol-Reactive Linkers

Linker TypeModel System/ConditionsTime Point% Intact ConjugateReference
Phenyloxadiazole SulfoneTHIOMAB Fc-S396C (Human Plasma)72 hours>80%
Phenyloxadiazole SulfoneTHIOMAB HC-A114C (Human Plasma)1 month~90%
Mono-sulfone PEGHemoglobin A12 (in 1 mM GSH)7 days>95%
Maleimide PEGHemoglobin A12 (in 1 mM GSH)7 days~70%
Maleamic Methyl Estermil40-12c ADC (in albumin solution)14 days~96.2%
Conventional Maleimidemil40-12c' ADC (in albumin solution)14 days~69%

Visualizing Linker Stability Pathways and Workflows

To better understand the dynamics of linker stability, the following diagrams illustrate the key chemical pathways and a general experimental workflow for assessing stability.

cluster_0 Thiol-Maleimide Conjugation cluster_1 Fates in Biological Media Thiol (this compound) Thiol (this compound) Thiosuccinimide Adduct (Unstable) Thiosuccinimide Adduct (Unstable) Thiol (this compound)->Thiosuccinimide Adduct (Unstable) Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide Adduct (Unstable) Deconjugation (Retro-Michael) Deconjugation (Retro-Michael) Thiosuccinimide Adduct (Unstable)->Deconjugation (Retro-Michael) Endogenous Thiols (e.g., Albumin) Stable Hydrolyzed Adduct Stable Hydrolyzed Adduct Thiosuccinimide Adduct (Unstable)->Stable Hydrolyzed Adduct Hydrolysis (Stabilization)

Figure 1. Competing pathways for a thiol-maleimide conjugate in biological media.

Start Start Incubate Conjugate in Plasma Incubate bioconjugate in human plasma at 37°C Start->Incubate Conjugate in Plasma Time Points Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168h) Incubate Conjugate in Plasma->Time Points Sample Prep Sample preparation (e.g., immunocapture) Time Points->Sample Prep LC-MS Analysis Analyze by LC-MS to determine average Drug-to-Antibody Ratio (DAR) or % intact conjugate Sample Prep->LC-MS Analysis Data Analysis Plot % intact conjugate vs. time to determine half-life LC-MS Analysis->Data Analysis End End Data Analysis->End

References

A Comparative Guide: Amine vs. Thiol Functionalization for Immobilizing Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold nanoparticles (AuNPs) is a critical step in their application for drug delivery, diagnostics, and various biotechnologies. The choice of surface chemistry dictates the stability, biocompatibility, and binding capabilities of the nanoparticles. Among the most common strategies, functionalization with amine (-NH₂) and thiol (-SH) groups stands out. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the optimal functionalization strategy for your research needs.

Core Comparison: Amine vs. Thiol Functionalization

The primary distinction between amine and thiol functionalization lies in the nature of the bond formed with the gold surface. Thiols form a strong, dative covalent bond with gold atoms, a well-established and robust interaction.[1] Amines, on the other hand, typically interact with the gold surface through electrostatic interactions, which can be influenced by the pH of the environment.[1]

A study comparing the immobilization of AuNPs on zeolite surfaces functionalized with (3-aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (MPTES) found that the amine-functionalized surface exhibited a higher density of immobilized AuNPs.[1] This suggests that under the tested conditions, APTES was a more effective anchoring molecule for gold nanoparticle immobilization.[1]

Data Presentation

The following tables summarize quantitative data from comparative studies.

Table 1: Immobilization Efficiency of AuNPs on Functionalized Surfaces

Functional GroupLinker MoleculeSubstrateAu Atomic % (EDS)Reference
AmineAPTESZeolite6.8%[1]
ThiolMPTESZeolite4.8%

Table 2: Surface Charge of Functionalized Nanoparticles and Surfaces

FunctionalizationMaterialZeta Potential (mV)pHReference
AllylamineGold Nanoparticles+22 mVNot Specified
APTESZeolite-36.4 mV4.2
MPTESZeolite-12.2 mV4.2
Bare ZeoliteZeolite-39.7 mV4.2
Citrate-capped AuNPsGold Nanoparticles-35 mV4.2

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for amine and thiol functionalization of gold nanoparticles.

Protocol 1: Amine Functionalization using APTES (on a substrate)

This protocol is adapted from the functionalization of a zeolite surface for AuNP immobilization.

  • Substrate Preparation: Disperse the substrate material (e.g., zeolite) in a solvent such as anhydrous dichloromethane.

  • Silanization: Add (3-aminopropyl)triethoxysilane (APTES) to the suspension. The amount will depend on the surface area of the substrate.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 24 hours) to allow for the covalent grafting of APTES to the surface.

  • Washing: Centrifuge the functionalized substrate and wash multiple times with the solvent to remove unreacted APTES.

  • Drying: Dry the APTES-functionalized substrate in an oven.

  • AuNP Immobilization: Disperse the functionalized substrate in a colloidal solution of gold nanoparticles and allow for incubation (e.g., 12 hours) to facilitate immobilization.

  • Final Washing: Centrifuge to separate the AuNP-immobilized substrate and remove unbound nanoparticles.

Protocol 2: Thiol Functionalization of Pre-synthesized AuNPs

This protocol describes a ligand exchange reaction to functionalize citrate-capped AuNPs with a thiol-containing molecule.

  • AuNP Synthesis: Synthesize citrate-stabilized gold nanoparticles using a standard method such as the Turkevich method.

  • Ligand Preparation: Prepare a solution of the desired thiol-containing molecule (e.g., hexadecanedithiol) in a suitable solvent (e.g., chloroform).

  • Ligand Exchange: Mix the AuNP solution with the thiol solution. The molar ratio of thiol to surface gold atoms should be optimized.

  • Incubation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24 hours) to allow for the exchange of citrate ions with the thiol ligands on the AuNP surface.

  • Purification: Purify the thiol-functionalized AuNPs by centrifugation to remove excess thiol and displaced citrate ions. Resuspend the nanoparticle pellet in the desired solvent.

Visualizing the Functionalization Processes

The following diagrams illustrate the chemical functionalization pathways and a comparative workflow.

Amine_Functionalization cluster_reaction Electrostatic Interaction cluster_grafting Grafting to a Surface AuNP Gold Nanoparticle Functionalized_AuNP Amine-Functionalized Gold Nanoparticle AuNP->Functionalized_AuNP + Amine (pH dependent) APTES {APTES (3-aminopropyl)triethoxysilane | H₂N(CH₂)₃Si(OC₂H₅)₃} APTES->Functionalized_AuNP + AuNP Surface Substrate Surface (e.g., with -OH groups) Surface->APTES + APTES

Caption: Amine functionalization of gold nanoparticles.

Thiol_Functionalization cluster_reaction Dative Covalent Bond Formation AuNP Gold Nanoparticle Functionalized_AuNP Thiol-Functionalized Gold Nanoparticle AuNP->Functionalized_AuNP + Thiol Thiol {Thiol Ligand | R-SH}

Caption: Thiol functionalization of gold nanoparticles.

Experimental_Workflow cluster_amine Amine Functionalization Workflow cluster_thiol Thiol Functionalization Workflow A1 Substrate Preparation A2 Silanization with APTES A1->A2 A3 Washing and Drying A2->A3 A4 AuNP Immobilization A3->A4 T1 AuNP Synthesis (e.g., Citrate-capped) T2 Ligand Exchange with Thiol T1->T2 T3 Incubation T2->T3 T4 Purification by Centrifugation T3->T4

Caption: Comparative experimental workflows.

Conclusion

The choice between amine and thiol functionalization for immobilizing gold nanoparticles depends on the specific application and desired properties.

  • Thiol functionalization offers a highly stable and robust conjugation due to the formation of a strong gold-sulfur dative bond. This method is often preferred for applications requiring long-term stability in various biological media.

  • Amine functionalization , particularly when using silane linkers like APTES on a substrate, can lead to a higher density of immobilized nanoparticles. The interaction is primarily electrostatic, which can be an advantage for pH-responsive systems.

For researchers in drug development, the stability of the nanoparticle formulation is often paramount, making thiol functionalization a generally more reliable choice. However, for applications where high loading on a surface is the primary goal, amine functionalization with linkers like APTES may be more effective.

It is recommended to empirically test both functionalization strategies for a new application to determine which provides the optimal performance in terms of stability, binding capacity, and biological activity.

References

Safety Operating Guide

Safeguarding Your Research: A Step-by-Step Guide to the Proper Disposal of m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling m-PEG12-Thiol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound requires, at a minimum:

  • Chemical safety goggles to protect against potential eye contact.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect personal clothing.

  • Use of a fume hood or well-ventilated area to avoid inhalation of any potential vapors or aerosols.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical. Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials used for spills into a designated, robust, and sealable chemical waste container.[1]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible container. Avoid overfilling the container; a good practice is to fill it to no more than 80% of its capacity.

Step 3: Labeling the Waste Container

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Your name and laboratory contact information

Step 4: Temporary Storage in the Laboratory

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from heat sources, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[2][3]

  • In a location that minimizes the risk of spills or breakage.

Step 5: Arranging for Final Disposal

Contact your institution's EHS office to schedule a pickup for the this compound waste. Follow their specific procedures for waste handover. Do not attempt to dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life.[2]

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material and place it in the designated this compound waste container.

  • Clean the spill area with a suitable solvent (e.g., alcohol) and decontaminate surfaces.

  • Dispose of all contaminated cleaning materials in the chemical waste container.

Quantitative Data Summary

PropertyValueSource
Molecular Weight576.74 g/mol
Physical FormSolid
Storage Temperature-20°C to -80°C
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents

Disposal Workflow Diagram

G cluster_lab Laboratory Procedures cluster_disposal Final Disposal A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Designated Container for this compound) A->B C Step 3: Collect Waste (Solid & Liquid) B->C D Step 4: Label Container (Contents, Hazards, Date) C->D E Step 5: Temporary Storage (Secure Satellite Accumulation Area) D->E F Step 6: Contact EHS Office (Schedule Waste Pickup) E->F Handover G Step 7: Professional Disposal (Approved Waste Disposal Facility) F->G spill Spill Occurs spill_response Spill Response: 1. Ventilate 2. Absorb with inert material 3. Collect and place in waste container 4. Decontaminate area spill->spill_response spill_response->C Add to Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG12-Thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for m-PEG12-Thiol

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given the variability in reported hazard information, a conservative approach to safety is strongly advised. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this compound as non-hazardous, other safety data sheets for similar compounds indicate potential for skin, eye, and respiratory irritation.[1] Thiols are also known for their strong, unpleasant odors.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][5] A face shield may be required for splash hazards.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile or neoprene rubber) and a flame-resistant lab coat. Clothing should cover all exposed skin.To prevent skin contact which may cause irritation.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.To avoid inhalation of vapors which may cause respiratory irritation.
Hand Protection Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.To prevent direct hand contact with the chemical.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term stability, storage at -20°C or -80°C is recommended.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Preparation and Use
  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • PPE: Don all required PPE before handling the chemical.

  • Dispensing: Avoid creating dust or aerosols. Use appropriate tools for transferring the solid material.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) is readily available.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling.

Emergency Procedures
  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.

  • Decontamination: Glassware and equipment should be decontaminated by scrubbing with alcohol or a bleach solution. The used decontamination solution should be collected as hazardous waste.

Waste Disposal
  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data Summary

PropertyValueSource(s)
Storage Temperature -20°C to -80°C
Appearance Solid
Molecular Weight ~576.74 g/mol
Occupational Exposure Limits (for related compounds) Polyethylene glycol: TWA 10.00 mg/m³ (WEEL) Respirable dust: PEL 5.00 mg/m³ (OSHA)

Experimental Workflow for Safe Handling

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C to -80°C inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh/Prepare Solution fume_hood->weigh experiment Conduct Experiment weigh->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid decontaminate Decontaminate Glassware experiment->decontaminate dispose Dispose via EHS collect_liquid->dispose collect_solid->dispose decontaminate->dispose spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.